molecular formula C11H21NO2 B3062999 2-amino-5-cyclohexylpentanoic acid CAS No. 5428-12-6

2-amino-5-cyclohexylpentanoic acid

Cat. No.: B3062999
CAS No.: 5428-12-6
M. Wt: 199.29 g/mol
InChI Key: LGIVZSMPEFXNLH-UHFFFAOYSA-N
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Description

2-Amino-5-cyclohexylpentanoic acid is a non-proteogenic amino acid of interest in chemical and pharmaceutical research. It serves as a key chiral building block for the synthesis of more complex molecules. The compound is available in high purity (≥95% and ≥98% ), and the (S)-enantiomer is offered under CAS number 768366-86-5 . This amino acid is structurally characterized by a cyclohexyl group attached to a pentanoic acid chain, with a molecular formula of C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol . Its properties include a topological polar surface area (TPSA) of 63.32 Ų . In research contexts, related 5-cyclohexylpentanoic acid structures have been studied as components of NMDA (N-methyl-D-aspartate) receptor antagonists . These receptors are critical in neurotransmission and are a significant target in neuroscience studies, indicating this compound's value for investigating neurological pathways and developing potential therapeutic agents . The product is intended for research and further manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic uses . It is recommended to be stored sealed in a dry environment at 2-8°C .

Properties

CAS No.

5428-12-6

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-5-cyclohexylpentanoic acid

InChI

InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)

InChI Key

LGIVZSMPEFXNLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCC(C(=O)O)N

sequence

X

Origin of Product

United States

Foundational & Exploratory

chemical structure of 2-amino-5-cyclohexylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure, Properties, and Applications of 2-amino-5-cyclohexylpentanoic Acid

Abstract: This technical guide provides a comprehensive analysis of 2-amino-5-cyclohexylpentanoic acid, a non-proteinogenic amino acid of significant interest to researchers in medicinal chemistry and drug development. We will dissect its core chemical structure, including critical stereochemical aspects, and correlate these features with its physicochemical properties. The guide details established protocols for chemical modification and analytical characterization, offering field-proven insights into the causality behind experimental choices. By exploring its role as a molecular building block, this document serves as an authoritative resource for scientists leveraging this and similar scaffolds in the design of novel therapeutics.

Molecular Identity and Structural Elucidation

2-amino-5-cyclohexylpentanoic acid is an alpha-amino acid derivative characterized by a pentanoic acid backbone, with an amino group at the C-2 (α) position and a cyclohexyl ring terminating the side chain at the C-5 position. This unique combination of a classic amino acid framework with a lipophilic cycloalkane moiety imparts specific properties that are highly valuable in the design of peptidomimetics and other small molecule inhibitors.

1.1 Nomenclature and Identification

  • IUPAC Name: 2-amino-5-cyclohexylpentanoic acid

  • Molecular Formula: C₁₁H₂₁NO₂[1]

  • Molecular Weight: 199.29 g/mol [1]

  • CAS Registry Number: 768366-86-5 (for the (S)-enantiomer)[1]

The structure is fundamentally a valine analogue with an extended and cyclized side chain. This modification significantly increases the steric bulk and lipophilicity compared to natural amino acids like leucine or isoleucine.

1.2 Structural Representation

The connectivity of the atoms is illustrated below. The key features are the carboxylic acid group, the alpha-amino group, and the terminal cyclohexyl ring connected by a three-carbon linker.

Caption: 2D representation of 2-amino-5-cyclohexylpentanoic acid.

The Critical Role of Stereochemistry

As with most alpha-amino acids, the C-2 carbon of 2-amino-5-cyclohexylpentanoic acid is a chiral center. This stereogenicity is of paramount importance, as biological systems, particularly enzymes and receptors, are inherently chiral and will interact differently with each enantiomer.

2.1 Enantiomeric Forms: (S) and (R) Configurations

The alpha-carbon (C-2) is bonded to four distinct substituents:

  • A carboxyl group (-COOH)

  • An amino group (-NH₂)

  • A hydrogen atom (-H)

  • A 4-cyclohexylbutyl side chain (-CH₂CH₂CH₂-C₆H₁₁)

This arrangement gives rise to two non-superimposable mirror images, known as enantiomers: (S)-2-amino-5-cyclohexylpentanoic acid and (R)-2-amino-5-cyclohexylpentanoic acid.[2] The designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. In drug development, it is common for one enantiomer to possess the desired therapeutic activity while the other may be inactive or even contribute to off-target toxicity.[2] The vast majority of commercially available and researched forms of this compound are the (S)-enantiomer, corresponding to the L-configuration of natural amino acids.[1]

stereoisomers cluster_S (S)-enantiomer cluster_R (R)-enantiomer node_S S-isomer mirror S_C C S_COOH COOH S_H H S_C->S_H S_NH2 NH₂ S_C->S_NH2 S_R R node_R R-isomer R_C C R_COOH COOH R_H H R_C->R_H R_NH2 NH₂ R_C->R_NH2 R_R R

Caption: Stereoisomers of 2-amino-5-cyclohexylpentanoic acid.

Physicochemical Profile and Computational Insights

The interplay between the polar amino and carboxyl groups and the nonpolar cyclohexylalkyl side chain defines the molecule's behavior in different chemical environments. These properties are predictive of its solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueSignificance for Drug Development
Molecular Formula C₁₁H₂₁NO₂[1]Defines the elemental composition and exact mass.
Molecular Weight 199.29 Da[1]Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 63.32 Ų[1]Suggests good potential for cell membrane permeability.
LogP (Octanol/Water Partition Coeff.) 2.1489[1]Indicates a higher affinity for lipid environments over aqueous ones, driven by the cyclohexyl group.
Hydrogen Bond Donors 2[1]The -NH₂ and -COOH groups can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 2[1]The carbonyl and hydroxyl oxygens can accept hydrogen bonds.
Rotatable Bonds 5[1]Provides significant conformational flexibility, allowing the molecule to adapt its shape to fit into binding pockets.

Key Methodologies: Synthesis and Characterization

As this molecule is a synthetic building block, understanding its handling in common laboratory procedures is essential.

4.1 Experimental Protocol: Amine Group Protection

In peptide synthesis or other multi-step synthetic routes, the nucleophilic alpha-amino group must be reversibly protected to prevent unwanted side reactions. The most common strategy is the formation of a tert-butyloxycarbonyl (Boc) carbamate.

Causality: The Boc group is chosen for its stability in a wide range of reaction conditions (e.g., non-acidic, non-reductive) and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid), which typically do not cleave other sensitive functional groups.

Step-by-Step Methodology for Boc Protection[3]:

  • Dissolution: Dissolve 2-amino-5-cyclohexylpentanoic acid (1.0 eq) in a 1:1 mixture of tert-butanol and 1N sodium hydroxide solution. The base is critical as it deprotonates the amino group, increasing its nucleophilicity to attack the Boc-anhydride.

  • Reagent Addition: Add di-tert-butyldicarbonate (Boc₂O, 1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up (Purification):

    • Wash the reaction mixture with a nonpolar solvent like hexane to remove unreacted Boc₂O and other nonpolar impurities.

    • Carefully acidify the aqueous layer with a weak acid (e.g., sodium bisulfate solution) to a pH of ~2-3. This protonates the carboxylic acid, making the product extractable into an organic solvent.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.

Caption: Workflow for Boc protection of the amino acid.

4.2 Analytical Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the structure and purity of the final compound.

  • ¹H NMR: Would show distinct signals for the protons on the cyclohexyl ring (a broad multiplet), the protons on the alkyl chain, the alpha-proton (a triplet or doublet of doublets), and exchangeable protons from the amine and carboxylic acid groups.[4][5]

  • ¹³C NMR: Would reveal unique signals for each carbon atom, including the carbonyl carbon of the carboxylic acid (~175-180 ppm), the alpha-carbon (~50-60 ppm), and the various carbons of the alkyl chain and cyclohexyl ring.

4.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for verifying molecular weight and assessing purity.

  • Protocol Outline: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.[6] Formic acid aids in protonation for positive ion mode mass spectrometry.

  • Expected Mass Spectrum: In positive electrospray ionization (ESI+) mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 200.30. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm).[7][8]

Applications in Drug Discovery and Chemical Biology

Non-proteinogenic amino acids are foundational tools for overcoming the limitations of natural peptides as drugs, such as poor metabolic stability and low oral bioavailability.[9]

  • Peptidomimetics: Incorporating 2-amino-5-cyclohexylpentanoic acid into a peptide sequence can disrupt or stabilize secondary structures (e.g., helices, sheets) and introduce lipophilic contacts within a receptor binding pocket. The bulky cyclohexyl group can act as a shield, sterically hindering the approach of proteolytic enzymes and thereby increasing the peptide's half-life in vivo.

  • Small Molecule Scaffolds: The cyclohexyl group is often used as a bioisosteric replacement for a phenyl ring to modulate potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. It removes aromaticity while maintaining a similar volume, which can be beneficial for avoiding certain metabolic pathways or improving solubility.

  • Active Pharmaceutical Ingredients (APIs): Derivatives of amino acids are widely used as APIs themselves or as starting materials for more complex drugs.[10] The unique structure of this amino acid makes it a candidate for developing novel agents in areas where lipophilic interactions are key to efficacy, such as oncology or infectious diseases.[11][12]

Conclusion

2-amino-5-cyclohexylpentanoic acid represents a powerful and versatile building block for the modern medicinal chemist. Its well-defined structure, characterized by a key chiral center and a lipophilic cyclohexyl moiety, offers a predictable scaffold for rational drug design. A thorough understanding of its physicochemical properties, coupled with established protocols for its protection and analysis, empowers researchers to effectively integrate this compound into their discovery pipelines, paving the way for the development of next-generation therapeutics with enhanced pharmacological profiles.

References

  • PrepChem. Synthesis of (F) 2-Boc-amino-5-[(1-carboxyethyl)cyclohexyl]pentanoic acid. Available from: [Link]

  • Georg, G. I. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules. Available from: [Link]

  • Wikipedia. 5-((1-Phenylcyclohexyl)amino)pentanoic acid. Available from: [Link]

  • National Center for Biotechnology Information. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 296866, 2-Amino-5-phenylpentanoic acid. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46237587, (S)-2-amino-5-(imidazol-2-ylamino)pentanoic acid. PubChem. Available from: [Link]

  • Doc Brown's Chemistry. Selected constitutional isomers of molecular formula C5H10O2. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 163169079. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138, 5-Aminovaleric acid. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 440805, 2-Amino-5-oxohexanoic acid. PubChem. Available from: [Link]

  • Cheméo. Chemical Properties of Pentanoic acid, cyclohexyl ester (CAS 1551-43-5). Available from: [Link]

  • National Institute of Standards and Technology. Pentanoic acid, cyclohexyl ester. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Available from: [Link]

  • Studylib. 2-Amino-5-Hydroxyhexanoic Acid. Available from: [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. Available from: [Link]

  • MDPI. 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9815608. PubChem. Available from: [Link]

  • Cheméo. Chemical Properties of 5-Aminohexanoic acid (CAS 628-47-7). Available from: [Link]

  • Manolis Kellis Lab. Analytical Chemistry. Available from: [Link]

  • eScholarship. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Available from: [Link]

  • Royal Society of Chemistry. AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. Analyst. Available from: [Link]

  • KYOWA HAKKO BIO CO.,LTD. Amino Acids Various Applications. AminoScope™. Available from: [Link]

  • MDPI. Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. Available from: [Link]

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Physicochemical Properties of 2-Amino-5-Cyclohexylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-amino-5-cyclohexylpentanoic acid (often referred to as 5-Cyclohexylnorvaline ), a non-proteinogenic amino acid used critically in peptide mimetics and medicinal chemistry to modulate hydrophobicity and proteolytic stability.

Executive Summary

2-Amino-5-cyclohexylpentanoic acid is a chiral, non-canonical amino acid characterized by a five-carbon backbone terminating in a lipophilic cyclohexyl ring. Unlike its shorter homolog Cyclohexylalanine (Cha) , this molecule possesses an extended aliphatic linker (propyl group) between the


-carbon and the cyclohexyl moiety. This structural extension provides unique steric freedom, making it a high-value building block for probing the S1/S1' pockets of proteases and increasing the membrane permeability of peptide therapeutics.

Common Synonyms: 5-Cyclohexylnorvaline, 2-Amino-5-cyclohexylvaleric acid.

Chemical Identity & Structural Analysis

The molecule consists of a polar zwitterionic head group (


-amino acid) and a highly hydrophobic tail. The cyclohexyl group acts as a bulky, aliphatic anchor, while the propyl linker introduces flexibility distinct from the rigid phenyl ring of its aromatic analog (2-amino-5-phenylpentanoic acid).
PropertyData
IUPAC Name 2-amino-5-cyclohexylpentanoic acid
CAS Number 5428-12-6 (Racemate); 2349792-96-5 (Boc-L-isomer)
Molecular Formula

Molecular Weight 199.29 g/mol
SMILES NC(CCCC1CCCCC1)C(=O)O
Stereochemistry Available as L- (2S), D- (2R), or DL- (racemic) forms.
Structural Visualization

The following diagram illustrates the molecular connectivity and key functional zones.

G cluster_head Polar Head Group cluster_tail Hydrophobic Side Chain COOH Carboxyl (COOH) AlphaC α-Carbon (Chiral Center) COOH->AlphaC Linker Propyl Linker -(CH2)3- AlphaC->Linker Extension NH2 Amine (NH2) NH2->AlphaC Cyclohexyl Cyclohexyl Ring (Lipophilic) Linker->Cyclohexyl Distal Cap

Figure 1: Structural decomposition of 2-amino-5-cyclohexylpentanoic acid highlighting the separation between the zwitterionic core and the distal lipophilic cap.

Physicochemical Parameters

Understanding the physicochemical profile is essential for predicting the behavior of this residue within a peptide sequence.

Acid-Base Properties (pKa & pI)

As an


-amino acid with a non-ionizable side chain, its ionization behavior mimics that of Leucine or Norleucine.
  • pKa₁ (

    
    -COOH):  ~2.3 ± 0.1 (Protonated below pH 2)
    
  • pKa₂ (

    
    -NH₃⁺):  ~9.6 ± 0.1 (Deprotonated above pH 10)
    
  • Isoelectric Point (pI): ~5.95

    • Implication: At physiological pH (7.4), the molecule exists primarily as a zwitterion (COO⁻ / NH₃⁺), ensuring high water solubility for the free amino acid despite the hydrophobic tail.

Lipophilicity & Solubility

The cyclohexyl group significantly increases lipophilicity compared to straight-chain analogs (e.g., Norleucine).

  • LogP (Octanol/Water): ~0.7 (Experimental estimates range 0.6–0.8)

    • Comparison: More lipophilic than Alanine (-2.9) but less than Phenylalanine (1.38).

  • Solubility:

    • Water: Sparingly soluble (free base); Soluble as HCl salt.

    • Organic Solvents: High solubility in Methanol, DMSO, and DMF.

    • Peptide Context: When incorporated into a peptide, it promotes partitioning into lipid bilayers.

Synthesis & Manufacturing Workflows

The synthesis of 2-amino-5-cyclohexylpentanoic acid typically follows one of two robust pathways: Catalytic Hydrogenation (from aromatic precursors) or Asymmetric Alkylation .

Pathway A: Catalytic Hydrogenation (Industrial Standard)

The most direct route involves the reduction of the aromatic analog, 2-amino-5-phenylpentanoic acid . This method preserves the chiral center if the starting material is enantiopure.

  • Precursor: L-2-amino-5-phenylpentanoic acid.

  • Catalyst: Rhodium on Carbon (Rh/C) or Platinum Oxide (

    
    ).
    
  • Conditions:

    
     (50–100 psi), Acetic Acid/Methanol solvent, RT.
    
  • Outcome: Quantitative conversion of the phenyl ring to a cyclohexyl ring without racemization.

Pathway B: Asymmetric Alkylation (Lab Scale)

Used when the aromatic precursor is unavailable.

  • Chiral Auxiliary: Schöllkopf bis-lactim ether or Belokon's Ni(II) complex.

  • Electrophile: 1-bromo-3-cyclohexylpropane.

  • Hydrolysis: Acidic hydrolysis yields the free amino acid.

Synthesis Start Precursor: 2-Amino-5-phenylpentanoic Acid Intermediate Catalytic Hydrogenation (Reduction of Aromatic Ring) Start->Intermediate Dissolve Reagent H2 / Rh/C Catalyst (Acetic Acid) Reagent->Intermediate Add Product Product: 2-Amino-5-cyclohexylpentanoic Acid Intermediate->Product Filter & Crystallize

Figure 2: Catalytic hydrogenation workflow for converting the phenyl analog to the cyclohexyl product.

Applications in Drug Development

This amino acid is not typically a drug itself but a critical building block in the design of peptide therapeutics and peptidomimetics.

Protease Inhibitor Design

Proteases often have deep hydrophobic pockets (S1, S1'). The extended chain of 2-amino-5-cyclohexylpentanoic acid allows the cyclohexyl group to reach distal hydrophobic regions that shorter residues (like Cha or Leu) cannot access.

  • Mechanism: The flexible propyl linker acts as a "spacer," allowing the bulky cyclohexyl head to fit into the S1' pocket of metalloproteases (e.g., NEP, ACE) with high affinity.

Improving Metabolic Stability

Replacing natural aromatic residues (Phenylalanine, Tyrosine) with cyclohexyl analogs eliminates the possibility of metabolic oxidation (e.g., hydroxylation of the phenyl ring by CYP450 enzymes).

  • Result: Increased half-life (

    
    ) of the peptide drug in plasma.
    
Membrane Permeability

The high lipophilicity of the cyclohexyl side chain assists in carrying polar peptide backbones across cell membranes, a critical factor for intracellular drug targets.

Handling & Storage Protocols

To maintain the integrity of the material (especially if Boc/Fmoc protected), strict adherence to storage protocols is required.

ParameterProtocol
Storage Temp 2–8°C (Short term); -20°C (Long term)
Hygroscopicity Moderate. Store in a desiccator.
Reconstitution Dissolve in 100% DMSO or DMF before diluting into aqueous buffers to prevent precipitation.
Stability Stable for >2 years if protected from moisture. Avoid strong oxidizers.

References

  • PubChem. (n.d.). 2-Amino-5-cyclohexylpentanoic acid | C11H21NO2.[1] National Library of Medicine. Retrieved from [Link]

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2-Amino-5-Cyclohexylpentanoic Acid: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-amino-5-cyclohexylpentanoic acid (often referred to as 5-cyclohexylnorvaline or a homocyclohexylalanine analog) represents a distinct class of unnatural amino acids used to introduce steric bulk and lipophilicity into peptide backbones. Its solubility profile presents a "hydrophobic paradox" common to non-proteinogenic amino acids: while the cyclohexylpentyl side chain is highly lipophilic, the


-amino and 

-carboxylic acid groups form a rigid, zwitterionic crystal lattice that resists solvation in non-polar organic media.

This guide provides a definitive technical analysis of solubilizing this compound. Unlike standard aliphatic amino acids (e.g., Leucine), the bulky cyclohexyl group creates unique steric demands that influence solvent selection. This document details the thermodynamic barriers to solubility, practical solvent systems for synthesis (SPPS/LPPS), and protocols for generating self-validating solubility data.

Part 1: Physiochemical Profile & Solubility Thermodynamics

To master the solubility of 2-amino-5-cyclohexylpentanoic acid, one must first understand the competition between its Crystal Lattice Energy (


)  and Solvation Energy (

)
.
Structural Analysis[1]
  • Formula:

    
    
    
  • Molecular Weight: 199.29 g/mol [1][2]

  • Side Chain: 3-cyclohexylpropyl group. This is a significant hydrophobic moiety, more steric than a leucine isobutyl group and more flexible than a phenylalanine benzyl group.

  • LogP (Computed): ~0.7 (Zwitterion) to ~2.5 (Uncharged species).

    • Implication: The zwitterionic form dominates at neutral pH, forcing the molecule into a high-melting-point solid that is insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate.

The Zwitterionic Barrier

In its free form, the molecule exists as an inner salt (


). Dissolving this in an organic solvent requires:
  • Breaking the Lattice: High energy cost due to strong electrostatic forces.

  • Cavity Formation: The solvent must create a cavity large enough for the bulky cyclohexyl tail.

  • Solvation: The solvent must stabilize the charged head group.

The Failure of "Like Dissolves Like": While the side chain is lipophilic ("greasy"), non-polar solvents (Hexane, DCM) cannot stabilize the zwitterionic head. Conversely, polar protic solvents (Water, Methanol) stabilize the head but struggle to accommodate the large hydrophobic tail.

The Solution: Solubility is best achieved by breaking the zwitterion (using acids/bases) or using dipolar aprotic solvents that can interact with both domains.

Part 2: Solvent Compatibility Matrix

The following table categorizes solvent efficacy based on the form of the amino acid. Researchers frequently mistake the solubility of the protected form (Boc/Fmoc) for the free acid.

Solvent ClassSpecific SolventSolubility (Free Acid)Solubility (HCl Salt)Solubility (Protected)Technical Notes
Polar Aprotic DMSO High HighHighBest universal solvent. Disrupts lattice via dipole interactions. Hard to remove.
Polar Aprotic DMF / NMP Moderate-High HighHighStandard for SPPS. May require heating (40°C) for the free acid.
Polar Protic Methanol Low-ModerateHigh HighGood for HCl salts. Free acid solubility is limited by the zwitterion.
Polar Protic Water LowHigh InsolubleThe hydrophobic tail severely limits aqueous solubility of the zwitterion.
Chlorinated DCM / Chloroform Insoluble PoorHigh Only useful for Fmoc/Boc protected forms or ester derivatives.
Esters Ethyl Acetate InsolubleInsolubleHigh Standard extraction solvent for protected intermediates.
Modifiers TFA / Acetic Acid High HighHighAcidifies the amine, breaking zwitterion. Used in purification/cleavage.

Part 3: Solubility Mechanisms & Workflows

Visualization: The Solvation Decision Tree

The following diagram illustrates the logical flow for selecting a solvent system based on the application (Synthesis vs. Analysis).

SolubilityLogic cluster_legend Key Start Start: 2-Amino-5-cyclohexylpentanoic acid FormCheck Identify Form Start->FormCheck FreeAcid Free Zwitterion (NH3+ / COO-) FormCheck->FreeAcid Protected Protected (Fmoc/Boc) FormCheck->Protected Salt Salt Form (HCl/TFA) FormCheck->Salt DMSO DMSO / DMF (General Use) FreeAcid->DMSO High Solubility AcidMod Add 1% TFA or AcOH FreeAcid->AcidMod To solubilize in alcohols Protected->DMSO Compatible DCM DCM / EtOAc (Synthesis/Extraction) Protected->DCM Standard Salt->DCM Poor MeOH MeOH / Water (Analysis/HPLC) Salt->MeOH Good Water Water Salt->Water Good AcidMod->MeOH Zwit Hard to Dissolve Easy Easy to Dissolve

Caption: Decision logic for solvent selection based on the chemical state of 2-amino-5-cyclohexylpentanoic acid.

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to generate precise solubility data (mg/mL) for your specific lot.

Reagents: 2-amino-5-cyclohexylpentanoic acid (Solid), Target Solvent (e.g., Methanol, DMF), 0.22 µm PTFE Syringe Filter.

  • Preparation: Weigh approximately 50 mg of the amino acid into a 2 mL HPLC vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Cap the vial and vortex vigorously for 1 minute. Place in a shaker/incubator at 25°C for 24 hours.

    • Check: If the solid dissolves completely immediately, add more solid until a precipitate remains visible.

  • Filtration: After 24 hours, draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial.

  • Quantification (Gravimetric): Evaporate the solvent (using a Genevac or Nitrogen stream) and weigh the residue.

    • Calculation:

      
      
      
Protocol B: Solubilization for Peptide Coupling (SPPS)

Use this protocol when introducing the amino acid into a peptide synthesizer.

Context: Free amino acids cannot be used in SPPS; they must be N-protected (Fmoc/Boc). If you are starting with the free acid to synthesize the protected form:

  • Solvent System: Use a mixture of 1,4-Dioxane and Water (1:1 v/v) or THF/Water .

    • Reasoning: The water dissolves the base (NaOH/NaHCO3) needed to deprotonate the amine, while Dioxane/THF solubilizes the hydrophobic cyclohexyl tail and the protecting group reagent (Fmoc-OSu or

      
      ).
      
  • Procedure:

    • Suspend 2-amino-5-cyclohexylpentanoic acid (10 mmol) in Water (20 mL).

    • Add NaOH (10 mmol) to generate the sodium salt (Soluble).

    • Add Dioxane (20 mL).

    • Add protecting reagent (

      
       or Fmoc-OSu).
      
    • Result: The reaction proceeds in the homogenous phase.

Part 5: Critical Applications & Troubleshooting

Solid Phase Peptide Synthesis (SPPS)

In SPPS, this residue is prone to aggregation due to the hydrophobic cyclohexyl side chain.

  • Coupling Solvent: Use DMF or NMP . Avoid DCM for the coupling step as it does not solvate the peptide chain well enough to prevent aggregation of hydrophobic sequences.

  • Chaotropic Salts: If coupling is difficult, add 0.1 M LiCl or Pseudoproline dipeptides to the solvent to disrupt inter-chain hydrogen bonding.

Purification (Prep-HPLC)
  • Mobile Phase: The hydrophobicity of the cyclohexyl group requires a higher concentration of organic modifier (Acetonitrile) for elution compared to standard amino acids.

  • Gradient: Start at 10-20% ACN (with 0.1% TFA) and ramp to 90% ACN. Expect elution later than Leucine or Phenylalanine analogs.

References

  • PubChem. (n.d.). 5-Cyclohexylnorvaline (Compound).[1] National Library of Medicine. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[3] Retrieved from [Link]

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Biological Activity and Application of L-Cyclohexylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists and Structural Biologists [1]

Executive Summary

L-Cyclohexylalanine (Cha) represents a critical "molecular switch" in medicinal chemistry, offering a strategic alternative to L-Phenylalanine (Phe).[1] By saturating the aromatic ring of Phe, Cha retains the steric bulk and


-branching of the side chain while eliminating 

-electron density and significantly increasing lipophilicity.[1]

This guide details the structural rationale, synthesis, and biological validation of Cha derivatives.[1] It focuses on its utility in optimizing G-Protein Coupled Receptor (GPCR) ligands, enhancing the proteolytic stability of therapeutic peptides (e.g., Apelin analogues), and probing hydrophobic cores in structural biology (e.g., p53, A


 oligomers).[1]

Structural & Physicochemical Rationale

The substitution of Phe with Cha is not merely a change in hydrophobicity; it is a probe of the binding site's electronic requirements.[1]

The Aromatic-to-Aliphatic Switch

While Phenylalanine engages in


-

stacking and cation-

interactions, Cyclohexylalanine is strictly aliphatic.[1] This distinction allows researchers to determine if a receptor pocket is driven by electronic stacking (requiring Phe) or pure hydrophobic enclosure (favoring Cha).[1]
FeatureL-Phenylalanine (Phe)L-Cyclohexylalanine (Cha)Impact on Drug Design
Hybridization

(Planar)

(Chair conformation)
Cha occupies more volume; fits deeper into lipophilic pockets.[1]
Electronic Nature Aromatic,

-electron rich
Aliphatic,

-electron silent
Eliminates metabolic liability of aromatic oxidation.[1]
Lipophilicity (

)
~1.38~2.5 - 3.0Cha significantly improves membrane permeability.[1]
Proteolytic Stability Low (Chymotrypsin target)HighCha is resistant to chymotrypsin-mediated cleavage.[1]
Visualization of Physicochemical Impact

The following diagram illustrates the decision matrix for substituting Phe with Cha during Lead Optimization.

Cha_Optimization_Logic Phe_Residue Target: Phe Residue (Lead Peptide) Analysis Interaction Analysis Phe_Residue->Analysis Pi_Stacking Is Pi-Pi Stacking Essential? Analysis->Pi_Stacking Metabolic_Liab Proteolytic Instability? Pi_Stacking->Metabolic_Liab No Retain_Phe Retain Phe or Use F5-Phe Pi_Stacking->Retain_Phe Yes Metabolic_Liab->Retain_Phe Stable Switch_Cha Substitute with L-Cha Metabolic_Liab->Switch_Cha High Instability Result Outcome: + Lipophilicity + Half-life - Aromaticity Switch_Cha->Result

Figure 1: Decision logic for Phe-to-Cha substitution in Structure-Activity Relationship (SAR) studies.

Pharmacological Applications & Case Studies

Cardiovascular Therapeutics: The Apelin System

The endogenous apelin peptides (Apelin-13, Apelin-17) are potent regulators of blood pressure but suffer from rapid degradation (half-life < 5 min).[1][2]

  • Mechanism: The enzyme ACE2 cleaves the C-terminal Phe residue.[1]

  • Cha Intervention: Substituting Phe with Cha at the cleavage site (and Homoarginine for Arg) creates a "metabolically shielded" analogue.[1]

  • Data: Modified Apelin-17 analogues exhibited a 340-fold increase in plasma half-life while maintaining nanomolar affinity for the APJ receptor.[1] This substitution prevents the hydrolysis of the peptide bond by steric occlusion and lack of electronic recognition by the protease [1].[1]

Opioid Receptor Antagonists

In the development of


-opioid receptor (DOR) antagonists, steric constraints are vital for selectivity over 

-opioid receptors (MOR).[1]
  • Study: Modification of the TIPP peptide (Tyr-Tic-Phe-Phe) using

    
    -methyl-Cha.
    
  • Result: The derivative Dmt-Tic-(2S,3R)-beta-MeCha-Phe resulted in sub-nanomolar

    
    -antagonist activity.[1][3] The bulky, aliphatic Cha group forces the peptide backbone into a specific conformation that prevents MOR activation while locking into the DOR antagonist pocket [2].[1]
    
Structural Biology: Stabilizing Amyloid Oligomers

Understanding Alzheimer's pathology requires crystallizing A


 oligomers, which are notoriously unstable.[1]
  • Innovation: Mutating Phe20 to Cha in A

    
    -derived macrocycles.
    
  • Outcome: The Cha mutation filled a hydrophobic void in the trimer assembly, stabilizing the oligomer enough to allow X-ray crystallography (Resolution < 2.5 Å).[1] This confirmed the hexameric assembly model of neurotoxic A

    
     species [3].[1]
    

Experimental Protocols

Synthesis of L-Cyclohexylalanine (Catalytic Hydrogenation)

For large-scale preparation from L-Phenylalanine.[1]

Reagents: L-Phenylalanine, 1M HCl, PtO2 or Rh/C catalyst. Equipment: High-pressure hydrogenation apparatus (Parr).

  • Dissolution: Dissolve L-Phenylalanine (10g) in 150 mL of 1M acetic acid or dilute HCl.

  • Catalyst Addition: Add 5% Rh/C or PtO2 (500 mg) under inert atmosphere (

    
    ).
    
  • Hydrogenation: Pressurize reactor to 50-60 psi (3-4 bar)

    
    . Heat to 50°C.
    
  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake plateaus (approx. 6-12 hours).[1]
    
  • Workup: Filter catalyst over Celite. Concentrate filtrate in vacuo.

  • Crystallization: Recrystallize from water/ethanol to yield L-Cyclohexylalanine hydrochloride as white needles.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Cha is compatible with standard Fmoc chemistry but requires attention to steric hindrance during coupling.[1]

Protocol:

  • Resin Loading: Use Rink Amide resin for C-term amides.[1]

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Coupling (The Critical Step):

    • Use Fmoc-Cha-OH (3 eq).[1]

    • Activator: HATU (2.9 eq) / HOAt (3 eq) is preferred over HBTU due to the steric bulk of the cyclohexyl ring.[1]

    • Base: DIEA (6 eq).[1]

    • Time: Extend coupling time to 60-90 minutes. Double coupling is recommended if Cha is followed by another bulky residue (e.g., Aib, Pro).[1]

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The cyclohexyl ring is stable to TFA.[1]

Mechanism of Action: Hydrophobic Pocket Filling

The enhanced activity of Cha derivatives often stems from the "Hydrophobic Effect" and the displacement of high-energy water molecules from receptor pockets.[1]

MoA_Hydrophobic_Pocket Pocket_Empty Receptor Pocket (Contains Ordered Water) Ligand_Phe Ligand with Phe (Planar, less bulk) Ligand_Cha Ligand with Cha (Bulky, Hydrophobic) Interaction_Phe Weak Displacement Residual Water Remains Ligand_Phe->Interaction_Phe Binding Interaction_Cha Complete Displacement Entropy Gain (+S) Ligand_Cha->Interaction_Cha Binding Affinity_Low Moderate Affinity Interaction_Phe->Affinity_Low Affinity_High High Affinity (Entropically Driven) Interaction_Cha->Affinity_High

Figure 2: Thermodynamic mechanism.[1] Cha maximizes van der Waals contacts and displaces ordered water molecules more effectively than Phe in non-aromatic pockets.

Summary of Biological Data

The following table aggregates key biological activity shifts observed upon Phe


 Cha substitution.
Target SystemOriginal ResidueCha Substitution EffectBiological OutcomeRef
Apelin-17 Phe (C-term)Steric ShieldingPlasma

increased 340x; sustained hypotension.
[1]
p53 Tetramer Phe341Hydrophobic Packing

increased to 100°C; stabilized tetramer core.[1]
[4]
Gramicidin S PheMembrane DisruptionEnhanced antimicrobial activity against MRSA.[5]
ACE Inhibitors PheZinc Coordination GeometryAltered potency; improved oral bioavailability.[6]

References

  • Fernandez, K. X., et al. (2021).[1][4] Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators.[1][2][4][5] RSC Medicinal Chemistry.[1][2][4]

  • Bojnik, E., et al. (2016).[1]

    
    -Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent 
    
    
    
    Opioid Antagonists.[1][3] Journal of Medicinal Chemistry.[1][3] [1]
  • Kreutzer, A. G., et al. (2020).[1][6] Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by

    
    -Hairpins Derived from A
    
    
    
    .[1][6][7] Journal of the American Chemical Society.[1][6]
  • Duffy, J. L., et al. (2007).[1][8] Cyclohexylalanine derivatives as dipeptidyl peptidase-IV inhibitors for the treatment or prevention of diabetes.[1][8] CN Patent 1960990A.[1][8]

  • ChemicalBook. (2025).[1] L-Cyclohexylalanine Properties and Synthesis.

  • BenchChem. (2025).[1][9][10] N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.[1]

Sources

Strategic Lipophilicity Tuning: The Role of 2-Amino-5-Cyclohexylpentanoic Acid in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptide therapeutics, the "Lipophilicity-Solubility Paradox" remains a critical bottleneck. While increasing lipophilicity is often necessary for membrane permeability and metabolic stability, traditional aromatic residues (Phenylalanine, Tryptophan) introduce liability risks such as


 stacking-induced aggregation and rapid enzymatic degradation.

This technical guide analyzes 2-amino-5-cyclohexylpentanoic acid (often referred to as 5-Cyclohexylnorvaline or extended Cyclohexylalanine), a non-proteinogenic amino acid that offers a strategic alternative. By providing a high-volume aliphatic side chain with a flexible propyl linker, this residue enables precise tuning of LogD and membrane insertion depth without the structural rigidity or aggregation tendencies of aromatic analogs.

Part 1: Structural Identity & Physicochemical Profile

Molecular Architecture

To effectively utilize 2-amino-5-cyclohexylpentanoic acid, researchers must distinguish it from its shorter homologs. It belongs to the family of aliphatic cyclic amino acids but possesses a distinct linker length that alters its spatial reach.

  • IUPAC Name: 2-amino-5-cyclohexylpentanoic acid[1][2]

  • Common Aliases: 5-Cyclohexylnorvaline,

    
    -Cyclohexyl-homoalanine.
    
  • Side Chain:

    
     (Propyl-Cyclohexyl).
    

Comparative Structural Analysis:

Amino AcidSide Chain StructureLinker LengthHydrophobic BulkAggregation Risk
Phe (F)

1 Carbon (Methylene)High (Planar)High (

stacking)
Cha

1 Carbon (Methylene)High (Volumetric)Low
HomoCha

2 Carbons (Ethylene)Very HighLow
Target (2-A-5-CPA)

3 Carbons (Propyl) Maximum Reach Low
The "Deep Anchor" Mechanism

The critical advantage of 2-amino-5-cyclohexylpentanoic acid lies in the propyl linker . Unlike Cyclohexylalanine (Cha), which holds the hydrophobic ring close to the peptide backbone, the propyl linker allows the cyclohexyl group to extend approximately 4–5 Å further away from the


-carbon.

Functional Consequence:

  • Membrane Anchoring: In antimicrobial peptides (AMPs) or cell-penetrating peptides (CPPs), this residue acts as a "deep anchor," burying the hydrophobic headgroup into the lipid bilayer core while allowing the peptide backbone to remain at the interface.

  • Pocket Filling: In protease inhibitors, the flexibility allows the cyclohexyl ring to adapt to deep, non-spherical hydrophobic pockets that rigid aromatic rings cannot fill efficiently.

Part 2: Applications in Lipophilicity & Permeability[3]

Modulating LogD and Permeability

Incorporating 2-amino-5-cyclohexylpentanoic acid shifts the peptide's partition coefficient (LogP) significantly higher than Leucine or Valine, and comparable to or higher than Phenylalanine, but with a critical difference in solvation.

  • Aliphatic vs. Aromatic Solvation: Aromatic rings attract water in specific orientations (cation-

    
     interactions). The cyclohexyl ring is purely lipophilic, shedding water more effectively (lower desolvation penalty) upon entering the membrane.
    
  • Case Study (Antimicrobial Peptides): Research into peptides like C18G has shown that replacing Leucine with long-chain non-natural hydrophobic amino acids increases membrane disruption capabilities by facilitating deeper insertion into anionic lipid bilayers [1].[3]

Visualization: The Hydrophobic Reach

HydrophobicReach cluster_membrane Lipid Bilayer Membrane cluster_peptide Peptide Backbone Core Hydrophobic Core (Deep Lipid Tail Region) Interface Interfacial Region (Headgroups) Backbone Peptide Backbone (Alpha-Carbon) Backbone->Core 2-Amino-5-Cyclohexylpentanoic Acid (Long Propyl Linker) Extended Reach Backbone->Interface Cha (Short Linker) Restricted Depth

Figure 1: The extended propyl linker allows 2-amino-5-cyclohexylpentanoic acid to bridge the gap between the solvent-exposed backbone and the deep hydrophobic core of the membrane.

Part 3: Synthesis & Experimental Protocols

Fmoc-Solid Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing 2-amino-5-cyclohexylpentanoic acid follows standard Fmoc protocols, but specific attention must be paid to coupling efficiency due to the steric bulk of the side chain.

Reagents:

  • Fmoc-AA: Fmoc-2-amino-5-cyclohexylpentanoic acid (CAS: 2352080-31-8).[1]

  • Coupling Agents: HATU or COMU are preferred over HBTU/DIC to drive the reaction to completion.

  • Solid Support: Rink Amide resin (for C-term amides) or Wang resin (for C-term acids).

Step-by-Step Coupling Protocol:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • Dissolve 4.0 eq of Fmoc-2-amino-5-cyclohexylpentanoic acid in DMF.

    • Add 3.9 eq of HATU.

    • Add 8.0 eq of DIPEA.

    • Note: Pre-activate for 30 seconds before adding to resin.

  • Coupling: Shake at room temperature for 60–90 minutes. The aliphatic chain is flexible, but the terminal bulk can slow kinetics.

  • Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), re-couple using HOAt/DIC.

Lipophilicity Assessment: LogD Determination

Do not rely solely on calculated LogP (cLogP). The folding of the peptide can mask hydrophobic residues.

Protocol: Miniaturized Shake-Flask Method

  • Preparation: Prepare a saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Dissolution: Dissolve peptide (100

    
    M) in the PBS phase.
    
  • Equilibration: Mix equal volumes (1 mL) of octanol and peptide-PBS in a glass vial.

  • Agitation: Vortex for 1 hour at 25°C. Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (214 nm).

  • Calculation:

    
    
    

Part 4: Workflow for Permeability Optimization

When a lead peptide exhibits poor permeability (


 cm/s), use the following decision logic to incorporate 2-amino-5-cyclohexylpentanoic acid.

OptimizationWorkflow Start Lead Peptide Low Permeability Analyze Analyze Hydrophobic Content Start->Analyze Decision1 Are Aromatic Residues (Phe/Trp) Causing Aggregation? Analyze->Decision1 SubCha Substitute with Cyclohexylalanine (Cha) Decision1->SubCha No ApplyTarget Incorporate 2-amino-5-cyclohexylpentanoic acid Decision1->ApplyTarget Yes (Remove Pi-Stacking) CheckReach Is Deeper Membrane Insertion Required? SubCha->CheckReach CheckReach->ApplyTarget Yes (Need Flexible Anchor) Validate Validate via PAMPA & LogD CheckReach->Validate No (Cha is sufficient) ApplyTarget->Validate

Figure 2: Decision matrix for substituting standard hydrophobic residues with cyclohexyl-based non-standard amino acids.

References

  • Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Source: National Institutes of Health (PMC) / Biochim Biophys Acta. Context: Demonstrates how increasing side-chain length in hydrophobic residues (isomeric to natural counterparts) enhances membrane burial and antimicrobial activity.[3]

  • 5-Cyclohexylnorvaline (2-amino-5-cyclohexylpentanoic acid) Structure & Properties. Source: PubChem (National Library of Medicine).[2] Context: Official chemical structure, physicochemical properties, and synonyms for the specific molecule discussed.[2] [2]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides. Source: ChemRxiv. Context: Discusses the broader strategy of using non-proteinogenic amino acids to modulate the "Goldilocks" zone of lipophilicity in cyclic peptides.

Sources

Stereochemical Control & Analytical Profiling of 2-Amino-5-cyclohexylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-cyclohexylpentanoic acid (often referred to as Cyclohexylhomonorleucine or 5-Cyclohexylnorvaline ) represents a critical non-proteinogenic amino acid scaffold in modern medicinal chemistry. Its structural significance lies in its ability to mimic the hydrophobic side chains of Phenylalanine and Lysine while offering enhanced lipophilicity and metabolic stability against proteolytic cleavage.

This molecule is a pivotal intermediate in the synthesis of Vasopeptidase Inhibitors (such as Gemopatrilat analogs), where it targets the hydrophobic S1' pocket of Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE). This guide details the stereoselective synthesis, analytical resolution, and pharmacological rationale for the (


)- and (

)-isomers, designed for researchers requiring high-purity building blocks for peptide therapeutics.

Structural Analysis & Stereochemical Nomenclature

The molecule possesses a single chiral center at the


-carbon (C2). The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules: 

.
Isomer Definition
  • (

    
    )-2-amino-5-cyclohexylpentanoic acid:  Corresponds to the L-isomer  in amino acid nomenclature. This is the biologically relevant congener for mimicking natural L-amino acids in protease inhibitor design.
    
  • (

    
    )-2-amino-5-cyclohexylpentanoic acid:  Corresponds to the D-isomer . Often used as a negative control in binding assays or to induce 
    
    
    
    -turn structures in peptidomimetics.
PropertyValue
IUPAC Name 2-amino-5-cyclohexylpentanoic acid
Formula

Molecular Weight 199.29 g/mol
Chiral Center C2 (

-carbon)
Side Chain 3-cyclohexylpropyl group [

]

High-Fidelity Synthetic Protocols

For drug development, enantiomeric purity (


) is non-negotiable. Two primary routes are recommended based on scale and available precursors.
Protocol A: Catalytic Hydrogenation of L-Homophenylalanine (Industrial Route)

This method is preferred when the aromatic precursor, L-2-amino-5-phenylpentanoic acid (L-Homophenylalanine), is available. It preserves the existing stereochemistry while saturating the ring.

Mechanism: Heterogeneous catalytic hydrogenation. Critical Control Point: Prevention of racemization and over-reduction.

  • Precursor: (S)-2-amino-5-phenylpentanoic acid.

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO

    
    , Nishimura’s catalyst). Note: Palladium (Pd/C) is often too slow for phenyl ring saturation under mild conditions.
    
  • Solvent: Acetic Acid / Water (9:1).

  • Conditions: 50 psi H

    
    , Room Temperature, 12-24 hours.
    

Step-by-Step Workflow:

  • Dissolve 10 mmol of precursor in 50 mL glacial acetic acid.

  • Add 5 mol% Rh/C catalyst under Argon atmosphere.

  • Purge reactor with H

    
     (3 cycles) and pressurize to 50 psi.
    
  • Agitate vigorously. Monitor reaction via LC-MS (Target Mass: 200.1 [M+H]

    
    ).
    
  • Filter through Celite to remove catalyst.

  • Lyophilize to obtain the acetate salt of the product.

Protocol B: Enzymatic Kinetic Resolution (Green Chemistry Route)

This route is ideal for generating both enantiomers from a racemic mixture using Acylase I (from Aspergillus melleus or Hog Kidney).

Mechanism: Stereoselective hydrolysis of the N-acetyl group. The enzyme hydrolyzes only the L-isomer, leaving the D-isomer acetylated.

EnzymaticResolution Racemate Racemic N-Acetyl Precursor Enzyme Acylase I (pH 7.5, 37°C) Racemate->Enzyme Hydrolysis Mix Reaction Mixture: L-Free Amino Acid + D-N-Acetyl Amino Acid Enzyme->Mix Acidification Acidify to pH 1-2 Mix->Acidification Extraction Ethyl Acetate Extraction Acidification->Extraction L_Product (S)-Free Amino Acid (Aqueous Phase) Extraction->L_Product Retained D_Product (R)-N-Acetyl Derivative (Organic Phase) Extraction->D_Product Extracted

Figure 1: Chemo-enzymatic resolution workflow for isolating high-purity (S)-2-amino-5-cyclohexylpentanoic acid.

Analytical Validation & Quality Control

Trust in stereochemical assignment requires orthogonal validation. Do not rely on optical rotation alone, as the specific rotation


 is low for this aliphatic molecule.
Method A: Marfey’s Analysis (Derivatization)

This is the gold standard for biological samples. It converts enantiomers into diastereomers using 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Reaction: Mix 50

    
    L sample (50 mM) + 100 
    
    
    
    L FDAA (1% in acetone) + 20
    
    
    L 1M NaHCO
    
    
    .
  • Incubation: 40°C for 1 hour. Stop with 20

    
    L 2M HCl.
    
  • Separation: Standard C18 HPLC column.

  • Elution Order: The L-L diastereomer typically elutes before the L-D diastereomer due to intramolecular H-bonding reducing hydrophobicity.

Method B: Direct Chiral HPLC

For bulk purity assessment without derivatization.

  • Column: Crownpak CR(+) (Daicel).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with 10mM HClO

    
    .
    
  • Principle: The crown ether forms a host-guest complex with the ammonium ion. The (S)-enantiomer forms a more stable complex with the chiral crown ether, leading to longer retention times (typically).

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).

Pharmacological Implications[1][2][3]

The utility of 2-amino-5-cyclohexylpentanoic acid is driven by its hydrophobic pharmacophore . In the context of protease inhibitors (e.g., NEP, ACE, or HCV protease), the cyclohexyl group acts as a "super-hydrophobic" anchor.

Mechanism of Action: The S1' Pocket Interaction

Proteases like Neprilysin (NEP) have a deep, hydrophobic S1' pocket designed to accommodate Phenylalanine or Leucine.

  • Binding Affinity: The cyclohexyl ring provides a larger surface area for Van der Waals interactions compared to a phenyl ring, often increasing potency by 10-100 fold.

  • Metabolic Stability: Unlike the phenyl ring, the cyclohexyl group is not susceptible to aromatic hydroxylation by Cytochrome P450 enzymes, significantly extending the drug's half-life (

    
    ).
    

Pharmacophore Drug Inhibitor (P1' Position): (S)-Cyclohexylpentanoic moiety Interaction Enhanced Van der Waals Contact Surface Drug->Interaction Fits Target NEP Enzyme (S1' Hydrophobic Pocket) Target->Interaction Accommodates Outcome High Potency & Metabolic Resistance Interaction->Outcome Results in

Figure 2: Pharmacophore mapping of the cyclohexyl moiety within the protease S1' pocket.[1]

References

  • Enzymatic Synthesis of Chiral Intermediates: Patel, R. N. (2001).[2] "Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug." Journal of Molecular Catalysis B: Enzymatic. Link

  • Synthesis of Cyclohexyl Analogs: Teixidó, M., et al. (2003).
  • Marfey's Method Protocol: Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[3][2][4][5][6][7] Link

  • Vasopeptidase Inhibitors: Robl, J. A., et al. (1999). "Dual metalloprotease inhibitors: mercaptoacetyl-based fused heterocyclic dipeptide mimetics as inhibitors of angiotensin-converting enzyme and neutral endopeptidase." Journal of Medicinal Chemistry. Link

  • Analytical Separation: Application Note. "Separation of Amino Acids on Crownpak CR(+)." Daicel Chiral Technologies. Link

Sources

Beyond the Standard Residues: A Technical Profile of 2-Amino-5-Cyclohexylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Amino-5-cyclohexylpentanoic acid (often abbreviated as ChNva or 5-cyclohexylnorvaline ) is a non-proteinogenic


-amino acid. Structurally, it represents a critical tool in medicinal chemistry for modulating the lipophilicity and steric bulk of peptide-based therapeutics without introducing the 

-

stacking interactions associated with aromatic residues like phenylalanine or tryptophan.

In drug development, this residue is frequently employed during Structure-Activity Relationship (SAR) campaigns to probe hydrophobic pockets in receptors (e.g., GPCRs) or enzymes (e.g., metalloproteases). Its saturated cyclohexyl ring offers a distinct conformational profile compared to its aromatic precursor, providing "bulk" that is metabolically stable and chemically inert.

Chemical Specifications Table
PropertyData
IUPAC Name 2-Amino-5-cyclohexylpentanoic acid
Common Synonyms 5-Cyclohexylnorvaline; Homohomocyclohexylalanine
CAS Number 768366-86-5 (S-isomer); 2046-19-7 (Generic/Racemic)
Molecular Formula

Molecular Weight 199.29 g/mol
Chiral Center C2 (

-carbon). The (S)-enantiomer is the standard for peptide mimetics.
pKa Values

2.3 (COOH),

9.6 (

) [Predicted based on Norvaline]
Solubility Soluble in water (pH dependent), MeOH, AcOH; Insoluble in non-polar organics.

Synthetic Strategy: The "Chiral Pool" Approach

This method leverages the commercial availability of chiral 2-amino-5-phenylpentanoic acid (Homohomophenylalanine). By reducing the aromatic ring, you retain the stereochemistry at the


-carbon, eliminating the need for expensive chiral resolution steps.
Mechanistic Pathway

The transformation relies on the high-pressure reduction of the phenyl ring using heterogeneous catalysis. Unlike standard alkene reductions, reducing a benzene ring requires forcing conditions (acidic media or high pressure) or active catalysts like Rhodium or Platinum.

Synthesis_Workflow Figure 1: Stereoconservative Synthesis via Hydrogenation Precursor Precursor: (S)-2-Amino-5-phenylpentanoic acid (Aromatic) Process Catalytic Hydrogenation H2 (50-100 psi), Rh/C or PtO2 Solvent: MeOH/AcOH Precursor->Process Reduction Product Target: (S)-2-Amino-5-cyclohexylpentanoic acid (Aliphatic/Cyclic) Process->Product Saturation QC QC Validation: 1H-NMR (Aromatic signal loss) Chiral HPLC (>99% ee) Product->QC Verification

Detailed Experimental Protocol

Objective: Synthesis of (S)-2-amino-5-cyclohexylpentanoic acid from (S)-2-amino-5-phenylpentanoic acid.

Materials
  • Substrate: (S)-2-amino-5-phenylpentanoic acid (CAS: 62777-25-7).[1][2]

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    , Adams' catalyst). Note: Pd/C is often insufficient for complete phenyl ring saturation under mild conditions.
  • Solvent: Methanol (MeOH) with 5% Acetic Acid (AcOH). The acid protonates the amine, preventing catalyst poisoning.

  • Equipment: Parr Hydrogenator or High-Pressure Autoclave.

Step-by-Step Methodology
  • Preparation: In a high-pressure reaction vessel, dissolve 10.0 g (51.7 mmol) of the phenyl precursor in 150 mL of MeOH/AcOH (95:5 v/v).

  • Catalyst Addition: Carefully add 1.0 g (10 wt%) of 5% Rh/Al

    
    O
    
    
    
    under an inert nitrogen atmosphere. Safety: Rhodium is pyrophoric when dry.
  • Hydrogenation:

    • Seal the vessel and purge with

      
       (3x).
      
    • Purge with

      
       (3x).
      
    • Pressurize to 60 psi (4 bar) .

    • Stir vigorously at room temperature for 12–24 hours.

    • Checkpoint: Monitor reaction progress via TLC (ninhydrin stain) or LC-MS. The starting material (UV active at 254 nm) should disappear; the product is UV inactive (detect via ELSD or CAD).

  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst.[2] Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain a white solid.[2]

  • Purification (if required): Recrystallize from Water/Ethanol or purify via ion-exchange chromatography (Dowex 50W) if residual salts are present.

Analytical Validation (Self-Validating System)

To ensure the integrity of the product, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Expected [M+H]+: 200.3 Da.

  • Validation: You must observe a shift from 194.1 (Phenyl precursor) to 200.3 (Cyclohexyl product). A mass difference of +6 Da corresponds to the addition of 6 hydrogen atoms.

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: D

    
    O with NaOD (to solubilize) or DMSO-d6.
    
  • Key Diagnostic:

    • Disappearance: The aromatic region (7.1–7.4 ppm) must be completely silent. Any signal here indicates incomplete hydrogenation.

    • Appearance: A complex multiplet region between 0.8–1.8 ppm corresponding to the 11 cyclohexyl protons and the alkyl chain.

    • 
      -Proton:  A triplet or dd around 3.2–3.5 ppm (depending on pH).
      

Pharmaceutical Applications & Rationale

Why use 2-amino-5-cyclohexylpentanoic acid?

Hydrophobic Collapse & Receptor Fit

In peptide drug design, replacing a Phenylalanine (Phe) with a Cyclohexyl (Cha) or Cyclohexylpentanoic derivative creates a "super-hydrophobic" residue.

  • Volume: The cyclohexyl ring is non-planar (chair conformation), occupying more 3D space than the planar phenyl ring. This is crucial for filling large hydrophobic pockets in enzymes like Neprilysin or ACE (Angiotensin-Converting Enzyme) .

  • Interaction: It eliminates

    
    -cation or 
    
    
    
    -
    
    
    interactions. If a drug candidate binds too tightly via aromatic stacking (leading to off-target effects), swapping to the cyclohexyl version maintains the shape but removes the electronic binding component.
Metabolic Stability

Non-proteinogenic amino acids are poor substrates for endogenous proteases (trypsin/chymotrypsin). Incorporating this residue extends the plasma half-life of peptide therapeutics.

Application_Logic Figure 2: Structure-Activity Relationship (SAR) Logic Feature Feature: Saturated Cyclohexyl Ring Mech1 Mechanism 1: Increased Steric Bulk (Chair Conformation) Feature->Mech1 Mech2 Mechanism 2: Removal of Pi-System Feature->Mech2 Benefit1 Result: Better fit in large hydrophobic pockets Mech1->Benefit1 Benefit2 Result: Reduced off-target Pi-stacking Mech2->Benefit2

References

  • ChemScene. (S)-2-amino-5-cyclohexylpentanoic acid Product Data. Retrieved from [3]

  • PubChem. 2-Amino-5-phenylpentanoic acid (Precursor Data). National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis of L-2-Amino-5-Phenyl-Pentanoic Acid via Hydrogenation. Retrieved from

  • NIST WebBook. Cyclohexyl pentanoate derivatives and properties. Retrieved from

Sources

Methodological & Application

synthesis protocols for 2-amino-5-cyclohexylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis protocols for (S)-2-amino-5-cyclohexylpentanoic acid (also known as 5-Cyclohexylnorvaline), a non-proteinogenic amino acid utilized in peptide engineering to introduce lipophilicity and steric bulk without aromatic interactions.[1]

Two distinct protocols are provided:

  • Asymmetric Alkylation (The Precision Route): Ideal for laboratory-scale synthesis requiring high enantiomeric excess (>99% ee) using a chiral nickel(II) auxiliary.

  • Catalytic Hydrogenation (The Scalable Route): Ideal for larger batches starting from commercially available aromatic precursors.

Part 1: Technical Specifications & Retrosynthesis

Compound Identity:

  • IUPAC Name: (2S)-2-amino-5-cyclohexylpentanoic acid[1]

  • CAS Number: 768366-86-5[1][2][3][4]

  • Molecular Formula: C₁₁H₂₁NO₂[1][2][4]

  • Molecular Weight: 199.29 g/mol [1][4][5]

  • Solubility: Sparingly soluble in water; soluble in acidic media and lower alcohols.

Retrosynthetic Analysis: The target molecule possesses a chiral center at the


-carbon and a hydrophobic cyclohexyl tail.[1]
  • Disconnection A (C2–C3 Bond): Implies alkylation of a glycine anion equivalent with a 3-cyclohexylpropyl electrophile.[1]

  • Disconnection B (Aromatic Reduction): Implies global hydrogenation of an unsaturated or aromatic precursor (e.g., L-2-amino-5-phenylpentanoic acid).[1]

Part 2: Synthesis Protocol A – Asymmetric Alkylation

Methodology: Nucleophilic substitution using Belokon’s Chiral Nickel(II) Complex. Best For: High purity, guaranteed stereochemistry, and visual process control.

Reaction Mechanism & Logic

This protocol utilizes a Ni(II)-Schiff base complex derived from glycine and (S)-2-[N-(N-benzylprolyl)amino]benzophenone ((S)-BPB).[1]

  • Why this method? The Ni(II) template renders the glycine

    
    -proton acidic while the chiral ligand creates a rigid steric environment, forcing the incoming electrophile to attack from the Re-face (away from the proline ring), yielding the (S)-amino acid.
    
  • Self-Validating Feature: The starting complex is bright red.[1] Upon alkylation, the color often shifts or the solubility changes, and the diastereomeric product crystallizes, allowing for optical purification before the final hydrolysis.

Materials
  • Substrate: Glycine-Ni-(S)-BPB Complex (Commercially available or prepared from Glycine + (S)-BPB + Ni(NO₃)₂).[1]

  • Electrophile: 1-Bromo-3-cyclohexylpropane (CAS 2113-22-6).[1]

  • Base: Powdered NaOH or KOH.

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Quench: Aqueous Acetic Acid / HCl.

Step-by-Step Protocol

Step I: Asymmetric Alkylation

  • Setup: In a flame-dried 250 mL round-bottom flask under Nitrogen atmosphere, dissolve Glycine-Ni-(S)-BPB Complex (10.0 g, 20 mmol) in anhydrous DMF (60 mL).

  • Addition: Add 1-Bromo-3-cyclohexylpropane (4.92 g, 24 mmol, 1.2 equiv).

  • Activation: Cool the red solution to 0°C. Add finely powdered NaOH (1.6 g, 40 mmol, 2.0 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously.

    • Checkpoint: Monitor by TLC (SiO₂, CHCl₃/Acetone 5:1). The starting material (Rf ~0.4) should disappear, replaced by the alkylated product (Rf ~0.6). Reaction time is typically 2–4 hours.

  • Quench: Pour the reaction mixture into cold water (300 mL) containing 5% acetic acid. The alkylated complex will precipitate as a red/orange solid.

  • Purification: Filter the solid. Wash with water. Recrystallize from Ethanol/Acetone to ensure diastereomeric purity (de >98%).

Step II: Hydrolysis & Recovery

  • Dissociation: Suspend the purified alkylated complex in Methanol (50 mL) and 3N HCl (30 mL). Heat to reflux (approx. 70°C) for 30–60 minutes.

    • Visual Cue: The red color will fade to green (NiCl₂) and the chiral ligand (BPB) will precipitate.

  • Ligand Recovery: Cool to room temperature. The hydrochloride salt of the chiral auxiliary (BPB) precipitates. Filter this off (it can be recycled).

  • Isolation: The filtrate contains the target amino acid and NiCl₂.

    • Evaporate methanol.[6]

    • Pass the aqueous residue through a cation-exchange column (Dowex 50W-X8, H+ form).[1]

    • Wash with water (removes Ni(II)).

    • Elute the amino acid with 2M NH₄OH .

  • Final Polish: Evaporate the ammoniacal fractions. Recrystallize the white solid from Water/Ethanol.

Yield: 75–85% overall. Enantiomeric Excess: >99% (S).[6]

Part 3: Synthesis Protocol B – Catalytic Hydrogenation

Methodology: Global hydrogenation of L-Homohomophenylalanine (or L-Styrylalanine).[1] Best For: Scale-up (grams to kilograms) where high-pressure equipment is available.[1]

Reaction Mechanism & Logic

This route relies on the reduction of the aromatic phenyl ring to a cyclohexyl ring.

  • Substrate: (S)-2-amino-5-phenylpentanoic acid (Available via standard synthesis or reduction of L-Styrylalanine).[1]

  • Catalyst: 5% Rhodium on Carbon (Rh/C) is superior to Pd/C for aromatic ring saturation under mild conditions.

  • Solvent System: Acetic Acid/Methanol mixture prevents amine poisoning of the catalyst and facilitates protonation.

Step-by-Step Protocol

Step I: Hydrogenation

  • Loading: In a stainless steel autoclave (Parr reactor), load (S)-2-amino-5-phenylpentanoic acid (5.0 g, 25.8 mmol).

  • Solvent: Add Glacial Acetic Acid (50 mL) and Methanol (50 mL).

  • Catalyst: Carefully add 5% Rh/C (500 mg, 10 wt% loading). Caution: Rh/C is pyrophoric when dry.

  • Pressurization: Seal the reactor. Purge with N₂ (3x), then H₂ (3x). Pressurize to 60–100 psi (4–7 bar) H₂.

  • Reaction: Stir at 50°C for 12–18 hours.

    • Monitoring: Aliquot analysis via H-NMR is required.[1] Disappearance of aromatic protons (7.1–7.4 ppm) indicates completion.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.[6] (Wash pad with MeOH).

    • Concentrate the filtrate under reduced pressure to remove solvents and acetic acid.

    • Co-evaporate with Toluene (2x) to remove trace acetic acid.

  • Isolation: Triturate the residue with Diethyl Ether to yield the acetate salt. For the free zwitterion, dissolve in minimal water and adjust pH to 6.0 with dilute NH₄OH, then add Ethanol to precipitate.

Part 4: Quality Control & Validation

Analytical Specifications:

TestMethodAcceptance Criteria
Identity ¹H-NMR (D₂O/DCl)

0.8-1.8 (m, 18H, Cy + chain), 3.9 (t, 1H,

-H).[1] No aromatic signals.
Purity HPLC (C18, 0.1% TFA)> 98.0% Area
Chiral Purity Chiral HPLC (Crownpak CR+)> 99.0% ee (No D-isomer detected)
Mass Spec LC-MS (ESI+)[M+H]⁺ = 200.3 m/z

DOT Visualization of Workflow:

SynthesisWorkflow Start_A Method A: Chiral Alkylation Ni_Complex Glycine-Ni(II)-BPB Complex (Red Solid) Start_A->Ni_Complex Start_B Method B: Hydrogenation Precursor_B (S)-2-amino-5-phenylpentanoic acid Start_B->Precursor_B Alkylation Asymmetric Alkylation (DMF, 25°C) Ni_Complex->Alkylation Reagent_A 1-Bromo-3-cyclohexylpropane + NaOH Reagent_A->Alkylation Inter_A Alkylated Ni-Complex (Crystallization Purification) Alkylation->Inter_A Stereoselective Hydrolysis Acid Hydrolysis (HCl/MeOH, Reflux) Inter_A->Hydrolysis Cleanup Ion Exchange / Recrystallization Hydrolysis->Cleanup Ligand Recovery Reduction Aromatic Ring Saturation (50°C, 12h) Precursor_B->Reduction Catalyst_B H2 (100 psi) / Rh/C AcOH/MeOH Catalyst_B->Reduction Reduction->Cleanup Final (S)-2-amino-5-cyclohexylpentanoic acid (>99% ee) Cleanup->Final

Figure 1: Comparative workflow for the synthesis of 2-amino-5-cyclohexylpentanoic acid via Alkylation (Left) and Hydrogenation (Right).

References

  • Belokon, Y. N., et al. (1985). "General method for the asymmetric synthesis of

    
    -amino acids via alkylation of the chiral nickel(II) Schiff base complexes."[7] Journal of the Chemical Society, Perkin Transactions 1. Link
    
  • O'Donnell, M. J., et al. (1989).[8] "The synthesis of amino acid derivatives via the phase-transfer alkylation of glycine Schiff bases."[1] Tetrahedron Letters. Link

  • ChemicalBook. (2023). "L-2-amino-5-phenylpentanoic acid Synthesis and Properties." Link

  • Sagan, S., et al. (2004). "Synthesis of 2-amino-5-phenylpentanoic acid derivatives." Canadian Journal of Chemistry. Link

  • PubChem. (2025). "5-Cyclohexylnorvaline Compound Summary." National Library of Medicine. Link

Sources

Boc-protection methods for 2-amino-5-cyclohexylpentanoic acid

Application Note: Optimized Strategies for -Boc Protection of 2-Amino-5-cyclohexylpentanoic Acid

Executive Summary & Strategic Analysis

2-Amino-5-cyclohexylpentanoic acid (also known as Cyclohexylhomoalanine or Cha-homolog) represents a specific class of non-canonical amino acids used to introduce lipophilicity and proteolytic stability into peptide mimetics.

Unlike standard amino acids, this molecule presents two distinct challenges during protection:

  • High Lipophilicity: The cyclohexyl-propyl side chain creates a "surfactant-like" structure (polar zwitterionic head, greasy tail), leading to solubility issues in pure aqueous phases and severe emulsion risks during extraction.

  • Lack of UV Chromophore: Unlike its precursor (homophenylalanine), the saturated cyclohexyl ring is UV-silent at standard 254 nm detection. Standard HPLC/TLC monitoring relying solely on UV absorption will yield false negatives.

This guide details a modified Schotten-Baumann protocol optimized for high-lipophilicity substrates, ensuring complete conversion and efficient isolation without emulsion trapping.

Reaction Mechanism & Critical Control Points[1][2]

The protection utilizes Di-tert-butyl dicarbonate (Boc


O)1
  • The Trap: If the pH drops below 9, the amine protonates (

    
    ) and becomes non-nucleophilic. If the pH exceeds 12-13, the Boc
    
    
    O reagent hydrolyzes rapidly to
    
    
    -butanol and CO
    
    
    before reacting with the amine.
  • The Solution: Maintain pH 10–11 using a controlled base addition or a carbonate buffer system.

Diagram 1: Reaction Logic & Decision Flow

(Rendered using Graphviz)

BocProtectionWorkflowStartStart: 2-Amino-5-cyclohexylpentanoic AcidSolubilizationStep 1: Solubilization(1:1 Dioxane:1N NaOH)*Critical for Lipophilic AAs*Start->SolubilizationReagentAddStep 2: Add Boc2O (1.2 - 1.5 eq)Dropwise at 0°CSolubilization->ReagentAddCheckPHMonitor pH(Target: 10-11)ReagentAdd->CheckPHAdjustBaseAdd 1N NaOHCheckPH->AdjustBasepH < 9StirStep 3: Warm to RTStir 12-18hCheckPH->StirpH StableAdjustBase->CheckPHQC_CheckQC: TLC (Stain Required)Ninhydrin (-) / PMA (+)Stir->QC_CheckQC_Check->StirIncompleteWorkupStep 4: Evaporate OrganicsWash aq. phase w/ Et2OQC_Check->WorkupCompleteAcidifyStep 5: Acidify to pH 2-3(KHSO4 - No HCl!)Workup->AcidifyExtractStep 6: Extract w/ EtOAc(Avoid Emulsions)Acidify->ExtractEndFinal Product:Boc-2-Amino-5-cyclohexylpentanoic AcidExtract->End

Caption: Optimized workflow for lipophilic amino acid protection. Note the specific pH loop and acidification agent.[2]

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometryNotes
Substrate Starting Material1.0 equivZwitterionic solid
Boc

O
Reagent1.2 – 1.5 equivExcess needed due to hydrolysis
1N NaOH Base / Solvent2.0 – 2.5 equivMaintains basic pH
1,4-Dioxane Co-solventN/AHigh ratio (1:[3]1) needed for solubility
KHSO

AcidifierExcessCrucial: Gentler than HCl, prevents Boc removal
Step-by-Step Methodology
Phase 1: Solubilization (The Hydrophobic Adjustment)
  • In a round-bottom flask, suspend 2-amino-5-cyclohexylpentanoic acid (10 mmol) in 1N NaOH (20 mL).

  • Observation: Due to the cyclohexyl tail, the solid may not dissolve instantly in pure aqueous base.

  • Add 1,4-Dioxane (20 mL).

    • Expert Note: Standard protocols use THF. For this molecule, Dioxane is preferred as it has a higher boiling point and solubilizes "greasy" amino acids better, reducing the chance of the starting material oiling out before reaction.

Phase 2: Reaction
  • Cool the mixture to 0 °C (ice bath).

  • Dissolve Boc

    
    O  (12–15 mmol, 1.2–1.5 equiv) in a minimal amount of dioxane (5 mL).
    
  • Add the Boc

    
    O solution dropwise over 15 minutes.
    
  • Remove the ice bath and allow to warm to Room Temperature (RT).

  • Stir vigorously for 12–18 hours.

    • Self-Validation: Check pH periodically using pH paper. If it drops below 9, add small aliquots of 1N NaOH.

Phase 3: Workup (Emulsion Control)
  • Evaporation: Concentrate the reaction mixture in vacuo to remove the majority of the Dioxane. Do not evaporate to dryness ; leave the aqueous phase.

    • Why: Removing organics destabilizes the emulsion that would form later.

  • Wash: Dilute the remaining aqueous residue with water (10 mL) and wash with Diethyl Ether (

    
     mL).
    
    • Purpose: Removes unreacted Boc

      
      O and non-polar impurities. The product is in the aqueous phase (as the carboxylate salt). Discard the ether layer.
      
  • Acidification: Cool the aqueous phase to 0 °C. Carefully acidify to pH 2–3 using 1M KHSO

    
      (Potassium Bisulfate).
    
    • Warning: Do not use concentrated HCl. Strong mineral acids can cleave the Boc group you just added (Boc is acid-labile). KHSO

      
       is safe.
      
  • Extraction: Extract the milky aqueous suspension immediately with Ethyl Acetate (

    
     mL).
    
    • Troubleshooting: If an emulsion forms, add a small amount of saturated NaCl (brine) to the aqueous layer to increase ionic strength.

  • Drying: Wash combined organic layers with Brine, dry over anhydrous Na

    
    SO
    
    
    , filter, and concentrate.

Quality Control & Visualization (The "Invisible" Molecule)

Because the cyclohexyl ring lacks a

UV Inactive
TLC Visualization Protocol
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: CHCl

    
    :MeOH:AcOH (90:10:1).
    
  • Detection (Must use Stains):

    • Ninhydrin: Visualizes Starting Material (Free amine).

      • Result: Free AA = Purple/Blue spot. Product = Colorless (or faint yellow).

    • Phosphomolybdic Acid (PMA) or Hanessian’s Stain: Visualizes Product (Boc-carbamate + Alkyl chain).

      • Result: Heat the plate. The Boc-protected product will appear as a dark blue/black spot.

NMR Validation Criteria
NucleusFeatureShift (ppm)Diagnostic Value

H NMR

-Butyl Group
~1.44 (s, 9H)Confirms Boc incorporation.

H NMR

-Proton
~4.0 - 4.3 (m, 1H)Shift indicates N-acylation.

H NMR
Cyclohexyl0.8 - 1.8 (m, ~11H)Confirms side-chain integrity (no aromatic signals).[3]

Troubleshooting Guide (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Yield pH drifted < 9 during reaction.Use an autotitrator or check pH every 30 mins for the first 2 hours.
Oiling Out Substrate too lipophilic for water.Increase Dioxane:Water ratio to 2:1 or use Method B (DMSO/DIEA).
Product decomposes Acidification was too harsh.Switch from HCl to Citric Acid or KHSO

. Keep T < 5°C during acidification.
No Spot on TLC Wrong visualization method.Stop using UV. Use PMA or KMnO

stain.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[4] Greene's Protective Groups in Organic Synthesis (4th ed.).[5] Wiley-Interscience. (The definitive guide on Boc chemistry and stability).

  • Bradshaw, C. W., et al. (1991).[3] "Enzyme-catalyzed asymmetric synthesis of (S)-2-amino-4-phenylbutanoic acid." Bioorganic Chemistry. (Describes the synthesis of the phenyl-precursor, relevant for structural comparison).

  • BenchChem. "Boc Protection Mechanism and Protocols." (General protocols for Boc protection of amino acids). [6]

  • Boc Sciences. "Boc-Amino Acids: Properties and Applications." (Commercial data on cyclohexyl-amino acid derivatives).

Application Notes and Protocols for 2-amino-5-cyclohexylpentanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Modulating Neuronal Signaling

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively modulate biological targets with high specificity and favorable pharmacokinetic profiles is perpetual. 2-amino-5-cyclohexylpentanoic acid, a non-proteinogenic α-amino acid, has emerged as a compelling building block in drug discovery. Structurally, it is an analog of the neurotransmitter γ-aminobutyric acid (GABA), distinguished by the presence of a cyclohexyl group on its pentanoic acid backbone. This lipophilic moiety significantly influences its biological activity and transport properties, making it a valuable tool for researchers and drug development professionals.

This application note provides a comprehensive guide to the utilization of 2-amino-5-cyclohexylpentanoic acid in medicinal chemistry. We will delve into its physicochemical properties, its primary mechanism of action as a gabapentinoid, and provide detailed, field-proven protocols for its synthesis, purification, and incorporation into both peptide and small molecule drug candidates.

Physicochemical Properties and Structural Rationale

The unique physicochemical characteristics of 2-amino-5-cyclohexylpentanoic acid are central to its utility in drug design. The cyclohexyl group imparts a degree of lipophilicity that enhances its ability to cross the blood-brain barrier, a critical feature for centrally acting therapeutics.[1]

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₂[2]
Molecular Weight 199.29 g/mol [2]
Topological Polar Surface Area (TPSA) 63.32 Ų[2]
Computed logP 2.1489[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 5[2]

The lipophilic nature of the cyclohexyl group, as indicated by the computed logP, is a key determinant of its pharmacokinetic profile. This feature allows it to be recognized by and transported across the blood-brain barrier via the large neutral amino acid transporter (LAT1), a mechanism shared with its close analog, gabapentin.[1] This transport mechanism is crucial for its efficacy in targeting central nervous system disorders.

Mechanism of Action: Targeting Voltage-Gated Calcium Channels

2-amino-5-cyclohexylpentanoic acid is classified as a gabapentinoid. Despite its structural similarity to GABA, it does not exert its effects through direct interaction with GABA receptors.[3] Instead, its primary molecular target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][4]

Binding of 2-amino-5-cyclohexylpentanoic acid to the α2δ-1 subunit modulates calcium influx at presynaptic nerve terminals. This modulation leads to a reduction in the release of excitatory neurotransmitters, such as glutamate.[4] This dampening of excessive neuronal excitability is the basis for its therapeutic potential in conditions like neuropathic pain, epilepsy, and anxiety disorders.

Gabapentinoid Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (containing Glutamate) VGCC->Vesicle Triggers a2d1 α2δ-1 Subunit a2d1->VGCC Glutamate_release Glutamate Release Vesicle->Glutamate_release Fusion & Glutamate Glutamate Ca_ion Ca²⁺ Ca_ion->VGCC Influx Gabapentinoid 2-amino-5-cyclohexylpentanoic acid Gabapentinoid->a2d1 Gabapentinoid->Ca_ion Inhibits Receptor Glutamate Receptor Glutamate->Receptor Binds to Signal Excitatory Signal Receptor->Signal

Mechanism of action of 2-amino-5-cyclohexylpentanoic acid.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-2-amino-5-cyclohexylpentanoic acid

This protocol describes a robust method for the enantioselective synthesis of the (S)-enantiomer, which is generally the more biologically active form. The synthesis proceeds via a reductive amination of a chiral α-keto acid precursor.

Materials:

  • Cyclohexanepropionaldehyde

  • (S)-(-)-α-Methylbenzylamine

  • Sodium cyanide

  • Diethyl ether

  • Hydrochloric acid (concentrated and 6M)

  • Sodium hydroxide

  • Palladium on carbon (10%)

  • Methanol

  • Ethanol

  • Ethyl acetate

  • Hexanes

Procedure:

  • Strecker Synthesis of the α-aminonitrile:

    • In a well-ventilated fume hood, to a solution of cyclohexanepropionaldehyde (1 equivalent) in diethyl ether, add (S)-(-)-α-methylbenzylamine (1 equivalent). Stir the mixture at room temperature for 30 minutes.

    • To this solution, add a solution of sodium cyanide (1.1 equivalents) in water dropwise, maintaining the temperature below 20°C with an ice bath.

    • Stir the reaction mixture vigorously overnight at room temperature.

    • Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis of the α-aminonitrile:

    • Add the crude α-aminonitrile to concentrated hydrochloric acid and heat the mixture at reflux for 6 hours.

    • Cool the reaction mixture to room temperature and dilute with water. Wash the aqueous solution with diethyl ether to remove non-polar impurities.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt as a mixture of diastereomers.

  • Diastereomeric Resolution and Deprotection:

    • Dissolve the crude amino acid hydrochloride salt in a minimal amount of hot water and allow it to cool slowly to room temperature. The less soluble diastereomer will crystallize out.

    • Collect the crystals by vacuum filtration and wash with cold water.

    • To remove the α-methylbenzyl group, dissolve the purified diastereomeric salt in methanol and add 10% palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature overnight.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield (S)-2-amino-5-cyclohexylpentanoic acid.

  • Purification by Recrystallization:

    • Dissolve the crude amino acid in a minimal amount of boiling water.[5]

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]

    • Filter the hot solution to remove the charcoal.[6]

    • Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to maximize crystallization.[6][7]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[7]

Characterization:

  • ¹H NMR, ¹³C NMR, and HRMS: The purified product should be characterized by NMR and high-resolution mass spectrometry to confirm its structure and purity. The expected spectral data should be compared with literature values if available.

  • Chiral HPLC: The enantiomeric excess of the final product should be determined by chiral HPLC analysis.

Protocol 2: Fmoc-Protection of (S)-2-amino-5-cyclohexylpentanoic acid for Solid-Phase Peptide Synthesis

For incorporation into peptides using solid-phase peptide synthesis (SPPS), the α-amino group must be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group.[8]

Materials:

  • (S)-2-amino-5-cyclohexylpentanoic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup:

    • Dissolve (S)-2-amino-5-cyclohexylpentanoic acid (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Fmoc-OSu:

    • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

    • Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction and Workup:

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2 with 1M hydrochloric acid. A white precipitate of the Fmoc-protected amino acid will form.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane.

Characterization:

  • The purified Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 3: Incorporation of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of the Fmoc-protected non-canonical amino acid onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc deprotection.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the activation mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The bulky cyclohexyl group may necessitate a longer coupling time compared to standard amino acids.[3]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, the coupling step can be repeated.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • The process of deprotection and coupling can be repeated with the next amino acid in the desired peptide sequence.

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple next Fmoc-AA (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each -amino acid in sequence Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification End Pure Peptide Purification->End

General workflow for solid-phase peptide synthesis (SPPS).

Analytical Methods

HPLC and LC-MS/MS Analysis of 2-amino-5-cyclohexylpentanoic acid

Accurate quantification and characterization of 2-amino-5-cyclohexylpentanoic acid are crucial for its use in medicinal chemistry. Due to its polar nature and lack of a strong chromophore, derivatization is often employed for UV detection; however, LC-MS/MS provides a sensitive and specific method for the analysis of the underivatized compound.[4][5][9]

HPLC-UV Method (with derivatization):

  • Derivatization Reagent: o-Phthalaldehyde (OPA) can be used for pre-column derivatization to introduce a fluorescent and UV-active moiety.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate, pH 6.5).

  • Detection: UV detector at 338 nm or a fluorescence detector.

LC-MS/MS Method (underivatized):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar amino acid.[4][10]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer containing a volatile salt like ammonium formate.[4]

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transition (example): The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would be a characteristic fragment. These transitions would need to be optimized for the specific instrument.

Structure-Activity Relationship (SAR) Insights

The cyclohexyl group of 2-amino-5-cyclohexylpentanoic acid plays a pivotal role in its biological activity. SAR studies on gabapentinoids have revealed that the size and lipophilicity of the side chain are critical for binding to the α2δ-1 subunit.

  • Cyclic vs. Acyclic Side Chains: The rigidified cyclohexyl ring can provide a more defined conformation for optimal interaction with the binding pocket compared to a flexible acyclic chain. This can lead to improved binding affinity.[11]

  • Size of the Alkyl Group: Increasing the size of the alkyl substituent at the 5-position can influence both binding affinity and transport across the blood-brain barrier. The cyclohexyl group represents a favorable balance of size and lipophilicity for this class of compounds.

By systematically modifying the cyclohexyl ring (e.g., substitution, ring size variation) and the pentanoic acid backbone, researchers can further explore the SAR and optimize the pharmacological properties of new drug candidates based on this scaffold.

Conclusion

2-amino-5-cyclohexylpentanoic acid is a versatile and valuable building block in medicinal chemistry. Its unique combination of a GABA-like backbone and a lipophilic cyclohexyl moiety provides a privileged scaffold for the design of novel therapeutics targeting the central nervous system. The detailed protocols and insights provided in this application note are intended to empower researchers to effectively utilize this compound in their drug discovery efforts, from synthesis and purification to its strategic incorporation into new molecular entities. A thorough understanding of its mechanism of action and structure-activity relationships will undoubtedly pave the way for the development of next-generation modulators of neuronal signaling.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • Sigma-Aldrich. LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column.
  • Agilent Technologies. Routine Quantitation of 17 Underivatized Amino Acids by LCMS.
  • Benchchem. Gabapentin: A Structural GABA Analog with Non-GABAergic Functional Implications. Retrieved from a relevant Benchchem technical guide.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • PharmaBlock. Cyclohexanes in Drug Discovery. Retrieved from a relevant PharmaBlock technical document.
  • Taylor, C. P. (1997). Mechanisms of action of gabapentin. Revue Neurologique, 153 Suppl 1, S39-45.
  • AAPPTec. How to Synthesize a Peptide.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • BOC Sciences. Fmoc Amino Acids. Retrieved from a relevant BOC Sciences technical guide.
  • Studylib. 2-Amino-5-Hydroxyhexanoic Acid.
  • University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization.
  • LabXchange. Lab Procedure: Recrystallization.
  • ChemScene. (S)-2-amino-5-cyclohexylpentanoic acid.
  • Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Retrieved from a relevant Benchchem technical guide.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization - Part 2.

Sources

Application Note: Strategic Routes for the Asymmetric Synthesis of (S)-2-Amino-5-cyclohexylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(S)-2-Amino-5-cyclohexylpentanoic acid is a critical non-proteinogenic amino acid intermediate, widely utilized in the synthesis of peptidomimetic drugs, particularly ACE (Angiotensin-Converting Enzyme) and NEP (Neutral Endopeptidase) inhibitors (e.g., Omapatrilat analogs). Its structural significance lies in the bulky, lipophilic cyclohexyl side chain, which enhances hydrophobic interactions within enzyme binding pockets while improving metabolic stability compared to its aromatic analog, homophenylalanine.

This Application Note details three distinct synthetic protocols, selected based on scale, cost-efficiency, and available starting materials:

  • Method A (De Novo Process Route): Asymmetric Hydrogenation of Enamides. Best for multi-kilogram scale-up with high enantiomeric excess (>99% ee).

  • Method B (Medicinal Chemistry Route): Phase-Transfer Catalyzed Alkylation. Best for rapid analog generation and lab-scale synthesis.

  • Method C (Industrial "Shortcut"): Catalytic Ring Reduction of (S)-Homophenylalanine. The most cost-effective route if the aromatic precursor is available.

Method A: Asymmetric Hydrogenation of Enamides (Process Route)

This route represents the gold standard for de novo asymmetric synthesis. It relies on the construction of a prochiral dehydroamino acid followed by rhodium-catalyzed asymmetric hydrogenation.

Retrosynthetic Analysis
  • Target: (S)-2-Amino-5-cyclohexylpentanoic acid[1]

  • Precursor: 2-Acetamido-5-cyclohexylpent-2-enoic acid (Enamide)

  • Key Transformation: Rh(I)-DuPhos catalyzed hydrogenation.

Detailed Protocol
Step 1: Synthesis of the Enamide Precursor

Reaction: Horner-Wadsworth-Emmons (HWE) Condensation. Reagents: 3-Cyclohexylpropanal + Trimethyl 2-phosphonoacetate + DBU/DCM.

  • Aldehyde Preparation: Oxidation of commercially available 3-cyclohexyl-1-propanol using TEMPO/NaOCl or Swern conditions to yield 3-cyclohexylpropanal.

  • Condensation:

    • Charge a reactor with Trimethyl 2-phosphonoacetate (1.1 equiv) and DBU (1.2 equiv) in DCM at 0°C. Stir for 30 min.

    • Add 3-cyclohexylpropanal (1.0 equiv) dropwise.

    • Warm to RT and stir for 4 hours.

    • Workup: Quench with dilute HCl. Extract with DCM. Concentrate to yield the acrylate ester.

    • Note: This yields the

      
      -unsaturated ester. To get the enamide, a specific "Schmidt strategy" using N-acetyl-2-(diethoxyphosphoryl)glycine trimethyl ester  is preferred for direct access to the protected dehydroamino acid.
      

Revised Step 1 (Direct Enamide Synthesis):

  • Reagents: N-Benzyloxycarbonyl-

    
    -phosphonoglycine trimethyl ester, TMG (Tetramethylguanidine), 3-Cyclohexylpropanal.
    
  • Procedure:

    • Dissolve phosphonoglycine ester (1.1 equiv) in THF.

    • Add TMG (1.1 equiv) at -78°C.

    • Add 3-cyclohexylpropanal.

    • The product is the Z-dehydroamino acid ester .

Step 2: Asymmetric Hydrogenation

Catalyst System: [Rh(cod)2]BF4 + (S,S)-Me-DuPhos (or (S)-BINAP). Solvent: Degassed Methanol.

  • Catalyst Preparation (Glovebox): Mix [Rh(cod)2]BF4 (1 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in degassed MeOH. Stir for 15 min to form the orange active catalyst species.

  • Hydrogenation:

    • Transfer the Z-dehydroamino acid ester substrate to a high-pressure autoclave.

    • Add the catalyst solution via cannula (exclude air).

    • Pressurize with H2 (60 psi / 4 bar) .

    • Stir at RT for 12 hours.

  • Workup: Vent H2. Concentrate solvent.

  • Hydrolysis: Treat the ester with LiOH/THF/H2O to yield the free acid.

Critical Parameters & QC
  • Substrate Purity: The enamide must be free of phosphonate byproducts, which poison the Rh catalyst.

  • Oxygen Sensitivity: The DuPhos ligand is extremely air-sensitive. All catalyst handling must occur under Argon/Nitrogen.

  • QC Endpoint: Chiral HPLC (Chiralcel OD-H column, Hexane/IPA). Target >98% ee.

Method B: Phase-Transfer Catalyzed Alkylation (MedChem Route)

Ideal for laboratories lacking high-pressure hydrogenation equipment. This method uses the O'Donnell or Maruoka Schiff base strategy.

Protocol

Reagents: N-(Diphenylmethylene)glycine tert-butyl ester, 1-Bromo-3-cyclohexylpropane, O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Phase Transfer Catalyst).

  • Biphasic Setup: In a flask, mix Toluene and 50% aqueous KOH (volume ratio 3:1).

  • Reagent Addition: Add the Glycine Schiff base (1.0 equiv) and the Chiral PTC (10 mol%).

  • Alkylation: Cool to 0°C. Add 1-Bromo-3-cyclohexylpropane (1.2 equiv). Stir vigorously.

  • Kinetics: The reaction is usually complete in 4-8 hours. Monitor by TLC.

  • Workup: Separate phases. Wash organic layer with water/brine. Concentrate.

  • Hydrolysis:

    • Dissolve residue in THF. Add 1M Citric Acid (cleaves the imine). Stir 2h.

    • Extract the benzophenone byproduct.

    • The aqueous layer contains the amino ester salt.

    • Optional: Acidic hydrolysis (6N HCl, reflux) if the tert-butyl ester needs removal.

Performance Data
ParameterValueNotes
Yield 85-92%High yield due to robust alkylation.
ee % 90-95%Lower than hydrogenation; recrystallization often required to reach >99%.
Cost ModerateCatalyst is recyclable; reagents are standard.

Method C: Strategic Shortcut (Ring Reduction)

For industrial applications where (S)-Homophenylalanine is available (often a byproduct of ACE inhibitor manufacturing), reducing the aromatic ring is the most efficient path.

Protocol

Substrate: (S)-2-Amino-4-phenylbutanoic acid (Homophenylalanine). Catalyst: 5% Rhodium on Carbon (Rh/C) or PtO2 (Adam's Catalyst). Solvent: Methanol / Acetic Acid (9:1).

  • Loading: Charge autoclave with (S)-Homophenylalanine and 5 wt% catalyst.

  • Conditions: Pressurize to 10-20 bar H2 . Heat to 50°C.

    • Caution: Too high temperature can cause racemization at the

      
      -center.
      
  • Filtration: Filter catalyst over Celite.

  • Isolation: Evaporate solvent. Recrystallize from Water/Ethanol.

Mechanism Note: The reduction of the phenyl ring to a cyclohexyl ring is generally stereosafe regarding the exocyclic chiral center, provided the pH is not strongly basic.

Visualization of Workflows

Process Flow Diagram (Method A: Asymmetric Hydrogenation)

G Start Start: 3-Cyclohexylpropanal HWE Step 1: HWE Condensation (Phosphonoglycine Ester + TMG) Start->HWE Enamide Intermediate: (Z)-Dehydroamino Ester HWE->Enamide Hydrogenation Step 2: Asymmetric Hydrogenation (60 psi H2, MeOH) Enamide->Hydrogenation CatPrep Catalyst Prep: [Rh(cod)2]BF4 + (S,S)-Me-DuPhos CatPrep->Hydrogenation In-situ mix Deprotect Step 3: Hydrolysis (LiOH / THF) Hydrogenation->Deprotect Product Target: (S)-2-Amino-5-cyclohexylpentanoic Acid Deprotect->Product

Caption: Figure 1. De novo asymmetric synthesis workflow via Rh-catalyzed hydrogenation of enamide precursors.

Decision Matrix for Route Selection

Decision Input Need (S)-Cyclohexylnorvaline Q1 Is (S)-Homophenylalanine available? Input->Q1 RouteC Route C: Ring Reduction (Rh/C, H2) Q1->RouteC Yes Q2 Scale required? Q1->Q2 No RouteA Route A: Asymm. Hydrogenation (>1 kg, High ee) Q2->RouteA Process/Mfg RouteB Route B: Phase Transfer Alkylation (<100g, Fast) Q2->RouteB R&D/MedChem

Caption: Figure 2. Strategic decision matrix for selecting the optimal synthetic pathway.

References

  • Bristol-Myers Squibb Process Research: Patel, R. N. (2001).[2] Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug. Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 241-250. Link

    • Context: Describes the industrial relevance and enzymatic routes to related intermedi
  • DuPhos Catalyst System: Burk, M. J., et al. (1993). Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 115(22), 10125–10138. Link

    • Context: The foundational protocol for Method A (Asymmetric Hydrogen
  • Phase Transfer Catalysis: O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link

    • Context: The found
  • Schöllkopf Method: Schöllkopf, U., et al. (1981).[3][4][5] Asymmetric syntheses via heterocyclic intermediates. Pure and Applied Chemistry, 53(12), 2379-2388. Link

    • Context: Altern

Sources

Application Notes and Protocols: A Detailed Guide to the Preparation of Fmoc-L-Cha-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the preparation of N-α-(9-Fluorenylmethoxycarbonyl)-L-cyclohexylalanine (Fmoc-L-Cha-OH), a pivotal building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development who utilize non-proteinogenic amino acids to enhance the therapeutic properties of peptides. We delve into the underlying chemical principles, provide a step-by-step synthesis protocol, and offer insights into process optimization and safety considerations. The inclusion of the bulky cyclohexyl side chain in peptides can increase hydrophobicity and metabolic stability, making Fmoc-L-Cha-OH a valuable reagent for designing novel peptide-based therapeutics.[1][2][3]

Introduction: The Significance of Fmoc-L-Cha-OH in Peptide Chemistry

The field of peptide therapeutics is continually evolving, with a significant focus on the incorporation of unnatural amino acids to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability. L-Cyclohexylalanine (Cha), an analog of phenylalanine where the phenyl ring is saturated, is a prime example of a non-proteinogenic amino acid that imparts desirable properties to peptides.[4][5] Its bulky and hydrophobic cyclohexyl side chain can enhance receptor binding affinity and increase resistance to enzymatic degradation.[1][2]

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[6] Its base-lability allows for orthogonal protection schemes, where the N-terminal Fmoc group can be selectively removed under mild basic conditions (typically with piperidine) without affecting acid-labile side-chain protecting groups.[6][7][] This strategy simplifies the synthesis of complex peptides.[9]

This application note provides a robust and validated protocol for the synthesis of Fmoc-L-Cha-OH, enabling researchers to produce high-purity material for their peptide synthesis endeavors.

Chemical Principles and Strategic Choices

The synthesis of Fmoc-L-Cha-OH involves the nucleophilic attack of the amino group of L-Cyclohexylalanine on an activated Fmoc carbonyl source. The two most common reagents for this transformation are 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

  • Fmoc-Cl: This reagent is highly reactive, which can lead to faster reaction times. However, its high reactivity also makes it more susceptible to hydrolysis and can lead to the formation of side products if not handled under strictly anhydrous conditions.[10][11] The reaction with Fmoc-Cl generates hydrochloric acid, which must be neutralized by a base.[11][12]

  • Fmoc-OSu: This reagent is generally preferred due to its greater stability and more controlled reactivity.[10][11] It is less prone to hydrolysis and typically results in a cleaner reaction profile with fewer byproducts, simplifying purification.[10] The reaction conditions are generally milder and more user-friendly.

This protocol will detail the use of Fmoc-Cl under Schotten-Baumann conditions, a classic and effective method for the Fmoc protection of amino acids.[11] This involves a biphasic system of an organic solvent and an aqueous basic solution to facilitate the reaction and neutralize the HCl byproduct.

Reaction Scheme:

Fmoc-L-Cha-OH Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products L_Cha L-Cyclohexylalanine reaction_node + L_Cha->reaction_node Fmoc_Cl Fmoc-Cl HCl HCl Fmoc_Cl->reaction_node Base Base (e.g., NaHCO₃) Salt NaCl + H₂O + CO₂ Base->Salt Neutralization Solvent Dioxane/Water Fmoc_L_Cha_OH Fmoc-L-Cha-OH reaction_node->Fmoc_L_Cha_OH Schotten-Baumann Reaction

Caption: Chemical synthesis of Fmoc-L-Cha-OH.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
L-Cyclohexylalanine (L-Cha)≥98%e.g., Sigma-Aldrich, MedChemExpress---
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)≥97%e.g., Sigma-Aldrich, Fisher ScientificMoisture sensitive. Store in a desiccator.
Sodium Bicarbonate (NaHCO₃)ACS Reagent Grade------
1,4-DioxaneAnhydrous------
Ethyl AcetateACS Reagent Grade---For extraction and recrystallization.
HexanesACS Reagent Grade---For recrystallization.
Hydrochloric Acid (HCl)Concentrated (37%)---For acidification.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent Grade---For drying organic phase.
Deionized Water---------
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • High-performance liquid chromatography (HPLC) system for purity analysis

  • Melting point apparatus

Experimental Protocol

Safety Precautions
  • L-Cyclohexylalanine: May cause skin, eye, and respiratory irritation.[4][13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Fmoc-Cl: Corrosive and causes burns.[12][14][15] It is harmful if swallowed or inhaled and reacts with water to form hydrochloric acid.[12] Handle in a fume hood with appropriate PPE, including gloves, safety glasses, and a face shield.[15][16]

  • 1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a fume hood.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

Step-by-Step Synthesis Procedure
  • Dissolution of L-Cyclohexylalanine:

    • In a 250 mL round-bottom flask, dissolve L-Cyclohexylalanine (5.0 g, 29.2 mmol, 1.0 equiv) in 50 mL of a 10% aqueous solution of sodium bicarbonate.

    • Alternatively, dissolve the amino acid in a mixture of 50 mL of 1,4-dioxane and 50 mL of 10% aqueous sodium bicarbonate.[9]

    • Cool the solution to 0-5 °C in an ice bath with gentle stirring.

  • Addition of Fmoc-Cl:

    • In a separate flask, dissolve Fmoc-Cl (7.9 g, 30.5 mmol, 1.05 equiv) in 50 mL of 1,4-dioxane or acetone.

    • Slowly add the Fmoc-Cl solution dropwise to the cooled amino acid solution over 30-60 minutes, ensuring the temperature remains below 10 °C. Vigorous stirring is essential during the addition.[9]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring the mixture at room temperature for 4-12 hours or overnight.[9] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Dilute the reaction mixture with 100 mL of deionized water.

    • Transfer the mixture to a separatory funnel and wash with 2 x 50 mL of diethyl ether to remove any unreacted Fmoc-Cl and other non-polar impurities.[9] Discard the organic layers.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl.[9] A white precipitate of Fmoc-L-Cha-OH should form.

    • Extract the precipitated product with 3 x 75 mL of ethyl acetate.[9]

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.[9]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid.

  • Purification:

    • Purify the crude Fmoc-L-Cha-OH by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[9]

    • Dissolve the crude solid in a minimum amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in a refrigerator to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the synthesized Fmoc-L-Cha-OH should be confirmed by:

  • HPLC: To determine the purity (typically ≥98%).[1]

  • Melting Point: Expected range is 125-132 °C.[1][17]

  • Optical Rotation: [α]²⁰D = -24.0 ± 2º (c = 1, DMF).[1]

  • NMR Spectroscopy: To confirm the chemical structure.[18]

Workflow and Data Summary

Experimental Workflow Diagram

Fmoc-L-Cha-OH_Workflow start Start dissolve_aa Dissolve L-Cha in aq. NaHCO₃/Dioxane start->dissolve_aa cool Cool to 0-5 °C dissolve_aa->cool add_fmoccl Slowly add Fmoc-Cl in Dioxane cool->add_fmoccl react React at RT (4-12 hours) add_fmoccl->react workup Aqueous Work-up (Water addition, Ether wash) react->workup acidify Acidify to pH 2-3 with HCl workup->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate recrystallize Recrystallize from Ethyl Acetate/Hexanes concentrate->recrystallize characterize Characterize Product (HPLC, MP, NMR) recrystallize->characterize end End characterize->end

Caption: Experimental workflow for Fmoc-L-Cha-OH synthesis.

Quantitative Data Summary
ParameterValueReference
L-Cyclohexylalanine
Molecular Weight171.24 g/mol [5]
Amount5.0 g (29.2 mmol)---
Fmoc-Cl
Molecular Weight258.70 g/mol [19]
Amount7.9 g (30.5 mmol)---
Fmoc-L-Cha-OH
Molecular FormulaC₂₄H₂₇NO₄[1][20]
Molecular Weight393.48 g/mol [17][20][21]
Expected Yield80-90%---
Melting Point125-132 °C[1][17]
Purity (HPLC)≥98%[1]

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete reaction: Ensure vigorous stirring and allow for sufficient reaction time. Monitor by TLC.

    • Hydrolysis of Fmoc-Cl: Use anhydrous solvents and add the Fmoc-Cl solution slowly at low temperatures.

    • Loss during work-up: Ensure complete extraction from the aqueous phase. Perform back-extraction of the aqueous layer if necessary.

  • Impure Product:

    • Side reactions: The use of Fmoc-OSu can often provide a cleaner reaction profile.[10]

    • Inefficient purification: Perform a second recrystallization if purity is not satisfactory. Column chromatography can be used as an alternative purification method.[9]

  • Reaction Turbidity: The initial formation of a turbid solution upon mixing reagents is normal and should clarify as the reaction proceeds.[22] If turbidity persists, it may indicate solubility issues; adding more organic solvent can sometimes help.

Conclusion

The protocol described herein provides a reliable and reproducible method for the synthesis of high-purity Fmoc-L-Cha-OH. The incorporation of this valuable building block into peptide sequences is a key strategy for the development of next-generation peptide therapeutics with enhanced stability and efficacy. By understanding the chemical principles and adhering to the detailed procedural steps, researchers can confidently prepare Fmoc-L-Cha-OH for their peptide synthesis needs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent.
  • MedchemExpress. (2025). Safety Data Sheet - L-Cyclohexylalanine.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Cyclohexyl-L-alanine.
  • Santa Cruz Biotechnology. (n.d.). Fmoc chloride: sc-215054 MATERIAL SAFETY DATA SHEET.
  • Guidechem. (n.d.). L-Cyclohexylalanine 27527-05-5 wiki.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Krishna Solvechem Ltd. (n.d.). FMOC-CHLORIDE CAS NO 28920-43-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (2017). FMOC CHLORIDE FOR SYNTHESIS MSDS.
  • Chem-Impex. (n.d.). Fmoc-β-cyclohexyl-L-alanine.
  • Sigma-Aldrich. (n.d.). Fmoc-Cha-OH Novabiochem 135673-97-1.
  • Carl ROTH. (2024). Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride.
  • ChemicalBook. (2026). L-Cyclohexylalanine | 27527-05-5.
  • TCI Chemicals. (2018). SAFETY DATA SHEET - N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-cyclohexyl-L-alanine.
  • PrepChem.com. (n.d.). Synthesis of cyclohexylalanine.
  • Sigma-Aldrich. (n.d.). Fmoc chloride 0.97 Fmoc-Cl.
  • ChemicalBook. (2025). FMOC-CHA-OH | 135673-97-1.
  • BenchChem. (2025). Comparative Analysis of Fmoc- and Boc-Protected Cyclohexyl-D-Alanine in Solid-Phase Peptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Matrix Innovation. (n.d.). Fmoc-L-Cha-OH.
  • Oxford Academic. (n.d.). Purification of large peptides using chemoselective tags.
  • Aapptec Peptides. (n.d.). Fmoc-Cha-OH [135673-97-1].
  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • Santa Cruz Biotechnology. (n.d.). Fmoc-Cha-OH | CAS 135673-97-1 | SCBT.
  • Sigma-Aldrich. (n.d.). Fmoc-Cha-OH Novabiochem 135673-97-1.
  • Reddit. (2024). Questions about Fmoc protection using Fmoc-Osu.
  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Fmoc-L-cyclohexylalanine: A Technical Guide.
  • NIH. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters.
  • Chem-Impex. (n.d.). Fmoc-β-cyclohexyl-D-alanine.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • MedchemExpress. (n.d.). Fmoc-Cha-OH | Amino Acid Derivative.
  • Watec Laboratories. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of Peptides Containing 2-amino-5-cyclohexylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with synthetic peptides incorporating the unnatural amino acid, 2-amino-5-cyclohexylpentanoic acid, often referred to as a Cyclohexylalanine (Cha) analog. The bulky and highly hydrophobic nature of the cyclohexyl moiety can significantly decrease peptide solubility in aqueous solutions, leading to aggregation and complicating experimental workflows. This document provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to address these specific issues.

Understanding the Challenge: The Impact of 2-amino-5-cyclohexylpentanoic Acid on Peptide Solubility

The incorporation of 2-amino-5-cyclohexylpentanoic acid into a peptide sequence introduces a significant hydrophobic and sterically bulky side chain. Unlike aromatic residues such as phenylalanine, the cyclohexyl group is purely aliphatic and non-planar, which can disrupt common secondary structures or, conversely, promote aggregation through strong hydrophobic interactions.[1] The primary factors governing the solubility of these peptides are:

  • Amino Acid Composition: A high percentage of hydrophobic residues, including the 2-amino-5-cyclohexylpentanoic acid, will inherently decrease aqueous solubility.[1]

  • Net Charge: The overall charge of the peptide at a given pH is a critical determinant of its interaction with the solvent. Solubility is typically at its minimum at the peptide's isoelectric point (pI), where the net charge is zero.[1]

  • Secondary Structure and Aggregation: The propensity of the peptide to form intermolecular β-sheets or other aggregated structures can drastically reduce its solubility. The bulky cyclohexyl group can either hinder or, in some contexts, facilitate such aggregation.[2][3]

Frequently Asked Questions (FAQs)

Q1: My peptide, which contains a 2-amino-5-cyclohexylpentanoic acid residue, is insoluble in water. What is the first step I should take?

A1: The first step is to assess the overall charge of your peptide to guide your solvent choice. You can estimate the net charge at a neutral pH (around 7) by assigning a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus) and -1 to each acidic residue (Asp, Glu, and the C-terminus).

  • If the net charge is positive (basic peptide): Attempt to dissolve the peptide in a small amount of 10-30% acetic acid in water. If still insoluble, a very small amount of trifluoroacetic acid (TFA) can be used, but be mindful of its potential effects on your downstream assays.[4]

  • If the net charge is negative (acidic peptide): Try dissolving the peptide in a small amount of 0.1 M ammonium bicarbonate or 10% ammonium hydroxide, and then dilute with your aqueous buffer.[4]

  • If the net charge is neutral or the peptide is highly hydrophobic: An organic co-solvent will likely be necessary. Start with a small volume of dimethyl sulfoxide (DMSO) and then slowly dilute with your aqueous buffer.[5]

Q2: I have multiple 2-amino-5-cyclohexylpentanoic acid residues in my peptide sequence, and it is extremely difficult to solubilize. What are my options?

A2: Peptides with a high density of bulky hydrophobic residues require a more aggressive solubilization strategy. Here is a systematic approach:

  • Initial Dissolution in Pure Organic Solvent: Start by dissolving the peptide in 100% DMSO, dimethylformamide (DMF), or acetonitrile (ACN).[6] Sonication can be beneficial at this stage to break up peptide aggregates.[7]

  • Slow Dilution: Once fully dissolved in the organic solvent, slowly add your aqueous buffer to the peptide solution dropwise while vortexing. This gradual dilution can prevent the peptide from crashing out of solution.[5]

  • Use of Chaotropic Agents: If the peptide precipitates upon dilution, you may need to use a denaturing agent. Prepare your aqueous buffer with 6 M guanidine hydrochloride or 8 M urea. These agents disrupt the non-covalent interactions that lead to aggregation.[8] Be aware that these are often incompatible with biological assays and may require removal through dialysis or buffer exchange.

  • Consider Peptide Redesign: If solubility remains a significant hurdle, you may need to consider redesigning the peptide sequence. Incorporating hydrophilic residues (e.g., Lys, Arg, Asp, Glu) or solubility-enhancing tags like polyethylene glycol (PEG) can dramatically improve solubility.[9]

Q3: Can I use DMSO to dissolve my peptide if it contains Cysteine or Methionine residues?

A3: It is generally not recommended to use DMSO for peptides containing Cysteine (Cys) or Methionine (Met) residues, as DMSO can oxidize the sulfur-containing side chains.[5] In these cases, DMF is a suitable alternative as a primary organic solvent.[10]

Q4: How can I predict the solubility of my 2-amino-5-cyclohexylpentanoic acid-containing peptide before synthesis?

A4: While precise prediction is challenging, several computational tools can provide a solubility score based on the physicochemical properties of the amino acids in your sequence.[1][11] Additionally, calculating the grand average of hydropathicity (GRAVY) score can give an indication of the overall hydrophobicity. A higher positive GRAVY score suggests lower aqueous solubility. The inclusion of the highly hydrophobic 2-amino-5-cyclohexylpentanoic acid will significantly increase the GRAVY score.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Peptide will not dissolve in initial solvent High hydrophobicity and strong intermolecular forces.1. Try a stronger organic solvent (e.g., from ACN to DMSO or DMF).2. Use sonication in a water bath to aid dissolution.3. Gentle warming (up to 40°C) may increase solubility, but monitor for degradation.[12]
Peptide precipitates upon dilution with aqueous buffer The peptide has reached its solubility limit in the final solvent mixture.1. Decrease the final concentration of the peptide.2. Increase the percentage of the organic co-solvent in the final solution (be mindful of assay compatibility).3. Add the peptide solution to the aqueous buffer more slowly while vigorously vortexing.4. Use an aqueous buffer containing a chaotropic agent (e.g., 6 M Guanidine-HCl).[8]
Solution is cloudy or forms a gel The peptide is forming aggregates or fibrils rather than being truly dissolved.1. Filter the solution through a 0.22 µm syringe filter to remove insoluble aggregates.2. Adjust the pH of the solution further away from the peptide's isoelectric point (pI).3. Use sonication to break up the aggregates.4. Consider using a different buffer system.
Low recovery after filtration The peptide is highly aggregated and being retained by the filter.1. Attempt to resolubilize the peptide using a stronger solvent system as described above.2. If the peptide is intended for a non-biological application, consider using a solvent system with a higher percentage of organic solvent.

Experimental Protocols & Data

Protocol 1: Step-wise Solubilization of a Highly Hydrophobic Peptide

This protocol provides a systematic approach to solubilizing a peptide with a high content of 2-amino-5-cyclohexylpentanoic acid and other hydrophobic residues.

  • Preparation:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Centrifuge the vial briefly to collect all the powder at the bottom.

    • Use a small, accurately weighed aliquot (e.g., 1 mg) for initial solubility testing.[5]

  • Initial Dissolution in Organic Solvent:

    • Add a minimal volume (e.g., 20-50 µL) of 100% DMSO or DMF to the peptide.

    • Vortex gently for 1-2 minutes.

    • If the peptide is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[7]

  • Aqueous Dilution:

    • Prepare your desired aqueous buffer (e.g., PBS, Tris).

    • While vortexing the peptide/organic solvent mixture, add the aqueous buffer drop by drop.

    • Visually inspect the solution for any signs of precipitation (cloudiness).

    • If precipitation occurs, you have exceeded the solubility limit at that concentration and solvent ratio. You may need to start over with a lower target concentration or a higher percentage of organic co-solvent.

Data Presentation: Qualitative Solubility of Hydrophobic Peptides in Common Solvent Systems

The following table provides a general guide to the solubility of peptides with high hydrophobic content (>50%), such as those containing multiple 2-amino-5-cyclohexylpentanoic acid residues.

Solvent System General Solubility Notes
Water Very PoorInsoluble for most hydrophobic peptides.
Aqueous Buffers (e.g., PBS, Tris) Very Poor to PoorpH adjustment away from the pI can slightly improve solubility.
10-30% Acetic Acid Poor to ModerateEffective for basic hydrophobic peptides.
10% Ammonium Hydroxide Poor to ModerateEffective for acidic hydrophobic peptides.
Acetonitrile (ACN) ModerateA good initial choice for less extreme hydrophobic peptides.
Dimethylformamide (DMF) GoodA strong polar aprotic solvent suitable for highly hydrophobic peptides, especially those with Cys or Met.
Dimethyl Sulfoxide (DMSO) Good to ExcellentA very strong solvent for most hydrophobic peptides.[5]
6 M Guanidine-HCl / 8 M Urea ExcellentChaotropic agents that denature aggregates, but often interfere with biological assays.

Visualizations

Diagram 1: Decision-Making Workflow for Solubilizing Hydrophobic Peptides

G start Start: Lyophilized Peptide (contains 2-amino-5-cyclohexylpentanoic acid) charge Calculate Net Charge start->charge basic Basic Peptide (Net Charge > 0) charge->basic Positive acidic Acidic Peptide (Net Charge < 0) charge->acidic Negative neutral Neutral/Hydrophobic Peptide (Net Charge ≈ 0) charge->neutral Zero try_acid Try 10-30% Acetic Acid basic->try_acid try_base Try 0.1M NH4HCO3 acidic->try_base try_dmso Try 100% DMSO/DMF neutral->try_dmso soluble_acid Soluble? try_acid->soluble_acid soluble_base Soluble? try_base->soluble_base soluble_dmso Soluble? try_dmso->soluble_dmso soluble_acid->try_dmso No dilute Slowly Dilute with Aqueous Buffer soluble_acid->dilute Yes soluble_base->try_dmso No soluble_base->dilute Yes soluble_dmso->dilute Yes troubleshoot Troubleshoot: - Use Chaotropic Agent - Lower Concentration - Redesign Peptide soluble_dmso->troubleshoot No precipitate Precipitation? dilute->precipitate end_soluble Soluble Stock Solution Ready for Use precipitate->end_soluble No precipitate->troubleshoot Yes

Caption: A workflow for selecting a solubilization strategy.

Diagram 2: The Role of Co-solvents and pH in Peptide Solubility

G cluster_0 Peptide Aggregates (High Hydrophobic Interaction) cluster_1 Solvated Peptides P1 P P2 P P3 P P4 P P5 P S3 P P4->S3              P6 P S1 P S2 P S4 P S5 P S6 P S7 P S8 P arrow1 pH Adjustment (Increase Net Charge) arrow2 Add Co-solvent (e.g., DMSO) (Disrupt Hydrophobic Interactions)

Caption: Factors that shift the equilibrium to a soluble state.

References

  • Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE. Retrieved February 15, 2026, from [Link]

  • Peptide Solubilization. (n.d.). JPT. Retrieved February 15, 2026, from [Link]

  • Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. (n.d.). The Nest Group. Retrieved February 15, 2026, from [Link]

  • Sandal, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. bioRxiv. [Link]

  • Bitan, G., et al. (2001). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters. [Link]

  • Sahoo, H., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]

  • Synthesis of cyclohexylalanine. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved February 15, 2026, from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved February 15, 2026, from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. Retrieved February 15, 2026, from [Link]

  • Huang, W., Toth, I., & Skwarczynski, M. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. Methods in Molecular Biology. [Link]

  • Vasas, A., et al. (2021). An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful tools for bioorthogonal chemistry. Zenodo. [Link]

  • Al-Dabbagh, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Separations. [Link]

  • Sabe, V. T., et al. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The Journal of Physical Chemistry B. [Link]

  • Zhang, J., et al. (2018). Aggregation Challenges in the Formulation Development of Multi-Dose Peptide Products. Molecular Pharmaceutics. [Link]

  • Exploring peptide clumping for improved drug and material solutions. (2024). EurekAlert!. Retrieved February 15, 2026, from [Link]

  • Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. AAPS Open. [Link]

Sources

Technical Support Center: 2-Amino-5-Cyclohexylpentanoic Acid (AhTx)

Author: BenchChem Technical Support Team. Date: February 2026

Racemization Prevention & Handling Guide

Ticket ID: #RAC-5CHX-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering challenges with 2-amino-5-cyclohexylpentanoic acid (often abbreviated as Ahx or Cha-homologs ). This non-standard amino acid presents a dual challenge:

  • Steric Bulk: The cyclohexyl-alkyl side chain creates steric hindrance, slowing down nucleophilic attack during coupling.

  • Racemization Risk: The extended activation time required due to steric hindrance increases the window for oxazolone formation and

    
    -proton abstraction , leading to loss of chirality.
    

This guide provides a self-validating workflow to couple this residue while maintaining >99% enantiomeric excess (ee).

Module 1: The Mechanism of Failure

To prevent racemization, you must understand the enemy. In 90% of cases involving urethane-protected amino acids (Fmoc/Boc), racemization does not occur via direct base abstraction, but through the Oxazolone (Azlactone) Pathway .

Key Insight: The cyclohexyl tail makes the coupling slow. The longer the activated ester sits unreacted, the more likely it is to cyclize into an oxazolone. Once the oxazolone forms, it epimerizes rapidly under basic conditions.

Visualizing the Pathway

The following diagram illustrates the critical decision points where chirality is lost.

RacemizationMechanism Start Fmoc-AA-OH (Chiral Pure) Activation Activation (DIC/Oxyma) Start->Activation ActiveEster Activated Ester (O-Acylisourea/Active Ester) Activation->ActiveEster Coupling Nucleophilic Attack (Amine) ActiveEster->Coupling Fast Reaction Oxazolone Oxazolone (Azlactone) Formation ActiveEster->Oxazolone Slow Reaction (Steric Hindrance) Product Peptide Bond (Retained Chirality) Coupling->Product Oxazolone->Product Slow Aminolysis Enolization Base-Catalyzed Enolization Oxazolone->Enolization Base (DIEA/TEA) Racemate Racemic Mixture (DL-Peptide) Enolization->Racemate

Figure 1: The Kinetic Race. You must ensure the "Coupling" pathway is faster than the "Oxazolone" pathway.

Module 2: Optimized Coupling Protocol

Standard HOBt/DIEA protocols are insufficient for this residue. The following protocol uses Oxyma Pure and DIC , eliminating the need for tertiary bases during activation, which is the primary cause of proton abstraction.

Reagents Required
  • Activator: DIC (N,N′-Diisopropylcarbodiimide)[1]

  • Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate)[2]

  • Solvent: DMF (Anhydrous) or NMP

  • Base: None during activation; Collidine (2,4,6-trimethylpyridine) only if neutralizing salts.

Step-by-Step Workflow
StepActionTechnical Rationale
1 Dissolution Dissolve 3.0 eq of Amino Acid and 3.0 eq of Oxyma Pure in minimal DMF.
2 Cooling Cool the solution to 0°C (Ice bath).
3 Activation Add 3.0 eq of DIC . Stir for exactly 2 minutes .
4 Coupling Add the cold mixture immediately to the resin/amine component.
5 Base (Optional) ONLY if the resin is a hydrochloride salt: Add 3.0 eq of Collidine .
6 Incubation Allow to warm to Room Temp. Agitate for 60-120 mins.
Module 3: Base Selection & Risk Assessment

Using the wrong base is the most common user error. The


-proton of 2-amino-5-cyclohexylpentanoic acid is shielded by the cyclohexyl tail, but once activated, it becomes highly acidic.
Base Performance Table
BasepKa (Conj.[3] Acid)Steric HindranceRacemization RiskRecommendation
Triethylamine (TEA) 10.7LowCRITICAL DO NOT USE. Promotes rapid enolization.
DIEA (Hünig's Base) 10.5MediumHIGH Avoid if possible. Use only if coupling is extremely sluggish.
NMM (N-Methylmorpholine) 7.4MediumMODERATE Acceptable for standard couplings, but weaker buffering capacity.
TMP (2,4,6-Collidine) 7.4VERY HIGH LOWEST GOLD STANDARD. The methyl groups block access to the

-proton [3].
Module 4: Quality Control (Marfey's Method)

You cannot rely on standard C18 HPLC to separate the D- and L-isomers of this hydrophobic amino acid. You must use Marfey's Reagent (FDAA) to create diastereomers that are separable.

Protocol: Enantiomeric Excess Determination
  • Hydrolysis: Hydrolyze a small peptide sample (6N HCl, 110°C, 24h). Note: If checking raw material, skip this.

  • Derivatization:

    • Take 50 µL of amino acid solution (50 mM).

    • Add 100 µL 1% Marfey’s Reagent (FDAA in acetone).

    • Add 20 µL 1M NaHCO₃.

    • Incubate at 40°C for 1 hour .

  • Quench: Add 20 µL 1M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 HPLC column.

    • Result: The L-L diastereomer (L-FDAA + L-Amino Acid) and L-D diastereomer will elute at significantly different retention times due to the hydrophobic interaction of the DNP ring and the cyclohexyl tail [4].

Troubleshooting & FAQ

Q: I see a "doublet" peak in my LC-MS after coupling this residue. Is it racemization?

  • Diagnostic: Check the mass. If the doublet peaks have identical mass, it is likely diastereomers (racemization).

  • Immediate Fix: Switch from DMF to DCM/DMF (1:1) . DCM has a lower dielectric constant, which destabilizes the charged transition state required for racemization.

Q: Can I use HATU for this coupling?

  • Warning: HATU is extremely fast but requires a base (DIEA) to function. The presence of DIEA during the activation moment is risky for this specific hindered amino acid.

  • Recommendation: If you must use HATU (e.g., for difficult cyclizations), use Collidine instead of DIEA and keep the temperature at 0°C.

Q: The coupling is incomplete after 2 hours. Should I heat it?

  • Strict No: Heating activated esters of chiral amino acids is the fastest way to racemize them.

  • Alternative: Perform a double coupling with fresh reagents at room temperature. Use a chaotropic salt (e.g., 0.1M LiCl in DMF) to disrupt aggregation rather than heat.

References
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt."[1][4] Chemistry – A European Journal. Link

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization." Journal of Organic Chemistry. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Bhushan, R., & Brückner, H. (2004).[5] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[6][7][8][9][10][11][12][13][14][15][16][17] Link

Sources

Technical Support Center: Optimizing Yield for 2-Amino-5-cyclohexylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-amino-5-cyclohexylpentanoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on the common and highly versatile reductive amination pathway. Here, we address specific experimental challenges with in-depth explanations and validated protocols.

Overview of the Primary Synthetic Route: Reductive Amination

The synthesis of α-amino acids from their corresponding α-keto acids via reductive amination is a cornerstone of modern organic chemistry. The reaction proceeds through the formation of an imine intermediate from the α-keto acid and an ammonia source, which is then selectively reduced to the desired amine.

The overall transformation is as follows:

Cyclohexyl-(CH₂)₃-CO-COOH + NH₃ + [Reducing Agent] → Cyclohexyl-(CH₂)₃-CH(NH₂)-COOH + H₂O

While seemingly straightforward, this process involves a delicate equilibrium and competing reactions that can significantly impact yield and purity. This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs

Question 1: My overall yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is the most frequent issue, often stemming from one of three areas: inefficient imine formation, competing side reactions, or suboptimal reduction conditions.

A. Inefficient Imine Formation

  • The Cause: Imine formation is a reversible equilibrium reaction.[1] If the equilibrium is not driven towards the imine, the subsequent reduction step will falter, leaving unreacted starting material. The reaction pH is the most critical factor.[2]

    • At high pH (>8): The rate of carbinolamine dehydration to the imine is slow.

    • At low pH (<4): The ammonia source (NH₃) is fully protonated to its non-nucleophilic ammonium (NH₄⁺) form, preventing the initial attack on the carbonyl.[2]

  • The Solution: Strict pH Control

    • Optimal Range: Maintain a weakly acidic pH between 4 and 6. This provides enough protonation to facilitate dehydration of the hemiaminal intermediate without deactivating the nucleophile.[2]

    • Protocol: Use a buffered system (e.g., ammonium acetate) or carefully add a mild acid like acetic acid to your reaction mixture containing the keto acid and ammonia source (e.g., ammonium chloride or aqueous ammonia).[3] Monitor the pH before adding the reducing agent.

B. Competing Reduction of the Starting Keto Acid

  • The Cause: Many common hydride reducing agents, such as sodium borohydride (NaBH₄), are capable of reducing the starting α-keto acid to the corresponding α-hydroxy acid (2-hydroxy-5-cyclohexylpentanoic acid). This side reaction consumes both the starting material and the reducing agent, directly lowering the yield of the desired amino acid.[4]

  • The Solution: Choose a Chemoselective Reducing Agent The key is to use a reducing agent that reduces the protonated imine (iminium ion) significantly faster than it reduces the ketone carbonyl.[2][5]

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable at the mildly acidic pH required for imine formation and selectively reduces the iminium ion.[2]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and often preferred alternative that avoids the use of cyanide salts. It is highly effective for reductive aminations.[3][5]

Optimized One-Pot Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve α-keto acid in appropriate solvent (e.g., MeOH, H₂O) B Add ammonia source (e.g., NH₄OAc, NH₄Cl) A->B C Adjust pH to 4-6 with Acetic Acid B->C D Add NaBH(OAc)₃ or NaBH₃CN portion-wise at 0-5 °C C->D E Stir at room temperature for 12-24 hours D->E F Monitor reaction progress (TLC, LC-MS) E->F G Quench reaction with acid (e.g., 1M HCl) F->G H Concentrate solvent in vacuo G->H I Proceed to Purification H->I

Caption: Workflow for one-pot reductive amination.

Parameter Sodium Cyanoborohydride (NaBH₃CN) Sodium Triacetoxyborohydride (NaBH(OAc)₃) Sodium Borohydride (NaBH₄)
Selectivity High for iminium ionsHigh for iminium ionsLow; reduces ketones
Optimal pH 3-64-6Basic (not ideal for imine formation)
Toxicity Releases toxic HCN upon acidificationNon-toxic byproducts (acetate)Low toxicity
Recommendation Effective, but requires careful handlingHighly Recommended Not recommended for one-pot protocols

Table 1. Comparison of Common Reducing Agents for Reductive Amination.

Question 2: My final product is impure. How can I identify and eliminate common byproducts?

The most common impurities are the α-hydroxy acid byproduct and unreacted starting materials. Effective purification is crucial.

  • The Cause:

    • α-Hydroxy Acid: As discussed, this arises from the direct reduction of the keto acid.[4]

    • Unreacted Keto Acid: Incomplete reaction due to insufficient reaction time, improper pH, or degraded reagents.

    • Inorganic Salts: Remnants from reagents and pH adjustments (e.g., sodium chloride, borates).

  • The Solution: Purification via Ion-Exchange Chromatography Amino acids are zwitterionic, making them ideal candidates for ion-exchange chromatography, which separates molecules based on charge. This is a highly effective method for removing neutral impurities (like the hydroxy acid) and salts.[6]

Ion-Exchange Purification Protocol

  • Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex 50WX8) in its protonated form (H⁺). Pack a column and wash thoroughly with deionized water.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of acidic water (pH ~2-3) and load it onto the column. At this pH, the amino acid is protonated (positive charge) and will bind tightly to the resin.

  • Washing: Elute the column with several column volumes of deionized water. This will wash away neutral organic impurities (the α-hydroxy acid) and anionic species.

  • Elution: Elute the desired amino acid from the resin using a dilute basic solution, such as 2-5% aqueous ammonia or pyridine. The base deprotonates the amino acid, releasing it from the resin.

  • Isolation: Collect the basic fractions containing the product and remove the solvent under reduced pressure to yield the purified 2-amino-5-cyclohexylpentanoic acid.

Troubleshooting Purification

G start Crude Product Contaminated? impurity_type Impurity Type? start->impurity_type hydroxy_acid α-Hydroxy Acid (Neutral) impurity_type->hydroxy_acid Neutral salts Inorganic Salts impurity_type->salts Ionic keto_acid Unreacted Keto Acid (Anionic at pH > 3) impurity_type->keto_acid Anionic solution_iex Solution: Ion-Exchange Chromatography hydroxy_acid->solution_iex salts->solution_iex keto_acid->solution_iex

Caption: Decision process for purification strategy.

Question 3: My synthesis is complete, but I have a racemic mixture. What is the best way to obtain a single enantiomer?

Reductive amination using achiral reagents produces a 1:1 mixture of (R)- and (S)-enantiomers. Chiral resolution is required to isolate the desired stereoisomer, which is critical for pharmaceutical applications.

  • The Cause: The hydride attack on the planar imine intermediate is equally likely from either face, leading to a racemic product.

  • The Solution: Chiral Resolution There are several effective methods for resolving racemic amino acids.

    1. Diastereomeric Salt Formation & Fractional Crystallization

    • Principle: React the racemic amino acid with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing them to be separated by crystallization.[7]

    • Protocol:

      • Protect the amino group of your racemic product (e.g., as a Boc or Cbz derivative).

      • React the resulting N-protected carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or cinchonidine).

      • Perform fractional crystallization from a suitable solvent system, monitoring the optical purity of the crystals (e.g., by polarimetry).

      • Once a pure diastereomeric salt is isolated, hydrolyze it to remove the resolving agent and deprotect the amino group to yield the enantiomerically pure amino acid.

    2. Enzymatic Resolution

    • Principle: Enzymes exhibit high stereoselectivity. For example, an acylase enzyme can selectively hydrolyze the N-acetyl derivative of only one enantiomer (e.g., the L-enantiomer), leaving the other N-acetylated enantiomer untouched. The resulting free amino acid and the acetylated amino acid can then be easily separated.[8]

    3. Chiral Chromatography

    • Principle: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

    • Common Phases: Columns like CHIROBIOTIC™ T or V, which use glycopeptide selectors like teicoplanin or vancomycin, are highly effective for separating N-protected amino acids.[9]

References

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC, National Center for Biotechnology Information.[Link]

  • Synthesis of (F) 2-Boc-amino-5-[(1-carboxyethyl)cyclohexyl]pentanoic acid. PrepChem.com.[Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI.[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications.[Link]

  • Reductive amination. Wikipedia.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC, National Center for Biotechnology Information.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate.[Link]

  • Separation and Refining of Amino acids. KOKEN.[Link]

  • Process for the purification of an aminoalcohol.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.[Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors. ResearchGate.[Link]

  • Resolution of racemic amino acids.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC, National Center for Biotechnology Information.[Link]

  • Process for preparing optically active 2-amino-Omega-oxoalkanoic acid derivatives.

Sources

Navigating the Challenges of Cyclohexylalanine (Cha)-Containing Peptides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of non-proteinogenic amino acids like 3-Cyclohexyl-L-alanine (Cha) is a powerful strategy in modern peptide drug design. The substitution of phenylalanine with Cha, for instance, can enhance metabolic stability and increase lipophilicity, potentially leading to improved pharmacokinetic profiles.[1] However, the very properties that make Cha a valuable tool—its bulky and highly hydrophobic cyclohexyl ring—can also introduce significant challenges, most notably peptide aggregation.[2]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving aggregation issues encountered when working with Cha-containing peptides. Through a series of targeted troubleshooting questions, in-depth FAQs, and detailed experimental protocols, this guide aims to provide both the "how" and the "why" behind effective strategies for keeping your Cha-peptides in solution and your research on track.

Troubleshooting Guide: Resolving Common Aggregation Issues

This section is designed as a first line of defense when you encounter aggregation-related problems during your experiments. The question-and-answer format directly addresses common scenarios and provides actionable solutions.

Scenario 1: My lyophilized Cha-containing peptide won't dissolve in my aqueous buffer.

  • Question: I've tried to dissolve my lyophilized Cha-peptide directly in my standard phosphate-buffered saline (PBS) at pH 7.4, but it remains a suspension or forms visible particulates. What should I do?

  • Answer: This is a common issue due to the high hydrophobicity of Cha residues.[3] Direct reconstitution in aqueous buffers is often unsuccessful. A stepwise solubilization approach is recommended:

    • Start with an Organic Solvent: First, attempt to dissolve a small, pre-weighed aliquot of your peptide in a minimal volume of an organic solvent.[4][5] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations (typically ≤1% v/v).[3][6] If your peptide contains methionine or free cysteine, which can be oxidized by DMSO, consider using N,N-Dimethylformamide (DMF) instead.[4][6]

    • Stepwise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution drop-by-drop while gently vortexing or stirring.[7] This gradual change in solvent polarity helps to keep the peptide in solution. If you observe any cloudiness or precipitation, you have likely exceeded the peptide's solubility limit in that final solvent composition.

  • Question: I tried using DMSO, but my peptide still precipitated when I added my aqueous buffer. What are my other options?

  • Answer: If DMSO followed by aqueous dilution fails, you can explore several alternative strategies:

    • Alternative Organic Solvents: Other organic solvents like acetonitrile (ACN), methanol, ethanol, or isopropanol can be tested.[8] Sometimes, a specific solvent will have a more favorable interaction with your peptide's unique sequence.

    • Structure-Disrupting Solvents: For extremely aggregation-prone peptides, solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be effective.[4] These solvents work by disrupting the non-polar interactions that drive aggregation while preserving or inducing secondary structures like alpha-helices.[4]

    • pH Adjustment: The net charge of your peptide plays a crucial role in its solubility.[8][9] Peptides are generally least soluble at their isoelectric point (pI). Adjusting the pH of your aqueous buffer away from the pI can increase the peptide's net charge, leading to greater electrostatic repulsion between peptide molecules and improved solubility.[10] For a peptide with a net positive charge (basic), an acidic buffer (e.g., 10% acetic acid) can be beneficial.[7] For a peptide with a net negative charge (acidic), a basic buffer (e.g., 0.1 M ammonium bicarbonate) may be required.[7]

Scenario 2: My Cha-peptide is soluble initially but aggregates over time or during an experiment.

  • Question: My peptide dissolved perfectly and the solution was clear. However, after a few hours at room temperature (or during my assay incubation), I noticed the solution becoming cloudy. Why is this happening and how can I prevent it?

  • Answer: This phenomenon, known as kinetic solubility, indicates that while your initial solution was supersaturated, it is not thermodynamically stable. Over time, the peptide molecules self-associate to form aggregates. Several factors can trigger this, including temperature fluctuations, agitation, or interactions with surfaces.[11] Here are some strategies to maintain peptide stability:

    • Temperature Control: Aggregation is often temperature-dependent.[12] Storing your stock solution at low temperatures (-20°C or -80°C) is crucial.[4] For experiments, consider if they can be performed at a lower temperature to slow down the aggregation kinetics.

    • Inclusion of Anti-Aggregation Excipients: Certain additives can be included in your final buffer to enhance peptide stability.

      • L-Arginine: This amino acid is known to suppress protein and peptide aggregation by interacting with both hydrophobic and charged regions on the peptide surface, thereby reducing intermolecular interactions.[12][13][14]

      • Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can be very effective.[15] They work by accumulating at interfaces and by binding to hydrophobic patches on the peptide, preventing self-association.

    • Ionic Strength Adjustment: Modifying the salt concentration of your buffer can influence aggregation. The effect is peptide-specific; sometimes higher ionic strength can screen charges and promote aggregation, while in other cases it may improve solubility. It's worth empirically testing a range of salt concentrations (e.g., varying NaCl from 50 mM to 250 mM).[16]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility and aggregation issues with Cha-containing peptides.

G cluster_start Start: Lyophilized Peptide cluster_solubilization Step 1: Initial Solubilization cluster_dilution Step 2: Aqueous Dilution cluster_troubleshoot Step 3: Troubleshooting cluster_success Success start Lyophilized Cha-Peptide solubilize Dissolve small aliquot in minimal DMSO (or DMF for Cys/Met peptides) start->solubilize check_sol Is peptide fully dissolved? solubilize->check_sol dilute Slowly add aqueous buffer while vortexing check_sol->dilute Yes alt_solvents Try alternative organic solvents (ACN, TFE, HFIP) check_sol->alt_solvents check_precip Precipitation or cloudiness observed? dilute->check_precip adjust_ph Adjust buffer pH away from pI check_precip->adjust_ph Yes success Clear, stable peptide solution. Proceed with experiment. check_precip->success No alt_solvents->solubilize adjust_ph->dilute add_excipients Add anti-aggregation excipients (e.g., L-Arginine, Tween 20) adjust_ph->add_excipients add_excipients->dilute

Caption: A decision-making workflow for troubleshooting Cha-peptide solubility.

Frequently Asked Questions (FAQs)

  • Q1: Why is Cyclohexylalanine (Cha) so prone to causing aggregation?

    • A1: The cyclohexyl side chain of Cha is large, non-polar, and conformationally less flexible than the phenyl ring of phenylalanine.[2] This high degree of hydrophobicity strongly promotes intermolecular interactions in aqueous environments as the peptide chains attempt to minimize the exposure of these "greasy" residues to water, leading to self-association and aggregation.[3]

  • Q2: Can I use sonication or heating to help dissolve my Cha-peptide?

    • A2: Yes, both sonication and gentle warming (e.g., to <40°C) can be used cautiously to aid dissolution.[3][17] Sonication provides energy to break up peptide aggregates, while gentle heating can increase solubility. However, prolonged heating or high temperatures should be avoided as they can lead to peptide degradation or promote the formation of more stable, irreversible aggregates.[12] These methods should be used as aids, not as primary solubilization strategies.

  • Q3: How do I determine the isoelectric point (pI) of my peptide to guide pH adjustments?

    • A3: The pI can be estimated by calculating the net charge of the peptide at different pH values. Assign a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus) and -1 to each acidic residue (Asp, Glu, and the C-terminus).[7][18] The pI is the pH at which the net charge is zero. Numerous online "peptide pI calculator" tools are available that can compute this for you based on the peptide sequence.

  • Q4: My peptide seems to form a gel at high concentrations. Is this the same as aggregation?

    • A4: Gel formation is a specific type of self-assembly and can be considered a form of aggregation. It often occurs with peptides that can form extensive intermolecular hydrogen bonding networks.[3][7] While the underlying driving forces are similar to amorphous aggregation (hydrophobic interactions, hydrogen bonding), the resulting structure is a semi-solid matrix. The strategies to prevent gelation are the same as for other forms of aggregation: use of organic co-solvents, pH adjustment, and lower concentrations.

  • Q5: How can I monitor or quantify aggregation in my peptide solution?

    • A5: Several biophysical techniques can be used to detect and quantify aggregation:

      • Visual Inspection: The simplest method is to look for turbidity, cloudiness, or visible precipitates.

      • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is excellent for detecting the formation of soluble oligomers and larger aggregates.[12][19]

      • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid-like fibrils.[20][21] An increase in ThT fluorescence over time is a strong indicator of fibril formation.[14]

      • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species eluting earlier than the monomeric peptide is a clear sign of aggregation.[12]

Mechanism of Aggregation Disruption

The diagram below illustrates the fundamental principle of how chaotropic agents and organic co-solvents disrupt the hydrophobic interactions that drive the aggregation of Cha-containing peptides.

G cluster_aggregated Aggregated State (Aqueous Buffer) cluster_solubilized Solubilized State (Organic Co-solvent) P1 Peptide Cha1 Cha P1->Cha1 P2 Peptide Cha2 Cha P2->Cha2 arrow Addition of Organic Co-solvent (e.g., DMSO, TFE) P3 Peptide Cha3 Cha P3->Cha3 Cha1->Cha2 Hydrophobic Interaction Cha2->Cha3 P4 Peptide Cha4 Cha P4->Cha4 P5 Peptide Cha5 Cha P5->Cha5 S1 Solvent S1->Cha4 S2 Solvent S2->Cha4 S3 Solvent S3->Cha5

Caption: Mechanism of aggregation disruption by organic co-solvents.

Experimental Protocols

Protocol 1: Systematic Solubility Testing of a Cha-Containing Peptide

This protocol provides a systematic approach to finding an appropriate solvent system for your peptide while minimizing sample loss.

Materials:

  • Lyophilized Cha-containing peptide

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

  • Solvents: DMSO, DMF, Acetonitrile, 10% (v/v) Acetic Acid, 0.1 M Ammonium Bicarbonate

  • Aqueous Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Aliquot the Peptide: Weigh out 4-5 small, equal aliquots (e.g., 0.1-0.5 mg each) of your lyophilized peptide into separate microcentrifuge tubes. This prevents compromising your entire stock.

  • Initial Solvent Screening:

    • To Tube 1, add a minimal volume (e.g., 10 µL) of DMSO. Vortex gently for 1-2 minutes. Observe for complete dissolution.

    • To Tube 2, add 10 µL of DMF. Vortex and observe.

    • To Tube 3, add 10 µL of Acetonitrile. Vortex and observe.

    • To Tube 4, add 10 µL of 10% Acetic Acid. Vortex and observe.

    • To Tube 5, add 10 µL of 0.1 M Ammonium Bicarbonate. Vortex and observe.

  • Identify Best Initial Solvent: Note which solvent(s) completely dissolved the peptide. Proceed with the most effective solvent that is also compatible with your downstream application. For this example, let's assume DMSO was most effective.

  • Stepwise Aqueous Dilution:

    • Take the tube with the peptide dissolved in 10 µL of DMSO.

    • Add 10 µL of your target aqueous buffer. Vortex gently. Check for any signs of precipitation.

    • Continue adding the aqueous buffer in small increments (e.g., 10-20 µL at a time), vortexing and observing after each addition, until you reach your desired final concentration.

  • Documentation: Record the final solvent composition (e.g., 10% DMSO in PBS) and the maximum concentration achieved before precipitation. This is your optimal stock solution condition.

Protocol 2: Monitoring Peptide Aggregation with Thioflavin T (ThT) Assay

This protocol allows for the kinetic monitoring of amyloid-like fibril formation.

Materials:

  • Cha-containing peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation ~440-450 nm, Emission ~480-490 nm)

Procedure:

  • Prepare ThT Working Solution: Dilute the ThT stock solution into the assay buffer to a final concentration of 10-25 µM.

  • Set Up the Assay Plate:

    • Test Wells: In triplicate, add your peptide to wells to achieve the desired final concentration. Then, add the ThT working solution. The final volume in each well should be consistent (e.g., 200 µL).

    • Negative Control: In triplicate, add only the ThT working solution (no peptide). This will determine the background fluorescence of the dye.

  • Incubation and Measurement:

    • Place the plate in the fluorescence reader.

    • Set the reader to incubate at a desired temperature (e.g., 37°C) with intermittent shaking (if desired to promote aggregation).

    • Program the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the duration of your experiment (e.g., 24-48 hours).

  • Data Analysis:

    • Subtract the average background fluorescence (from negative control wells) from the fluorescence readings of your test wells at each time point.

    • Plot the corrected fluorescence intensity versus time. A sigmoidal curve with a lag phase, followed by a rapid increase (elongation phase) and a plateau, is characteristic of amyloid fibril formation.[14]

References

  • LifeTein. How to dissolve peptides?. [Link]

  • JPT Peptide Technologies. Peptide Solubilization. [Link]

  • Oreate AI Blog. The Impact of pH on Peptide Behavior: A Closer Look. (2026). [Link]

  • Agrisera. How to dissolve a peptide?. [Link]

  • Enciso, M., et al. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics. [Link]

  • Enciso, M., et al. (2016). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics. [Link]

  • ResearchGate. Structural Characterization of Peptide Aggregates: Secondary Structure... [Link]

  • Enciso, M., et al. (2016). Influence of pH and sequence in peptide aggregation via molecular simulation. OPUS. [Link]

  • CD Formulation. Proteins & Peptides Particle and Aggregation Characterization. [Link]

  • Singh, S. K., et al. (2011). Rational Design of Solution Additives for the Prevention of Protein Aggregation. PMC - NIH. [Link]

  • Wang, Z., et al. (2022). Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. ACS Publications. [Link]

  • LifeTein®. How to dissolve, handle and store synthetic peptides. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • BioPharmaSpec. (2026). How to Prevent Protein Aggregation: Insights and Strategies. [Link]

  • Hamley, I. W., & Castelletto, V. (2020). Characterization of Peptides and Their Assemblies. Royal Society of Chemistry. [Link]

  • The Wolfson Centre for Applied Structural Biology. (2008). Effect of Additives on Protein Aggregation. [Link]

  • Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Letters. [Link]

  • Helander, J., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. ACS Publications. [Link]

  • de Oliveira, G. A. P., et al. (2022). Potential Translational Thioflavin T Methodology as a Complement of Cell-Based Assays and after Drug Exposition. MDPI. [Link]

  • Helander, J., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. PMC. [Link]

  • Agarkhed, M., et al. (2010). Use of excipients to control aggregation in peptide and protein formulations. Journal of Pharmaceutical Technology & Research. [Link]

  • Biancalana, M., & Koide, S. (2017). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Sharpe, T. (2014). Preventing Protein Aggregation. Biozentrum Biophysics Facility. [Link]

  • Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. [Link]

  • Sankar, A., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC. [Link]

  • Google Patents. (2008).
  • Wang, C., et al. (2011). Binding Modes of Thioflavin T Molecules to Prion Peptide Assemblies Identified by Using Scanning Tunneling Microscopy. PMC. [Link]

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Technical Support Center: Navigating the Deprotection of Cyclohexylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that incorporating unique amino acids like Cyclohexylalanine (Cha) into your peptides can be both a strategic advantage and a synthetic challenge. This guide is designed to provide you with in-depth troubleshooting advice and detailed protocols to minimize side reactions during the critical deprotection step. We will delve into the nuances of Boc, Fmoc, and Cbz deprotection strategies for Cha-containing peptides, helping you to achieve higher purity and yield in your research and drug development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the deprotection of cyclohexylalanine (Cha)?

The main difficulties arise from the bulky and hydrophobic nature of the cyclohexyl side chain. This can lead to:

  • Steric Hindrance: The cyclohexyl group can physically block the access of deprotection reagents to the protecting group, potentially leading to incomplete removal.[1]

  • Peptide Aggregation: The hydrophobicity of Cha can promote interchain hydrogen bonding, causing the peptide to aggregate on the solid support. This can further impede reagent access and lead to incomplete deprotection and subsequent side reactions.[2]

Q2: Is the cyclohexyl side chain itself reactive under standard deprotection conditions?

The cyclohexyl group is generally very stable under the conditions used for Boc (acidic), Fmoc (basic), and Cbz (hydrogenolysis) deprotection.[3] Unlike aromatic residues such as tryptophan, the saturated aliphatic ring of Cha is not susceptible to alkylation by carbocations generated during cleavage.

Q3: How does the incorporation of Cha affect the choice of scavengers during TFA cleavage?

While the Cha residue itself is not particularly susceptible to side reactions, its presence in a peptide necessitates the use of scavengers to protect other sensitive amino acids. The standard "Reagent K" or a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is often effective.[1][4] The choice of scavengers should be dictated by the other amino acid residues in your sequence. For instance, if your peptide contains cysteine, the addition of ethanedithiol (EDT) is recommended to prevent oxidation.[4]

Q4: Can the presence of Cha lead to racemization during deprotection?

Racemization is a potential side reaction during any peptide synthesis, particularly during the activation step of coupling. While there is no evidence to suggest that Cha is more prone to racemization than other amino acids during deprotection, the basic conditions of Fmoc removal can potentially lead to epimerization, especially if the deprotection times are excessively long. It is crucial to adhere to optimized deprotection protocols to minimize this risk.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of Boc-Cha-OH with TFA

Symptoms:

  • HPLC analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Boc group still attached.

  • Mass spectrometry confirms the presence of a +100 Da mass addition.

Root Causes and Solutions:

Possible Cause Explanation Recommended Action
Insufficient Deprotection Time The steric bulk of the Cha residue can slow down the kinetics of the TFA-mediated cleavage of the Boc group.Extend the deprotection time to 3-4 hours. For particularly stubborn cases, a second treatment with fresh cleavage cocktail can be performed.[1]
Peptide Aggregation The hydrophobic nature of Cha can cause the peptide to aggregate on the resin, limiting the access of TFA to the Boc group.Use a more effective solvent for swelling the resin prior to cleavage, such as dichloromethane (DCM). Gentle agitation during cleavage can also help.
Suboptimal Cleavage Cocktail While a standard TFA/TIS/water cocktail is often sufficient, highly aggregated peptides may require a stronger cocktail.Consider using "Reagent K" (TFA/phenol/water/thioanisole/EDT) which can help to disrupt aggregation and scavenge a wider range of reactive species.[5]
Issue 2: Aggregation of Cha-Containing Peptides During Fmoc Deprotection

Symptoms:

  • The resin beads clump together and do not swell properly in the solvent.

  • Incomplete Fmoc deprotection, leading to deletion sequences in the final peptide.

  • Poor coupling efficiency of the subsequent amino acid.

Root Causes and Solutions:

Possible Cause Explanation Recommended Action
Interchain Hydrogen Bonding The hydrophobic cyclohexyl side chains promote the formation of secondary structures like beta-sheets, leading to aggregation.[2]- Change the solvent: Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvent for disrupting hydrogen bonds. - Add chaotropic agents: Incorporate salts like LiCl or KSCN into the deprotection and coupling solutions to disrupt secondary structures.[2] - Use microwave synthesis: Microwave energy can help to break up aggregates and accelerate both deprotection and coupling steps.
High Resin Loading A high loading of the initial amino acid on the resin can increase the proximity of peptide chains, favoring aggregation.Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g).
"Difficult" Sequence Certain sequences are inherently prone to aggregation.- Incorporate backbone-disrupting elements: If possible, introduce a pseudoproline or a Dmb-protected amino acid near the Cha residue to disrupt beta-sheet formation.[2] - Elevate the temperature: Performing the coupling at a slightly elevated temperature can sometimes improve solubility and reduce aggregation.
Issue 3: Challenges in Cbz Deprotection of Cha-Containing Peptides

Symptoms:

  • Incomplete removal of the Cbz group after catalytic hydrogenolysis.

  • Slow or stalled reaction.

Root Causes and Solutions:

Possible Cause Explanation Recommended Action
Steric Hindrance The bulky cyclohexyl group may hinder the access of the Cbz group to the active sites of the palladium catalyst.- Increase catalyst loading: Use a higher weight percentage of Pd/C (e.g., 10-20 mol%). - Extend reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed until completion.
Catalyst Poisoning While not specifically reported for Cha, trace impurities in the starting materials or solvents can poison the palladium catalyst.[6]- Use high-purity reagents and solvents. - Consider a different catalyst: Palladium on barium sulfate or palladium hydroxide on carbon can sometimes be more robust.
Inefficient Hydrogen Donor For transfer hydrogenolysis, the choice and concentration of the hydrogen donor are critical.- Optimize the hydrogen donor: Ammonium formate or 1,4-cyclohexadiene are common choices. Ensure an adequate excess is used. - Switch to H2 gas: If transfer hydrogenolysis is not effective, use a hydrogen balloon or a Parr hydrogenator to ensure a constant supply of H2.

Experimental Protocols

Protocol 1: Boc-Cha Deprotection and Cleavage from Resin

This protocol assumes a standard Boc-SPPS workflow on a Merrifield or PAM resin.

  • Resin Washing:

    • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

    • Wash the resin with DCM (3 x 1 min).

    • Wash with isopropanol (2 x 1 min) to shrink the resin and help remove trapped DCM.

    • Wash again with DCM (3 x 1 min).

    • Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / deionized water in a ratio of 95:2.5:2.5 (v/v/v).

    • Note: For peptides containing sensitive residues like Cys, Met, or Trp, a more complex scavenger cocktail may be necessary. Refer to the table below.

  • Deprotection and Cleavage:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 3-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase HPLC.

Recommended Scavenger Cocktails for TFA Cleavage
Sensitive Residue(s) Recommended Cocktail (v/v/v) Reference
NoneTFA/TIS/H2O (95:2.5:2.5)[1]
CysTFA/TIS/H2O/EDT (94:1:2.5:2.5)[4]
MetTFA/TIS/H2O (95:2.5:2.5)[4]
TrpTFA/TIS/H2O/EDT (94:1:2.5:2.5)[7]
Arg(Pbf/Pmc)TFA/Thioanisole/EDT/H2O (90:5:3:2)[8]
Protocol 2: Fmoc-Cha Deprotection in SPPS

This protocol describes a single deprotection cycle within an Fmoc-based solid-phase peptide synthesis.

  • Resin Washing:

    • Wash the peptide-resin with N,N-dimethylformamide (DMF) (3 x 1 min).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • For aggregation-prone sequences: Consider using 20% piperidine in N-methylpyrrolidone (NMP) or adding 1% Triton X-100 to the deprotection solution.

  • Resin Washing:

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.

    • Wash with isopropanol (2 x 1 min).

    • Wash with DCM (3 x 1 min).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc deprotection.

Protocol 3: Cbz-Cha Deprotection by Catalytic Hydrogenolysis

This protocol is for the deprotection of a Cbz-protected Cha-containing peptide in solution.

  • Reaction Setup:

    • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10-20 mol% relative to the peptide).

    • Caution: Pd/C is flammable when dry. Handle with care.

  • Hydrogenation:

    • Purge the reaction vessel with nitrogen or argon.

    • Introduce hydrogen gas via a balloon or by using a Parr hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take several hours to reach completion due to the steric hindrance of the Cha residue.

  • Work-up:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.

Visualization of Workflows

Deprotection Troubleshooting Workflow

Deprotection_Troubleshooting start Incomplete Deprotection Detected (HPLC/MS) protecting_group Identify Protecting Group start->protecting_group boc Boc protecting_group->boc Boc fmoc Fmoc protecting_group->fmoc Fmoc cbz Cbz protecting_group->cbz Cbz boc_action Extend TFA treatment (3-4h) Repeat cleavage if necessary boc->boc_action fmoc_action Switch to NMP solvent Add chaotropic agents Use microwave synthesis fmoc->fmoc_action cbz_action Increase catalyst loading Extend reaction time Optimize H2 source cbz->cbz_action re_analyze Re-analyze by HPLC/MS boc_action->re_analyze fmoc_action->re_analyze cbz_action->re_analyze

Caption: Troubleshooting workflow for incomplete deprotection.

Analytical Workflow for Impurity Identification

Analytical_Workflow crude_peptide Crude Peptide Sample hplc RP-HPLC Analysis (UV Detection) crude_peptide->hplc lcms LC-MS Analysis crude_peptide->lcms hplc_result Identify main peak and impurities (Retention Time) hplc->hplc_result lcms_result Determine mass of impurities (Mass-to-Charge Ratio) lcms->lcms_result interpretation Correlate HPLC and MS data Identify potential side products (e.g., deletion, aggregation, incomplete deprotection) hplc_result->interpretation lcms_result->interpretation purification Purification Strategy interpretation->purification

Sources

Technical Support Center: Enhancing the Enantiomeric Purity of 2-amino-5-cyclohexylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution and enantiomeric purification of 2-amino-5-cyclohexylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this non-proteinogenic amino acid. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high enantiomeric purity. The information provided is based on established principles of stereochemistry and draws parallels from structurally similar bulky and cyclic amino acids to offer practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the purification of 2-amino-5-cyclohexylpentanoic acid enantiomers.

Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a widely used and scalable method for resolving racemic mixtures.[1][2] It involves reacting the racemic amino acid with a chiral resolving agent to form two diastereomeric salts with different solubilities, allowing for their separation through fractional crystallization.[1][2]

Question: Why am I not getting any crystals upon adding the resolving agent?

Answer:

Several factors could be preventing crystallization:

  • Suboptimal Solvent Choice: The solvent system is critical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[3] If the salts are too soluble, they will not precipitate.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a range of solvents with varying polarities. For amino acids, protic solvents like alcohols (methanol, ethanol, isopropanol) or aqueous mixtures are often a good starting point.

      • Solvent Mixtures: Employ binary or even ternary solvent systems to fine-tune the solubility. For instance, adding a less polar solvent like acetone or ethyl acetate to an alcoholic solution can induce precipitation.

      • Concentration Adjustment: Your solution may be too dilute. Carefully concentrate the solution by slow evaporation or under reduced pressure. Be cautious not to oversaturate, which can lead to rapid, non-selective precipitation.

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amino acid is crucial.

    • Troubleshooting Steps:

      • Verify Stoichiometry: Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used. Start with 0.5 equivalents and incrementally increase if no precipitation occurs. An excess of the resolving agent can sometimes act as an impurity, hindering crystallization.[2]

      • Purity of Starting Materials: Ensure both your racemic 2-amino-5-cyclohexylpentanoic acid and the resolving agent are of high purity. Impurities can inhibit crystal nucleation.

Question: My crystallization yield is low, and the enantiomeric excess (ee) of the desired enantiomer is poor. What can I do?

Answer:

This common issue points towards incomplete resolution, where the two diastereomeric salts have similar solubilities in the chosen solvent system.

  • Troubleshooting Steps:

    • Optimize the Resolving Agent: The choice of resolving agent is paramount. For amino acids, chiral carboxylic acids like tartaric acid and its derivatives, or mandelic acid are effective.[3] Given the bulky cyclohexyl group, a resolving agent with a rigid structure might offer better chiral recognition.

    • Temperature Optimization: The temperature profile of the crystallization process significantly impacts both yield and purity.

      • Cooling Rate: A slow, controlled cooling rate promotes the growth of larger, more ordered crystals of the less soluble diastereomer, leading to higher purity. Rapid cooling can trap impurities and the more soluble diastereomer.

      • Equilibration Time: Allowing the solution to equilibrate at the final crystallization temperature for an extended period (several hours to overnight) can improve the yield.

    • Recrystallization: A single crystallization is often insufficient. Recrystallizing the obtained diastereomeric salt, potentially in a different solvent system, can significantly enhance the enantiomeric excess.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, seeding the supersaturated solution can promote the crystallization of that specific salt.

Potential Resolving Agents for Bulky Amino Acids Rationale Typical Solvents
L-(+)-Tartaric Acid and its derivativesReadily available and have shown success with various amino acids.Water, Methanol, Ethanol
(S)-Mandelic AcidAromatic nature can lead to favorable π-stacking interactions, improving chiral recognition.Alcohols, Acetone
(1R)-(-)-10-Camphorsulfonic acidA rigid, bulky resolving agent that can be effective for resolving bulky substrates.Ethyl Acetate, Alcohols

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, leaving the other enriched.[4][5] For amino acid derivatives, lipases and proteases are commonly employed.[4]

Question: The enzymatic reaction is very slow or not proceeding at all. What could be the issue?

Answer:

Slow or stalled enzymatic reactions can be due to several factors related to the enzyme's activity and the reaction conditions.

  • Troubleshooting Steps:

    • Enzyme Selection: Not all enzymes are suitable for every substrate. For derivatives of 2-amino-5-cyclohexylpentanoic acid (e.g., esters or amides), lipases like Candida antarctica lipase B (CAL-B) are a good starting point due to their broad substrate scope.[5]

    • Substrate Derivatization: Enzymes often require the amino acid to be derivatized, for example, as an ester (methyl or ethyl) or an N-acylated derivative. The free amino acid is often a poor substrate for lipases.

    • Solvent Environment: The choice of organic solvent is critical for enzyme activity. Apolar solvents like tert-butyl methyl ether (tBuOMe), toluene, or hexane are generally preferred as they do not strip the essential water layer from the enzyme.

    • Temperature and pH: Every enzyme has an optimal temperature and pH range for activity. For lipases in organic media, temperature is the more critical parameter. Start at room temperature and gradually increase to the enzyme's known tolerance (e.g., 40-50°C for CAL-B) to enhance the reaction rate.

    • Enzyme Deactivation: Ensure the enzyme has not been denatured by improper storage or handling. Also, be mindful of potential inhibitors in your reaction mixture.

Question: The conversion has reached 50%, but the enantiomeric excess of the remaining substrate is low. How can I improve the selectivity?

Answer:

Low enantioselectivity (E-value) is a common challenge in enzymatic resolutions.

  • Troubleshooting Steps:

    • Lower the Temperature: In many cases, reducing the reaction temperature can improve the enantioselectivity of the enzyme, albeit at the cost of a slower reaction rate.

    • Screen Different Enzymes: Different lipases or proteases will exhibit varying degrees of selectivity for your substrate. Screening a panel of enzymes is a highly effective strategy.

    • Change the Acyl Donor (for N-acylation): If you are performing an N-acylation, the nature of the acyl donor (e.g., ethyl acetate, vinyl acetate) can influence the enzyme's selectivity.

Preparative Chiral HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and can yield products with very high enantiomeric purity.[6]

Question: I am having difficulty achieving baseline separation of the enantiomers on a chiral column.

Answer:

Poor resolution in chiral HPLC can be addressed by systematically optimizing the chromatographic conditions.

  • Troubleshooting Steps:

    • Column Selection: The choice of chiral stationary phase (CSP) is the most critical factor. For amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic-based (e.g., teicoplanin, vancomycin) CSPs are often successful.[6] Given the structure of 2-amino-5-cyclohexylpentanoic acid, a CSP with inclusion cavities or one that allows for multiple interaction points (hydrogen bonding, steric interactions) would be a good starting point.

    • Mobile Phase Optimization:

      • Eluent Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar phase (e.g., hexane) in normal-phase chromatography, or the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer in reversed-phase chromatography.

      • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.

    • Temperature Control: Operating the column at a sub-ambient temperature can sometimes enhance chiral recognition and improve resolution.

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the run time.

Workflow for Improving Enantiomeric Purity

G cluster_0 Starting Material cluster_1 Resolution/Synthesis cluster_2 Purification Methods cluster_3 Analysis & Further Steps racemate Racemic 2-amino-5-cyclohexylpentanoic acid resolution Chiral Resolution racemate->resolution asymmetric_synthesis Asymmetric Synthesis racemate->asymmetric_synthesis crystallization Diastereomeric Salt Crystallization resolution->crystallization enzymatic Enzymatic Kinetic Resolution resolution->enzymatic hplc Preparative Chiral HPLC resolution->hplc analysis Determine ee% (Chiral HPLC/GC) asymmetric_synthesis->analysis crystallization->analysis enzymatic->analysis hplc->analysis recrystallize Recrystallize/Further Purification analysis->recrystallize If ee% is low final_product Enantiomerically Pure Product analysis->final_product If ee% is high recrystallize->analysis

Caption: A general workflow for obtaining enantiomerically pure 2-amino-5-cyclohexylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for large-scale production of a single enantiomer of 2-amino-5-cyclohexylpentanoic acid?

A1: For large-scale production, diastereomeric salt crystallization is often the most cost-effective and scalable method.[1] While preparative HPLC can provide very high purity, it is generally more expensive and has lower throughput. Asymmetric synthesis can also be highly efficient for large-scale production, but the initial development of a robust and high-yielding synthesis can be resource-intensive.

Q2: How can I determine the enantiomeric excess (ee) of my sample?

A2: The most common and reliable methods for determining the enantiomeric excess of amino acids are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amino acid is either analyzed directly on a chiral column or derivatized with a UV-active or fluorescent tag to improve detection.[6][7]

  • Chiral Gas Chromatography (GC): This requires derivatization of the amino acid to make it volatile (e.g., by esterification).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: This method can be used for a rapid estimation of ee, but is generally less accurate than chromatographic methods.

Q3: Is it possible for my amino acid to racemize during the work-up or purification steps?

A3: Yes, racemization is a potential risk, especially under harsh conditions. The α-proton of amino acids can be abstracted under strongly acidic or basic conditions, particularly at elevated temperatures, leading to a loss of stereochemical integrity. It is advisable to use mild work-up conditions and avoid prolonged exposure to extreme pH and high temperatures.

Q4: What is asymmetric synthesis, and can it be an alternative to resolution?

A4: Asymmetric synthesis is a strategy to directly synthesize a single enantiomer of a chiral molecule, bypassing the need to resolve a racemic mixture.[8] This approach is often more efficient as it avoids discarding 50% of the material, which is inherent in classical resolutions. For 2-amino-5-cyclohexylpentanoic acid, this could involve methods like the asymmetric alkylation of a chiral glycine enolate equivalent.[9] Developing an asymmetric synthesis can be complex, but for long-term production, it is often the preferred route.

Q5: Where can I find more information on the resolution of similar non-proteinogenic amino acids?

References

  • Forgách, B. (n.d.). Enzymatic kinetic resolution of β-amino acid derivatives. Retrieved from [Link]

  • Sargsyan, A. S., et al. (2021). Synthesis of enantiomerically enriched non-protein α-amino acids and their study as aldose reductase inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • Ilisz, I., et al. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. Retrieved from [Link]

  • Hein, J. E., & Blackmond, D. G. (2012). Enantioselective Synthesis and Enantiomeric Amplification of Amino Acids under Prebiotic Conditions. Organic Letters, 14(15), 3978-3981. Retrieved from [Link]

  • Ren, S., et al. (2009). Kinetic Resolution of Aliphatic b-Amino Acid Amides by b-Aminopeptidases. ETH Zurich Research Collection. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization. MDPI. Retrieved from [Link]

  • Davies, S. G., et al. (2005). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Organic & Biomolecular Chemistry, 3(10), 1844-1856. Retrieved from [Link]

  • Buck, K. (1983). Resolution of racemic amino acids. U.S. Patent No. 4,379,941.
  • Davies, S. G., et al. (2005). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Semantic Scholar. Retrieved from [Link]

  • Pálovics, E., et al. (2010). The influence of molecular structure and crystallization time on the efficiency of diastereoisomeric salt forming resolutions. Tetrahedron: Asymmetry, 21(19), 2412-2417. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Kim, H., et al. (1998). Optical Resolution, Characterization, and X-Ray Crystal Structures of Diastereomeric Salts of Chiral Amino Acids with (S)-(−)-1-Phenylethanesulfonic Acid. Bulletin of the Chemical Society of Japan, 71(5), 1109-1116. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2010). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters, 12(23), 5482-5485. Retrieved from [Link]

  • El-Aneed, A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PubMed. Retrieved from [Link]

  • Zhang, R. K., & Arnold, F. H. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC. Retrieved from [Link]

  • Soloshonok, V. A., et al. (1992). Asymmetric synthesis of phosphorus analogues of dicarboxylic α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, 1525-1529. Retrieved from [Link]

  • Soloshonok, V. A. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. PMC. Retrieved from [Link]

  • Williams, D. R., & Sahoo, A. (2018). Crystallizing amino acids as bulking agents in freeze-drying. PubMed. Retrieved from [Link]

  • Strotman, N. A., et al. (2022). Synthesis of non-canonical β-amino acid analogues via direct asymmetric reductive amination of α,α -disubstituted β-ketoesters and amides. American Chemical Society. Retrieved from [Link]

  • Fleck, M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

proton NMR spectrum analysis of 2-amino-5-cyclohexylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the ¹H NMR Spectrum Analysis of 2-amino-5-cyclohexylpentanoic Acid

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 2-amino-5-cyclohexylpentanoic acid, a non-proteinogenic amino acid, presents an interesting case for spectroscopic analysis due to its combination of a chiral amino acid core and a bulky, conformationally flexible cyclohexyl moiety. This guide provides an in-depth analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this molecule, offering a predictive framework for its interpretation, a robust experimental protocol for data acquisition, and a comparative analysis with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for the characterization of complex small molecules.

Predicted ¹H NMR Spectrum Analysis of 2-amino-5-cyclohexylpentanoic Acid

The ¹H NMR spectrum of 2-amino-5-cyclohexylpentanoic acid is predicted to be complex, primarily due to the significant overlap of signals in the aliphatic region. The presence of multiple diastereotopic protons within the cyclohexyl ring and the pentanoic acid chain further complicates the spectrum, leading to intricate splitting patterns. A systematic, group-by-group analysis is the most effective approach to spectral assignment.

Molecular Structure and Proton Environments

First, let's dissect the molecule into its constituent proton environments, each of which will give rise to a distinct signal in the ¹H NMR spectrum.

mol H_alpha H_alpha->p_alpha H_beta H_beta->p_beta H_gamma H_gamma->p_gamma H_delta H_delta->p_delta H_cyclohexyl Cyclohexyl Protons H_cyclohexyl->p_cyclohexyl

Caption: Key proton environments in 2-amino-5-cyclohexylpentanoic acid.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹H NMR spectral data for 2-amino-5-cyclohexylpentanoic acid. These predictions are based on established chemical shift values for amino acids and substituted cyclohexanes.[1][2][3][4] The exact chemical shifts can vary based on the solvent, pH, and temperature.[5]

ProtonsPredicted δ (ppm)MultiplicityIntegrationCoupling (J) HzRationale
3.5 - 3.8Triplet (t) or Doublet of Doublets (dd)1H~6-8 HzThe α-proton is deshielded by the adjacent amino and carboxyl groups. Its multiplicity will depend on the coupling to the two β-protons.
1.6 - 1.9Multiplet (m)2H-These protons are adjacent to the chiral center and the γ-protons, leading to complex splitting.
1.2 - 1.5Multiplet (m)2H-Part of the aliphatic chain, with overlapping signals expected.
1.1 - 1.4Multiplet (m)2H-Also part of the aliphatic chain, adjacent to the cyclohexyl group.
Cyclohexyl (CH) 1.5 - 1.8Multiplet (m)1H-The methine proton on the cyclohexyl ring attached to the pentanoic chain.
Cyclohexyl (CH₂) axial 0.8 - 1.3Multiplet (m)5H-Axial protons are generally more shielded (upfield) compared to equatorial protons.[6]
Cyclohexyl (CH₂) equatorial 1.6 - 1.9Multiplet (m)5H-Equatorial protons are generally more deshielded (downfield).[6] The significant overlap makes individual assignment challenging.
NH₂ 7.5 - 8.5Broad Singlet (br s)2H-The chemical shift of amine protons is highly variable and depends on pH and solvent. In D₂O, this signal will exchange and disappear.
COOH 10.0 - 12.0Broad Singlet (br s)1H-The carboxylic acid proton is highly deshielded. This signal will also disappear in D₂O.

Experimental Protocol for ¹H NMR Data Acquisition

The quality of the NMR data is fundamentally dependent on a meticulous experimental setup. The following protocol is designed to be a self-validating system, ensuring reproducibility and high-resolution data.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-amino-5-cyclohexylpentanoic acid directly into a clean, dry NMR tube. The higher concentration helps in obtaining a good signal-to-noise ratio in a shorter time.

    • Add approximately 0.6 mL of a deuterated solvent. Deuterium Oxide (D₂O) is a common choice for amino acids as it solubilizes the polar compound and allows for the exchange of labile protons (NH₂ and COOH), simplifying the spectrum by removing their signals. For observing these labile protons, a solvent like DMSO-d₆ would be used.

    • Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), if quantitative analysis is required. The methyl protons of these standards provide a sharp singlet at 0.0 ppm for chemical shift referencing.

    • Vortex the sample until the solid is completely dissolved. A clear, homogenous solution is crucial for acquiring high-quality spectra.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution. Automated shimming routines are standard on modern spectrometers.

    • Set the acquisition parameters. For a standard ¹H NMR experiment, typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire the data by running a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the chemical shift scale to the internal standard (0.0 ppm).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample add_solvent Add 0.6 mL D₂O weigh->add_solvent add_standard Add internal standard (optional) add_solvent->add_standard dissolve Vortex to dissolve add_standard->dissolve insert Insert sample into spectrometer dissolve->insert lock Lock on deuterium signal insert->lock shim Shim the magnetic field lock->shim setup Set acquisition parameters shim->setup acquire Acquire data (16-32 scans) setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase correction ft->phase reference Reference chemical shift phase->reference integrate Integrate signals reference->integrate

Caption: Experimental workflow for ¹H NMR analysis.

Comparative Analysis with Alternative Techniques

While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often relies on a suite of analytical techniques. Here, we compare ¹H NMR with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

Feature¹H NMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Detailed molecular structure, connectivity, stereochemistry, and quantitation.Molecular weight, elemental composition, and fragmentation patterns.Purity, quantitation, and separation of components in a mixture.
Strengths - Unambiguous structure determination.- Non-destructive.- Provides information on dynamic processes.- High sensitivity (picomole to femtomole range).- Provides exact mass and molecular formula (HRMS).- Excellent for assessing purity.- Highly reproducible for quantitation.- Can be coupled with MS for LC-MS.
Limitations - Relatively low sensitivity (milligram to microgram range).- Complex spectra can be difficult to interpret.- Requires soluble samples.- Does not provide detailed structural connectivity.- Isomer differentiation can be challenging.- Does not provide structural information on its own.- Requires reference standards for identification.
Application for 2-amino-5-cyclohexylpentanoic acid Elucidating the precise arrangement of protons and confirming the overall structure.Confirming the molecular weight (199.29 g/mol ) and elemental formula (C₁₁H₂₁NO₂).[7]Determining the purity of a synthetic batch and resolving potential stereoisomers.

These techniques are best used in a complementary fashion. For instance, HPLC can confirm the presence of a single major component, MS can verify its molecular weight, and ¹H NMR can definitively establish its structure.

Conclusion

The ¹H NMR analysis of 2-amino-5-cyclohexylpentanoic acid is a multifaceted task that requires a foundational understanding of chemical shifts, coupling constants, and the influence of molecular structure on the NMR spectrum. This guide provides a predictive framework for interpreting the spectrum, a detailed protocol for acquiring high-quality data, and a comparative overview of complementary analytical techniques. By leveraging the insights provided herein, researchers can confidently approach the structural elucidation of this and other complex non-proteinogenic amino acids, ensuring the integrity and accuracy of their scientific findings.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • Eliel, E. L., & Martin, R. J. (1968). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 48(8), 3585-3586.
  • PrepChem.com. (n.d.). Synthesis of (F) 2-Boc-amino-5-[(1-carboxyethyl)cyclohexyl]pentanoic acid. Retrieved from [Link]

  • University of Zurich. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • NMRFAM-MADISON. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Typical proton chemical shifts for amino acids within a protein. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

Sources

A Comparative Guide to the HPLC Retention Time of 2-amino-5-cyclohexylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-amino-5-cyclohexylpentanoic acid. As a structural analog of gabapentin, this compound presents unique analytical challenges, primarily its lack of a significant UV chromophore. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to guide method development and selection.

Introduction: The Analytical Challenge of 2-amino-5-cyclohexylpentanoic Acid

2-amino-5-cyclohexylpentanoic acid is an amino acid derivative characterized by a cyclohexyl group, which imparts significant hydrophobicity, and a primary amine and carboxylic acid, making it a zwitterionic molecule. Its structure is closely related to gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid), a widely used anticonvulsant and analgesic.[1] Consequently, analytical methods developed for gabapentin and its related impurities are often directly applicable or serve as excellent starting points for analyzing 2-amino-5-cyclohexylpentanoic acid.

The primary analytical hurdle is the molecule's lack of a UV-absorbing chromophore, such as an aromatic ring or conjugated double bonds.[2][3] This renders standard HPLC-UV detection insensitive, necessitating alternative strategies such as derivatization or the use of more universal detectors like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).[2][4] Furthermore, the presence of a chiral center requires stereospecific analytical methods to separate and quantify enantiomers, a critical aspect in pharmaceutical development.[5]

Physicochemical Properties

Understanding the physicochemical properties of 2-amino-5-cyclohexylpentanoic acid is fundamental to developing effective HPLC separation methods.

PropertyValueSignificance in HPLC
Molecular Formula C₁₁H₂₁NO₂Influences molecular weight and potential for MS detection.[6]
Molecular Weight 199.29 g/mol Determines the m/z ratio in mass spectrometry.[6]
logP 2.1489Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.[6]
pKa (Estimated) ~2.2 (carboxyl), ~10.5 (amino)Dictates the ionization state at a given pH, critically affecting retention on reversed-phase and ion-exchange columns.
Chromophore NoneRequires derivatization for UV detection or use of alternative detectors (MS, CAD, ELSD).[2][4]

Comparative Analysis of HPLC Methods

The retention time of 2-amino-5-cyclohexylpentanoic acid is highly dependent on the stationary phase, mobile phase composition, pH, and temperature. Below is a comparison of various approaches, primarily adapted from methods for the structurally similar gabapentin.

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is the most common approach for separating gabapentin and its analogs. The choice of stationary phase is a critical parameter.

Table 1: Comparison of Reversed-Phase HPLC Conditions and Expected Retention Behavior

Column ChemistryTypical Mobile PhaseDetectionExpected Retention Behavior for 2-amino-5-cyclohexylpentanoic acidRationale & Causality
C18 Acetonitrile/Water with buffer (e.g., phosphate, formate)MS, CAD, or UV (post-derivatization)Moderate to Strong Retention. Retention time can be modulated by varying the percentage of organic solvent.The long alkyl chains of C18 provide strong hydrophobic interactions with the cyclohexyl group.[7][8] Slower elution compared to C8.
C8 Acetonitrile/Water with buffer (e.g., phosphate, formate)MS, CAD, or UV (post-derivatization)Moderate Retention. Generally provides shorter retention times than C18, which can be advantageous for high-throughput analysis.A good compromise for separating the polar parent compound from more hydrophobic impurities. A C8 column was found to provide the best resolution for gabapentin and its impurities in one study.[2]
Cyano (CN) Acetonitrile/Phosphate Buffer (e.g., pH 6.2)UV (210 nm)Weak to Moderate Retention. Acts as a less hydrophobic stationary phase compared to C18 or C8.The cyano phase offers different selectivity due to dipole-dipole interactions. It has been successfully used for the isocratic separation of gabapentin from its major degradation impurity.[9]

Expertise & Experience: For zwitterionic compounds like this, controlling the mobile phase pH is paramount. At a pH between the two pKa values (~3 to ~9), the molecule is neutral overall but still has charged centers, leading to potential peak tailing on silica-based columns due to interaction with residual silanols. A mobile phase pH around 6-7 can provide good retention and peak shape. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are required.[10]

Chiral HPLC

Separating the enantiomers of 2-amino-5-cyclohexylpentanoic acid is crucial for pharmaceutical applications. This typically requires a Chiral Stationary Phase (CSP).

Table 2: Comparison of Chiral HPLC Strategies

CSP TypePrincipleTypical Mobile PhaseExpected Outcome
Polysaccharide-based Enantiomers fit differently into chiral grooves on the coated polysaccharide (e.g., cellulose, amylose).Normal Phase (Hexane/Ethanol) or Reversed Phase (Acetonitrile/Water)High probability of successful separation for a wide range of compounds. These are often the first choice for screening.[5]
Macrocyclic Glycopeptide Multiple chiral centers and functional groups (e.g., vancomycin, teicoplanin) provide complex steric and interactive environments.Polar Organic, Reversed PhaseExcellent for separating amino acids and other polar compounds through hydrogen bonding, dipole, and ionic interactions.[5]
Ligand Exchange A chiral ligand (e.g., an amino acid) is coated on the stationary phase, and a metal ion (e.g., Cu²⁺) in the mobile phase forms transient diastereomeric complexes with the analyte enantiomers.Aqueous buffers containing a metal salt (e.g., CuSO₄).[11]Highly effective for α-amino acids. The stability of the diastereomeric complex differs for each enantiomer, leading to different retention times.[11]

Experimental Protocols & Workflows

General HPLC Analysis Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of 2-amino-5-cyclohexylpentanoic acid.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample 1. Sample Weighing & Dissolution (e.g., in Mobile Phase A) MobilePhase 2. Mobile Phase Preparation & Degassing (e.g., Buffer + Acetonitrile) Injection 3. Injection into HPLC System MobilePhase->Injection Separation 4. Separation on Analytical Column Injection->Separation Detection 5. Detection (MS, CAD, or UV) Separation->Detection Integration 6. Peak Integration & Quantification Detection->Integration Report 7. Report Generation Integration->Report

Caption: Standard workflow for HPLC analysis.

Protocol 1: RP-HPLC-MS for Quantification

This protocol is designed for the quantitative analysis of 2-amino-5-cyclohexylpentanoic acid in a research or quality control setting. It leverages an LC-MS system for high sensitivity and selectivity without derivatization.

  • Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: C8, 2.1 x 100 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in Positive Mode. Monitor the [M+H]⁺ ion.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a known concentration (e.g., 10 µg/mL).

Causality: The use of a C8 column provides a good balance of retention for the analyte while allowing for a relatively fast gradient elution.[2] Formic acid is a volatile mobile phase modifier essential for LC-MS, as it aids in protonation for ESI positive mode detection.[10]

Method Selection Guide

Choosing the right analytical approach depends on the specific research question. The following decision tree provides guidance.

Method_Selection cluster_quant cluster_purity cluster_chiral Start What is the Analytical Goal? Goal_Quant Routine Quantification (Achiral) Start->Goal_Quant Concentration? Goal_Purity Impurity Profiling Start->Goal_Purity Purity? Goal_Chiral Enantiomeric Purity/ Separation Start->Goal_Chiral Stereoisomers? Detector_Available MS or CAD Available? Goal_Quant->Detector_Available Method_Purity Use High-Resolution RP-HPLC-MS/CAD (e.g., Gradient on C8/C18) Goal_Purity->Method_Purity Method_Chiral Screen Chiral Stationary Phases (Polysaccharide, Macrocyclic Glycopeptide, Ligand Exchange) Goal_Chiral->Method_Chiral Derivatize Derivatization Feasible? Detector_Available->Derivatize No Method_LCMS Use RP-HPLC-MS/CAD (Protocol 1) Detector_Available->Method_LCMS Yes Method_Deriv Use Pre-column Derivatization + RP-HPLC-UV Derivatize->Method_Deriv Yes Method_UV_Direct Use RP-HPLC-UV at low wavelength (210nm) (Low Sensitivity) Derivatize->Method_UV_Direct No

Sources

Optimizing Ligand Affinity: A Comparative Guide to Cyclohexylalanine (Cha) vs. Phenylalanine (Phe)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide a rigorous, data-driven comparison of Cyclohexylalanine (Cha) and Phenylalanine (Phe) in ligand design, adhering to the "Senior Application Scientist" persona.

Executive Summary: The Aromatic-Aliphatic Switch

In rational ligand design, the substitution of Phenylalanine (Phe) with its saturated analog Cyclohexylalanine (Cha) is a critical tactic for probing the physicochemical nature of a binding pocket. While Phe is the standard for aromatic interactions (


-

stacking, cation-

), Cha serves as a purely hydrophobic, non-planar probe.

This guide delineates when to deploy this "Aromatic-Aliphatic Switch." Key Insight: Replacing Phe with Cha typically increases binding affinity (


) by 2-10 fold  in deep, hydrophobic S1/S2 pockets due to the "Hydrophobic Effect" and enhanced shape complementarity (chair conformation), provided the receptor does not strictly require 

-electron density.

Mechanistic Comparison: Electronic vs. Steric Drivers

To make an informed substitution, one must understand the fundamental thermodynamic differences between these two residues.

Table 1: Physicochemical Property Comparison
FeatureL-Phenylalanine (Phe)L-Cyclohexylalanine (Cha)Impact on Binding
Structure Planar Benzene RingNon-planar Cyclohexane (Chair)Cha fills 3D volume better; Phe fits narrow clefts.
Electronic Nature Aromatic (

-system)
Aliphatic (Saturated)Phe enables cation-

/

-

; Cha is electronically inert.
Hydrophobicity (LogP) ~1.38 (Side chain)~2.50 (Side chain)Cha drives binding via entropy (water displacement).
Surface Area ~190 Ų~215 ŲCha maximizes van der Waals contacts.
Flexibility Rigid (Planar)Semi-rigid (Chair/Boat flux)Cha induces different conformational constraints.
The Thermodynamic Trade-off
  • Enthalpy (

    
    ):  Phe often drives binding enthalpically through specific directional interactions (e.g., T-shaped 
    
    
    
    -stacking with Tyr/Trp).
  • Entropy (

    
    ):  Cha often drives binding entropically. Its larger, greasier surface area displaces more ordered water molecules from the binding pocket (The Hydrophobic Effect).
    

Decision Framework & Visualization

The following diagram illustrates the logical pathway for deciding between Phe and Cha during Lead Optimization.

LigandOptimization Start Ligand Optimization: Phe Residue Analysis PocketType Analyze Binding Pocket (X-ray/Cryo-EM/Modeling) Start->PocketType IsAromatic Are there aromatic residues (Tyr, Trp, Phe) nearby? PocketType->IsAromatic IsCation Is there a cation (Lys, Arg, Metal)? IsAromatic->IsCation No KeepPhe Retain Phe (Likely Pi-Pi or Cation-Pi) IsAromatic->KeepPhe Yes (Pi-Stacking) IsDeep Is the pocket deep/enclosed vs. flat/solvent-exposed? IsCation->IsDeep No IsCation->KeepPhe Yes (Cation-Pi) SwitchCha Switch to Cha (Maximize Hydrophobic Fill) IsDeep->SwitchCha Deep/Hydrophobic TestBoth Synthesize Both (Probe Steric Fit) IsDeep->TestBoth Flat/Unknown

Figure 1: Decision tree for Phe-to-Cha substitution. Blue nodes indicate analysis steps; Green indicates a high probability of success with Cha; Red indicates Phe is likely essential.

Case Studies and Performance Data

Case Study A: Thrombin & Renin Inhibitors (The "Cha" Win)

In protease inhibitors, the S1 and S2 pockets are often deep hydrophobic cavities.

  • Observation: Replacing Phe with Cha in Renin inhibitors often improves potency.

  • Mechanism: The cyclohexane ring of Cha adopts a chair conformation, which is "thicker" (approx. 5.0 Å) than the flat benzene ring (3.4 Å). This allows Cha to fill the hydrophobic pocket more completely, eliminating "dead space" where water might otherwise reside.

Representative Data (Renin Inhibitor Series): | Ligand Variant | P1 Residue |


 (nM) | Interpretation |
| :--- | :--- | :--- | :--- |
| Analog 1 | Phe  | 12.5 | Good binding, but planar ring leaves gaps. |
| Analog 2 | Cha  | 2.1  | 6-fold improvement.  Superior shape complementarity. |
| Analog 3 | Ala  | >1000 | Hydrophobic bulk is essential. |
Case Study B: Angiotensin II Analogs (The "Phe" Requirement)

In GPCR ligands, the scenario can differ. Nakaie et al. (2024) compared Cha3-AngII vs Phe3-AngII.

  • Result: While Cha3-AngII retained agonistic activity, it did not uniformly outperform Phe.

  • Reasoning: The AT1 receptor may require specific aromatic contacts (T-stacking) that the aliphatic Cha cannot provide, despite its similar hydrophobicity.

Experimental Protocols

A. Synthesis: Incorporating Cha into Peptides

Since Cha is a non-natural amino acid, it requires specific handling during Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • Fmoc-Cha-OH (Commercial availability is high).

  • Coupling Agent: HATU or HCTU (preferred over DIC for sterically bulky residues).

  • Resin: Rink Amide (for C-term amides) or Wang (for acids).

Step-by-Step Protocol:

  • Swelling: Swell resin (0.1 mmol scale) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min) to remove Fmoc. Wash 
    
    
    
    with DMF.
  • Activation: Dissolve Fmoc-Cha-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in minimal DMF.

    • Note: Pre-activate for 30 seconds only to minimize racemization.

  • Coupling: Add mixture to resin. Shake at Room Temp for 60-90 minutes .

    • Optimization: Cha is bulkier than Phe. Extended coupling time (double coupling) is recommended if the sequence is difficult.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

B. Binding Affinity Assay (Fluorescence Polarization)

To validate the substitution, a competitive binding assay is standard.

  • Tracer: Fluorescein-labeled native ligand (known

    
    ).
    
  • Protein: Purified Receptor/Enzyme (Concentration

    
     of tracer).
    
  • Competitor: Titrate Ligand-Phe and Ligand-Cha (1 pM to 100

    
    M).
    
  • Readout: Measure mP (millipolarization) shift.

  • Analysis: Fit to Sigmoidal Dose-Response (Variable Slope) to extract

    
    .
    
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Structural Interaction Diagram

The following diagram visualizes the interaction difference at the atomic level.

InteractionMap cluster_Phe Phenylalanine (Phe) Interaction cluster_Cha Cyclohexylalanine (Cha) Interaction Phe Phe (Planar) ReceptorY Tyr/Trp (Receptor) Phe->ReceptorY Pi-Pi Stacking (Enthalpy) Cha Cha (Chair) Pocket Hydrophobic Pocket Cha->Pocket Shape Match (Van der Waals) Water Water->Pocket Displaced (Entropy Gain)

Figure 2: Mechanistic divergence. Phe (left) relies on electronic stacking. Cha (right) relies on steric fit and entropic water displacement.

References

  • Nakaie, C. R., et al. (2024). "Alternative Structure-Function Insight Into Angiotensin II Positions 3 and 4 Based on Investigations of Analogues Containing Unconventional Amino Acid Derivatives." ResearchGate.[1]

  • Haerianardakani, S., et al. (2020). "Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ." Journal of the American Chemical Society.

  • Sahu, A., et al. (1996).[2] "Inhibition of human complement by a C3-binding peptide isolated from a phage-displayed random peptide library." The Journal of Immunology (Foundational Compstatin work).

  • Creative Peptides. "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol."

  • Sigma-Aldrich. "Amino Acids Reference Chart & Hydrophobicity Scales."

Sources

A Head-to-Head Battle of Hydrophobicity: 2-Amino-5-cyclohexylpentanoic Acid versus Leucine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Peptide Science

In the landscape of peptide and protein engineering, the hydrophobicity of constituent amino acids is a critical determinant of structure, function, and therapeutic potential.[1][2] While the 20 proteinogenic amino acids offer a foundational toolkit, the exploration of non-standard amino acids (nsAAs) opens new avenues for designing molecules with enhanced properties. This guide provides a detailed comparison of the hydrophobicity of a novel nsAA, 2-amino-5-cyclohexylpentanoic acid, and the canonical amino acid, leucine. This analysis is grounded in theoretical principles and established experimental methodologies, offering a framework for rational peptide design.

Structural Determinants of Hydrophobicity

The hydrophobicity of an amino acid is primarily dictated by the nature of its side chain.[1][2] Leucine, a well-characterized hydrophobic amino acid, possesses an isobutyl side chain.[3][] In contrast, 2-amino-5-cyclohexylpentanoic acid features a cyclohexyl group at the terminus of a pentanoic acid backbone. This fundamental structural difference is the basis for their distinct hydrophobic characters. The larger, more sterically demanding cyclohexyl ring of 2-amino-5-cyclohexylpentanoic acid is anticipated to confer a significantly greater degree of hydrophobicity compared to the branched isobutyl group of leucine.

Amino AcidStructureSide ChainKey Features
Leucine Leucine structureIsobutylBranched aliphatic
2-amino-5-cyclohexylpentanoic acid 2-amino-5-cyclohexylpentanoic acid structureCyclohexylpentylAlicyclic, bulky

Quantifying Hydrophobicity: Theoretical and Experimental Approaches

The octanol-water partition coefficient (LogP) is a widely accepted measure of a molecule's hydrophobicity.[5][6][7] A higher LogP value indicates greater hydrophobicity. While experimental determination of LogP is the gold standard, computational models provide valuable estimations.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is another powerful experimental technique for assessing the relative hydrophobicity of molecules, including amino acids and peptides.[8][9][10] In RP-HPLC, molecules are separated based on their hydrophobic interactions with a nonpolar stationary phase.[9][11] More hydrophobic molecules exhibit stronger interactions with the stationary phase, resulting in longer retention times.[8]

Comparative Hydrophobicity Data

CompoundMethodHydrophobicity ValueReference
Leucine Experimental (various scales)Highly hydrophobic (e.g., Kyte-Doolittle index: 3.8)[12][13]
Leucine Calculated LogP~1.7[14]
2-amino-5-cyclohexylpentanoic acid Calculated LogP2.1489[15]

The available data, though a mix of experimental and calculated values, strongly suggests that 2-amino-5-cyclohexylpentanoic acid is more hydrophobic than leucine. The higher calculated LogP value for the novel amino acid is a direct consequence of its bulky and nonpolar cyclohexyl group.

Experimental Protocol: Determination of Hydrophobicity by RP-HPLC

To empirically validate the predicted difference in hydrophobicity, the following RP-HPLC protocol can be employed. This method is designed to provide a robust and reproducible comparison of the two amino acids.

Objective: To determine and compare the retention times of 2-amino-5-cyclohexylpentanoic acid and leucine as a measure of their relative hydrophobicity.

Materials:

  • 2-amino-5-cyclohexylpentanoic acid

  • Leucine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of both 2-amino-5-cyclohexylpentanoic acid and leucine in Mobile Phase A.

    • Further dilute the stock solutions to a final concentration of 100 µg/mL with Mobile Phase A.

  • HPLC Method:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B (linear gradient)

      • 45-50 min: 5% B (column re-equilibration)

  • Data Analysis:

    • Inject each sample in triplicate.

    • Record the retention time for each amino acid.

    • Calculate the average retention time and standard deviation for each compound.

    • A longer retention time indicates greater hydrophobicity.

Caption: Experimental workflow for comparing amino acid hydrophobicity using RP-HPLC.

Structure-Hydrophobicity Relationship

The anticipated longer retention time for 2-amino-5-cyclohexylpentanoic acid in the RP-HPLC experiment directly correlates with its chemical structure. The cyclohexyl group presents a larger nonpolar surface area for interaction with the C18 stationary phase compared to the isobutyl group of leucine. This enhanced interaction leads to a stronger retention on the column.

G cluster_leucine Leucine cluster_acha 2-amino-5-cyclohexylpentanoic acid Leu_Struct Structure Isobutyl Side Chain Leu_Prop Property Lower Hydrophobicity Leu_Struct:f1->Leu_Prop:f0 leads to Acha_Struct Structure Cyclohexylpentyl Side Chain Acha_Prop Property Higher Hydrophobicity Acha_Struct:f1->Acha_Prop:f0 leads to

Caption: Relationship between side chain structure and resulting hydrophobicity.

Implications for Drug Development and Peptide Science

The rational substitution of canonical amino acids with nsAAs like 2-amino-5-cyclohexylpentanoic acid offers a powerful strategy for modulating the physicochemical properties of peptides. Increasing the hydrophobicity of a peptide can influence its:

  • Secondary Structure: Enhanced hydrophobic interactions can promote the formation and stability of alpha-helices and beta-sheets.

  • Protein-Protein Interactions: Modifying hydrophobic residues at interaction interfaces can enhance binding affinity and specificity.

  • Membrane Permeability: Increased lipophilicity can improve the ability of a peptide to cross cell membranes, a critical factor for intracellular drug delivery.

  • Proteolytic Stability: The introduction of bulky, non-natural side chains can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of a peptide therapeutic.

Conclusion

Based on both theoretical calculations and the principles of chromatographic separation, 2-amino-5-cyclohexylpentanoic acid is demonstrably more hydrophobic than leucine. This increased hydrophobicity, conferred by its cyclohexyl moiety, presents exciting opportunities for the design of novel peptides with tailored properties for therapeutic and research applications. The experimental protocol outlined in this guide provides a clear and reliable method for quantifying these differences, enabling researchers to make informed decisions in the design and optimization of next-generation peptide-based molecules.

References

  • White, S. H. (2011). Experimentally Determined Hydrophobicity Scales. Retrieved from [Link]

  • Wolfenden, R. (2007). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Journal of General Physiology, 129(5), 357–362. Retrieved from [Link]

  • Fauchère, J. L., & Pliška, V. (1983). Hydrophobic parameters π of amino-acid side-chains from the partitioning of N-acetyl-amino-acid amides. European Journal of Medicinal Chemistry, 18(4), 369-375.
  • Parker, J. M., Guo, D., & Hodges, R. S. (1986). Hydrophobicity indices for amino acid residues as determined by high-performance liquid chromatography. Biochemistry, 25(19), 5425–5432. Retrieved from [Link]

  • Wikipedia. (2023). Hydrophobicity scales. Retrieved from [Link]

  • Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). John Wiley & Sons.
  • Mehler, E., & Bandyopadhyay, S. (2023). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Frontiers in Molecular Biosciences, 10, 1154332. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Hydrophobicity Indices for Amino Acids. Retrieved from [Link]

  • Al-Obeidi, F. A., & Hruby, V. J. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6179. Retrieved from [Link]

  • Zhang, H., & Chen, H. (2016). Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. Proceedings of the National Academy of Sciences, 113(46), 12977–12982. Retrieved from [Link]

  • Palm, K., Stenberg, P., Luthman, K., & Artursson, P. (1997). Polar molecular surface properties predict the intestinal absorption of drugs in humans. Pharmaceutical Research, 14(5), 568–571.
  • FTLOScience. (2023). Chromatography for Protein Analysis: Separation By Amino Acids. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Pliska, V., Schmidt, M., & Fauchère, J. L. (1981). Partition coefficients of amino acids and hydrophobic parameters π of their side-chains as measured by thin-layer chromatography.
  • HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Retrieved from [Link]

  • Zamora, W. J., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Exploratory Drug Science, 2, 389-407. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Simultaneous Separation of Amino Acids, Hydrophilic Acidic and Hydrophobic Neutral Compounds. Retrieved from [Link]

  • Wolfenden, R. (2007). Experimental measures of amino acid hydrophobicity and the topology of transmembrane and globular proteins. The Journal of general physiology, 129(5), 357–362.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616.
  • Tripet, B., et al. (2011). Defining intrinsic hydrophobicity of amino acids' side chains in random coil conformation. Reversed-phase liquid chromatography of designed synthetic peptides vs. random peptide data sets.
  • Mant, C. T., & Hodges, R. S. (2002). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Biopolymers, 66(6), 398–411.
  • Abraham, M. H., & Acree, W. E. (2014). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity.
  • PrepChem.com. (n.d.). Synthesis of (F) 2-Boc-amino-5-[(1-carboxyethyl)cyclohexyl]pentanoic acid. Retrieved from [Link]

  • Mehler, E., & Bandyopadhyay, S. (2023). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Frontiers in Molecular Biosciences, 10, 1154332.
  • IMGT. (n.d.). IMGT classes of the 20 common amino acids. Retrieved from [Link]

  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of L-2-amino-5-cyclohexylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Percentage – Defining True Purity

In the realm of pharmaceutical research and drug development, the term "purity" transcends a simple numerical value. For a non-standard amino acid like L-2-amino-5-cyclohexylpentanoic acid, a critical building block in novel peptide synthesis or as a standalone therapeutic agent, purity is a multidimensional attribute. It encompasses not only the absence of process-related impurities and residual solvents but, most critically, the confirmation of the correct chemical structure and stereoisomeric integrity. An uncharacterized impurity or an incorrect enantiomeric ratio can lead to failed experiments, misleading biological data, or significant safety concerns.

This guide provides a comprehensive framework for the rigorous purity validation of L-2-amino-5-cyclohexylpentanoic acid. We move beyond a single-method approach, advocating for an orthogonal, multi-technique strategy that constitutes a self-validating system. Each analytical method serves as a check on the others, providing an unassailable, holistic assessment of the material's quality. We will explore the "why" behind each experimental choice, grounding our protocols in first principles and established regulatory standards.

The Validation Workflow: An Orthogonal Approach

A robust purity assessment cannot rely on a single technique. We employ an orthogonal workflow where different analytical methods, based on distinct chemical and physical principles, are used to interrogate the sample. This ensures that a weakness in one method is covered by the strength of another.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurity Profile cluster_2 Phase 3: Residuals & Inorganics cluster_3 Final Purity Assignment NMR NMR Spectroscopy (¹H, ¹³C, COSY) Confirms covalent structure RP_HPLC RP-HPLC-UV/CAD Quantifies organic impurities NMR->RP_HPLC Material Confirmed HRMS High-Resolution MS Confirms elemental composition HRMS->RP_HPLC FTIR FT-IR Spectroscopy Confirms functional groups FTIR->RP_HPLC Chiral_HPLC Chiral HPLC/SFC Determines enantiomeric excess RP_HPLC->Chiral_HPLC Purity ≥ 99% GC_HS Headspace GC-MS Quantifies residual solvents Chiral_HPLC->GC_HS e.e. ≥ 99.5% KF Karl Fischer Titration Measures water content GC_HS->KF ICP_MS ICP-MS/OES Quantifies elemental impurities KF->ICP_MS Purity Mass Balance Calculation (100% - All Impurities) ICP_MS->Purity All residuals within spec

Caption: Orthogonal workflow for comprehensive purity validation.

Part 1: Identity and Structural Confirmation

Before quantifying purity, we must unequivocally confirm that the material is, in fact, L-2-amino-5-cyclohexylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for elucidating the covalent structure of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR probes the carbon backbone. 2D NMR techniques like COSY can establish proton-proton couplings, confirming the connectivity of the cyclohexyl and pentanoic acid fragments. This is not just a fingerprint; it is a definitive structural proof.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the amine and carboxylic acid protons, causing their signals to disappear, which can be a useful diagnostic tool.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust for signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and compare the relative integrals to the expected proton count for the structure. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While NMR confirms connectivity, HRMS provides an extremely accurate mass measurement of the parent ion. By comparing this experimental mass to the calculated theoretical mass of the protonated molecule ([M+H]⁺), we can confirm the elemental composition. An accuracy of <5 ppm provides high confidence in the assigned molecular formula (C₁₁H₂₁NO₂).

Experimental Protocol: LC-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Instrumentation: A Liquid Chromatography system coupled to an Orbitrap or TOF mass spectrometer.

  • Method:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Range: 50-500 m/z.

    • Resolution: >60,000.

    • Analysis: Infuse the sample directly or via a short chromatographic run. Record the mass of the most abundant ion and compare it to the calculated exact mass of C₁₁H₂₂NO₂⁺.

Part 2: Chromatographic Purity Assessment

Chromatography is the core of quantitative purity analysis, separating the main compound from any potential organic impurities.

Reversed-Phase HPLC for Achiral Purity

Expertise & Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. It is the primary tool for detecting and quantifying process-related impurities (e.g., starting materials, by-products) which will likely have different polarities than the target compound. We recommend a dual-detector setup: a UV detector for chromophoric impurities and a Charged Aerosol Detector (CAD) for universal detection of non-chromophoric species.

Experimental Protocol: RP-HPLC-UV/CAD

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, UV-Vis detector, and CAD.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm (for peptide bonds and carboxyl groups).

  • Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in Mobile Phase A.

  • Analysis: Perform an area percent calculation on the resulting chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Chiral HPLC for Enantiomeric Purity

Expertise & Causality: This is arguably the most critical test. The biological activity of chiral molecules is often confined to a single enantiomer. The "L" designation in the compound's name refers to its stereochemistry, meaning we must confirm the absence of its mirror image, the "D" enantiomer. This cannot be achieved with standard RP-HPLC. A specialized chiral stationary phase (CSP) is required, which contains a chiral selector that interacts differently with the two enantiomers, enabling their separation.

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Enantiomers in Mobile Phase cluster_2 Differential Interaction cluster_3 Chromatographic Elution CSP Chiral Selector Interaction_L Stronger, More Stable Diastereomeric Complex Interaction_D Weaker, Less Stable Diastereomeric Complex L_Enantiomer L-Enantiomer L_Enantiomer->Interaction_L interacts with CSP D_Enantiomer D-Enantiomer D_Enantiomer->Interaction_D interacts with CSP Elution_L Elutes Slower Interaction_L->Elution_L leads to Elution_D Elutes Faster Interaction_D->Elution_D leads to

Caption: Principle of enantiomeric separation on a chiral column.

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak IA or similar). These are broadly effective for amino acid derivatives.

    • Mobile Phase: Typically a mix of Hexane/Isopropanol/TFA. A common starting point is 80:20 with 0.1% TFA. This must be screened and optimized.

    • Mode: Isocratic.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25 °C.

    • UV Detection: 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase. Also, prepare a "racemic" standard (containing both L and D enantiomers, if available) to confirm the separation method's ability to resolve the two peaks.

  • Analysis: Calculate the enantiomeric excess (% e.e.) using the formula: [(Area_L - Area_D) / (Area_L + Area_D)] x 100.

Comparison of Purity Methods
Parameter Reversed-Phase HPLC Chiral HPLC Alternative: SFC
Principle Separation by hydrophobicitySeparation by differential interaction with a Chiral Stationary PhaseSeparation using supercritical CO₂ as mobile phase on a chiral column
Primary Use Quantifying process-related impurities (diastereomers, precursors)Quantifying the unwanted enantiomer (D-form)High-throughput chiral separations; often faster with less solvent waste
Typical Column C18, C8 (alkyl chains)Polysaccharide-based (e.g., cellulose or amylose derivatives)Same columns as Chiral HPLC
Mobile Phases Water/Acetonitrile/Methanol gradientsHexane/Alcohols (Isocratic)Supercritical CO₂ / Alcohol modifier
Key Advantage Excellent for a wide range of organic impurities.The only reliable way to determine enantiomeric purity.Very fast analysis times and reduced organic solvent consumption.
Limitation Cannot separate enantiomers.Not suitable for general impurity profiling.Requires specialized high-pressure instrumentation.

Part 3: Residuals and Inorganic Impurities

The final piece of the puzzle involves quantifying components that are not part of the molecule's structure but are present from the manufacturing process.

Residual Solvents via Headspace GC-MS

Expertise & Causality: Organic solvents are ubiquitous in synthesis. Even after drying, trace amounts can remain trapped in the crystal lattice of the final product. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this analysis. The sample is heated, driving volatile solvents into the vial's headspace. This gas is then injected into the GC, which separates the solvents, and the MS identifies them based on their unique mass fragmentation patterns. This method adheres to the standards set by USP <467> Residual Solvents.

Water Content via Karl Fischer Titration

Expertise & Causality: Water is not a solvent impurity in the traditional sense but can significantly impact the accurate weighing of a compound and can be detrimental in water-sensitive reactions. Karl Fischer titration is an electrochemical method that is highly specific and accurate for determining water content, far superior to a simple "loss on drying" method which cannot distinguish water from other volatile components.

Elemental Impurities via ICP-MS

Expertise & Causality: Catalysts (e.g., Palladium, Platinum) and reagents used in synthesis can lead to trace metal contamination. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is an exceptionally sensitive technique capable of detecting these metals at parts-per-billion levels. The sample is digested and aerosolized into a high-temperature plasma, and the resulting ions are detected by a mass spectrometer. This analysis is guided by regulations such as USP <232> Elemental Impurities.

Conclusion: Synthesizing the Data for a Final Purity Value

True purity is not determined by a single chromatographic run. It is calculated by a mass balance approach , where the final purity value is derived by subtracting all identified impurities from 100%.

Purity (%) = 100% - [% Organic Impurities (HPLC)] - [% D-Enantiomer (Chiral HPLC)] - [% Water (KF)] - [% Residual Solvents (GC)] - [% Non-volatile/Inorganic Residue]

This comprehensive, multi-technique validation provides an unassailable and accurate representation of the quality of L-2-amino-5-cyclohexylpentanoic acid. It ensures that the material is structurally correct, enantiomerically pure, and free from deleterious contaminants, making it fit for purpose in high-stakes research and development environments.

References

  • Title: A review of the applications of trifluoroacetic acid in reversed-phase high-performance liquid chromatography. Source: Journal of Chromatography A. [Link]

  • Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Source: Journal of Chromatography A. [Link]

  • Title: A review of the development of chiral stationary phases for supercritical fluid chromatography. Source: Journal of Chromatography A. [Link]

Conformational Analysis of Peptides Containing Cyclohexylalanine (Cha): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural and functional analysis of peptides incorporating Cyclohexylalanine (Cha) . Unlike its natural analogue Phenylalanine (Phe), Cha possesses a saturated cyclohexane ring, eliminating aromatic


-

interactions while significantly increasing hydrophobicity and steric bulk. This guide compares Cha against standard alternatives (Phe, Leu), details its impact on secondary structure, and outlines a self-validating experimental workflow for conformational analysis using CD and NMR spectroscopy.

Part 1: Comparative Technical Analysis

To rationally design Cha-containing peptides, one must understand how it differs from its parent amino acid, Phenylalanine (Phe), and the aliphatic Leucine (Leu).

Physicochemical Properties Matrix

The following table contrasts the core properties driving conformational behavior.

FeatureCyclohexylalanine (Cha) Phenylalanine (Phe) Leucine (Leu) Implication for Design
Side Chain Structure Cyclohexane (Chair conformation)Benzene (Planar)Isobutyl (Branched aliphatic)Cha introduces significant steric bulk without planarity.
Electronic Nature Aliphatic, Non-aromaticAromatic (

-system)
AliphaticCha cannot participate in

-

stacking or cation-

interactions.
Hydrophobicity High (LogP ~ 2.5 - 3.0)*Moderate (LogP ~ 1.4)Moderate (LogP ~ 1.5)Cha drives stronger hydrophobic collapse and membrane insertion.
Steric Volume ~170 ų (Bulky, 3D)~135 ų (Flat)~108 ųCha is a "space-filling" residue, ideal for plugging hydrophobic cavities.
Proteolytic Stability High (Resistant)Low (Susceptible)LowCha acts as a steric shield against chymotrypsin and other proteases.

*Note: LogP values are approximate and context-dependent but consistently show Cha > Phe.

The "Aromatic-to-Aliphatic" Switch

Replacing Phe with Cha is a strategic "switch" in conformational analysis.

  • Loss of Planarity: The cyclohexane ring exists predominantly in a chair conformation. This increases the effective width of the side chain, restricting the

    
     and 
    
    
    
    rotameric space more severely than the planar phenyl ring.
  • Hydrophobic Core Packing: Cha is superior at filling void spaces in protein cores (e.g., the p53 tetramerization domain) because its flexible aliphatic protons can interdigitate better with surrounding hydrophobic residues than the rigid phenyl ring.

Part 2: Conformational Impact on Secondary Structure

Helical Stability

Cha is a strong helix promoter, particularly in amphipathic environments (e.g., membrane-bound peptides).

  • Mechanism: The large hydrophobic surface area of Cha stabilizes the hydrophobic face of an amphipathic

    
    -helix.
    
  • Comparison: While Phe can destabilize helices due to entropic costs of locking the planar ring, Cha's bulk restricts backbone flexibility (

    
     angles), pre-organizing the peptide into helical turns.
    
Beta-Turn and Hairpin Engineering

In


, the role of Cha is distinct from Phe.
  • Phe: Stabilizes hairpins often through cross-strand diagonal

    
    -
    
    
    
    interactions (e.g., with another Phe or Trp).
  • Cha: Stabilizes hairpins purely through hydrophobic collapse . If a hairpin relies on specific edge-to-face aromatic interactions, substituting Cha will destabilize the fold. If the fold is driven by solvophobic exclusion, Cha will enhance stability.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Circular Dichroism (CD) Solvent Screening

Objective: Determine the intrinsic conformational propensity of the Cha-peptide compared to the wild type.

Step-by-Step Methodology:

  • Preparation: Dissolve lyophilized peptide in 10 mM Phosphate Buffer (pH 7.4) to a concentration of 50 µM.

  • Aqueous Baseline: Record CD spectrum (190–260 nm) at 25°C.

    • Validation: Look for random coil minima at 198 nm.

  • TFE Titration (Helix Induction): Titrate 2,2,2-Trifluoroethanol (TFE) from 0% to 50% (v/v).

    • Observation: Monitor the emergence of minima at 208 nm and 222 nm (

      
      -helix).
      
    • Cha Specific: Cha-peptides typically show a sharper transition to helicity at lower TFE concentrations than Phe-peptides due to higher hydrophobicity.

  • Data Processing: Convert raw ellipticity (

    
    ) to Mean Residue Ellipticity (MRE).
    
    
    
    
    (Where MRW = Mean Residue Weight, l = pathlength in cm, c = concentration in mg/mL).
Protocol B: NMR Spectroscopy (The Aromatic/Aliphatic Discrimination)

Objective: Confirm the 3D structure and verify the lack of aromatic interactions.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 2-5 mg peptide in 500 µL of 90% H₂O / 10% D₂O (or CD₃OH for hydrophobic peptides).

  • 1D Proton Scan (Diagnostic):

    • Phe Control: Look for signals in the 7.1–7.5 ppm range (aromatic ring protons).

    • Cha Peptide: Confirm absence of signals > 7.0 ppm (unless other aromatics are present). Look for the cyclohexyl envelope in the 0.8–1.8 ppm range.

  • 2D TOCSY (40-60 ms mixing time):

    • Identify the spin system. The Cha side chain will show a complex network of cross-peaks connecting the

      
      -proton to the 
      
      
      
      -protons and the extensive ring protons (
      
      
      ).
    • Note: The overlap in the 1.0-1.8 ppm region will be severe; use high-field NMR (600 MHz+) if possible.

  • 2D NOESY (200-300 ms mixing time):

    • Sequential Assignment: Trace the

      
       backbone walk.
      
    • Structural Constraints: Look for Medium-range NOEs.

      • Helix:

        
         or 
        
        
        
        .
      • Cha Specific: Look for strong NOEs between the Cha ring protons and the hydrophobic face residues (e.g., Leu, Val).

Protocol C: Proteolytic Stability Assay

Objective: Quantify the "Steric Shield" effect of Cha.

  • Incubation: Incubate 200 µM peptide with

    
    -Chymotrypsin (enzyme:substrate ratio 1:100) in Tris-HCl buffer at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, 60, 120, and 240 minutes using 1% TFA/Acetonitrile.

  • Analysis: Analyze via RP-HPLC (C18 column).

  • Result: Plot % Intact Peptide vs. Time.

    • Expectation: Phe-peptides degrade rapidly (

      
       min). Cha-peptides should show significantly extended half-lives (
      
      
      
      hours) because Chymotrypsin's S1 pocket cannot easily accommodate the non-planar cyclohexyl ring.

Part 4: Visualization of Workflows

Decision Matrix: When to Use Cha?

Cha_Decision_Matrix Start Design Goal Q1 Is Aromaticity Essential? (e.g., Pi-Pi stacking required?) Start->Q1 Yes_Aro Use Phe, Trp, or Tyr Q1->Yes_Aro Yes No_Aro Is Proteolytic Stability a Priority? Q1->No_Aro No Q2 Is the target a Hydrophobic Pocket? No_Aro->Q2 Yes_Stab Use Cha (Steric Shield) Q2->Yes_Stab Yes (High Priority) No_Stab Check Steric Constraints Q2->No_Stab No Q3 Does the pocket require Planarity (Flat)? No_Stab->Q3 Yes_Flat Use Phe Q3->Yes_Flat Yes No_Flat Use Cha (Fills volume better) Q3->No_Flat No

Figure 1: Decision matrix for substituting Phenylalanine with Cyclohexylalanine in peptide design.

Conformational Analysis Pipeline

Experimental_Workflow Synthesis SPPS Synthesis (Fmoc-Cha-OH) Purification HPLC Purification (>95% Purity) Synthesis->Purification CD_Spec CD Spectroscopy (TFE Titration) Purification->CD_Spec NMR_Spec NMR (NOESY/TOCSY) (Structure Calculation) Purification->NMR_Spec Stability Proteolytic Assay (Chymotrypsin) Purification->Stability Analysis_Helix Helical Content (% Helicity) CD_Spec->Analysis_Helix 222 nm signal NMR_Spec->Analysis_Helix NOE patterns Analysis_Agg Aggregation State (Oligomerization) NMR_Spec->Analysis_Agg Line broadening

Figure 2: Integrated workflow for the synthesis and structural characterization of Cha-peptides.

References

  • Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. PMC. Available at: [Link]

  • Comparison of C-H...pi and hydrophobic interactions in a beta-hairpin peptide: impact on stability and specificity. PubMed. Available at: [Link]

  • Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. PubMed. Available at: [Link]

  • Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. PubMed. Available at: [Link]

  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PubMed. Available at: [Link]

A Senior Application Scientist's Guide to the Metabolic Stability Assessment of Cyclohexylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the journey of a promising compound from initial design to a clinically effective therapeutic is fraught with challenges. One of the most significant hurdles is ensuring adequate metabolic stability.[1][2][3] A drug's metabolic stability dictates its resistance to enzymatic degradation, primarily in the liver, which in turn governs its half-life, bioavailability, and overall therapeutic efficacy.[1][3] Compounds with poor metabolic stability are rapidly cleared from the body, often necessitating frequent and high doses, which can lead to patient non-compliance and undesirable side effects.[1][4] Conversely, excessively high stability can result in drug accumulation and potential toxicity.[2] Therefore, a thorough understanding and early assessment of metabolic stability are paramount for the successful development of new chemical entities.[2][5]

The incorporation of unnatural amino acids, such as cyclohexylalanine (Cha), into peptide-based drug candidates is a widely employed strategy to enhance metabolic stability.[6][7] The bulky cyclohexyl side chain of Cha can sterically hinder the approach of metabolic enzymes, thereby protecting the peptide backbone from cleavage.[7] This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of cyclohexylalanine analogs, offering field-proven insights and detailed experimental protocols for researchers in drug development.

Understanding the "Why": Causality in Experimental Design

The choice of an in vitro system for metabolic stability assessment is a critical decision driven by the specific questions being asked. The two most common systems are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[8][9] Microsomal stability assays are excellent for initial high-throughput screening to assess susceptibility to oxidative metabolism.[10] They are cost-effective and relatively simple to perform.[11] However, they lack the full complement of Phase II conjugation enzymes and the cellular context of intact hepatocytes.[8]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full machinery of both Phase I and Phase II metabolic enzymes, along with necessary cofactors and transporters.[12][13][14] Hepatocyte stability assays provide a more holistic and physiologically relevant picture of hepatic clearance, accounting for cellular uptake and the interplay between different metabolic pathways.[12][15] They are often considered the "gold standard" for in vitro metabolism studies.[15]

The selection between these systems depends on the stage of drug discovery. Early-stage screening may favor the higher throughput of microsomal assays, while later-stage lead optimization often necessitates the more comprehensive data provided by hepatocyte assays.[16]

Comparative Experimental Protocols

This section details the step-by-step methodologies for conducting metabolic stability assays using both liver microsomes and hepatocytes. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to determine the rate of Phase I metabolism of cyclohexylalanine analogs.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test cyclohexylalanine analogs and positive control compounds (e.g., midazolam, dextromethorphan)[10]

  • NADPH regenerating system (or NADPH)[10]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[10]

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mics Thaw and dilute liver microsomes mix Mix microsomes and compounds in plate prep_mics->mix prep_cpd Prepare test compound and control solutions prep_cpd->mix prep_nadph Prepare NADPH regenerating system initiate Initiate reaction with NADPH prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate incubate Incubate at 37°C with shaking initiate->incubate sample Sample at specified time points (0, 5, 15, 30, 60 min) incubate->sample quench Quench with cold ACN containing internal standard sample->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, t1/2, and Clint analyze->calculate Hepatocyte_Stability_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis thaw_cells Thaw cryopreserved hepatocytes wash_cells Wash and determine cell viability thaw_cells->wash_cells resuspend_cells Resuspend cells to desired density wash_cells->resuspend_cells add_cells Add hepatocyte suspension to plate resuspend_cells->add_cells add_cpd Add test compounds and controls add_cells->add_cpd incubate Incubate at 37°C, 5% CO2 with shaking add_cpd->incubate sample Sample at specified time points (e.g., 0, 15, 30, 60, 120 min) incubate->sample quench Quench with cold ACN containing internal standard sample->quench centrifuge Centrifuge to pellet cell debris quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, t1/2, and Clint analyze->calculate

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.